Product packaging for Isooctyl nitrate(Cat. No.:CAS No. 73513-43-6)

Isooctyl nitrate

Cat. No.: B3281456
CAS No.: 73513-43-6
M. Wt: 175.23 g/mol
InChI Key: PWONZZKXEVZFDV-UHFFFAOYSA-N
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Description

Isooctyl nitrate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B3281456 Isooctyl nitrate CAS No. 73513-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWONZZKXEVZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994276
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73513-43-6
Record name Nitric acid, isooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isooctyl nitrate chemical properties and synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Synthesis Pathways of Isooctyl Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is a significant industrial chemical primarily utilized as a cetane improver in diesel fuels. Its addition to diesel fuel accelerates ignition, leading to improved engine performance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Furthermore, it delves into the primary synthesis pathways, offering detailed experimental protocols for its laboratory and industrial-scale production. The document is intended to serve as a detailed resource for researchers and professionals in chemistry and related fields.

Chemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1] It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H17NO3[2][3]
Molecular Weight 175.23 g/mol [2]
CAS Number 27247-96-7[2]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, pungent, ester-like[1]
Density (20 °C) 960-970 kg/m ³[2]
Boiling Point 60.3 °C[4]
Melting Point -153.7 °C[4]
Flash Point ≥ 77.0 °C[2]
Kinematic Viscosity (20 °C) 1.700-1.800 mm²/S[2]
Purity ≥ 99.10 %[2]

Synthesis Pathways of this compound

The predominant method for synthesizing this compound is through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[5] Sulfuric acid acts as a catalyst in this reaction.[5] The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[5]

General Reaction Equation

The overall chemical reaction for the synthesis of this compound is:

HNO₃ + CH₃(CH₂)₃CH(C₂H₅)CH₂OH → CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ + H₂O[5]

Synthesis Methodologies

Several variations of the synthesis process exist, including batch processes, continuous flow reactions, and microreactor technologies. These methods aim to improve safety, yield, and efficiency.

Experimental Protocols

Protocol 1: Batch Synthesis of this compound

This protocol is based on a conventional batch reaction process.

Materials:

  • Mixed acid solution containing nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

  • 2-ethylhexanol (isooctyl alcohol)

  • Urea (B33335)

  • 10% aqueous sodium sulfate (B86663) solution

  • 10% aqueous sodium carbonate solution

Procedure:

  • A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts HNO₃, 7.77 parts H₂SO₄, and 2.38 parts H₂O.

  • The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.

  • 0.40 parts of urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

  • 5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

  • After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

  • Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.

  • 2.73 parts of a 10% aqueous sodium sulfate solution are added to the reactor, and the mixture is agitated for 15 minutes. Agitation is then stopped, and the bottom aqueous layer is separated.

  • Another 2.73 parts of 10% aqueous sodium sulfate solution are added, and the contents are agitated for 15 minutes.

  • 0.50 parts of a 10% aqueous sodium carbonate solution is slowly added. Agitation is stopped, and the lower aqueous layer is drained to yield the 2-ethylhexyl nitrate product.

Expected Yield: Approximately 97%

Protocol 2: Continuous Synthesis in a Flow Reactor

This protocol describes a continuous process for the synthesis of this compound using a flow reactor, which offers enhanced safety and control.

Materials:

  • 90% Sulfuric acid (H₂SO₄)

  • 98% Nitric acid (HNO₃)

  • Isooctyl alcohol

Equipment:

  • Flow reactor system with pulsation-free pumps and mixing modules.

Procedure:

  • A sulfuric acid stream and a nitric acid stream are separately pumped into the flow reactor to form the H₂SO₄-HNO₃ mixture in-situ.[6]

  • Isooctyl alcohol is simultaneously pumped into the flow reactor to mix with the acid mixture, initiating the reaction.[6]

  • The reaction temperature within the flow reactor is maintained between -10 °C and 35 °C.[6]

  • The residence time of the reaction mixture in the reactor is controlled to be between 5 and 40 seconds.[6]

  • The flow rates are adjusted to achieve a molar ratio of H₂SO₄ to isooctyl alcohol between 1.5:1 and 2:1, and a molar ratio of HNO₃ to isooctyl alcohol of 1:1.[6][7]

  • The crude product emerges from the reactor outlet and undergoes subsequent neutralization and purification steps.[6]

Expected Conversion and Yield: 99% or greater conversion and 99% or greater yield.[6]

Protocol 3: Synthesis using a Microreactor

This method utilizes a microreactor for improved mass and heat transfer, leading to a safer and more efficient process.

Materials:

  • Mixed acid solution (Nitric acid and Sulfuric acid)

  • Isooctanol

Procedure:

  • Prepare a mixed acid solution with a molar ratio of nitric acid to sulfuric acid of 0.3:1.0.[5]

  • The mixed acid and isooctanol are separately pumped into two inlets of a microchannel reactor.[5]

  • The volume flow rate ratio is adjusted to control the molar ratio of nitric acid to isooctanol between 0.9 and 1.5.[5]

  • The reactants mix and react within the microchannel reactor.

  • The reaction mixture flows from the outlet into a settling tank for phase separation.[5]

  • The organic phase is washed and dried to obtain the final product.[5]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway NitricAcid Nitric Acid (HNO₃) Mixing Mixing NitricAcid->Mixing SulfuricAcid Sulfuric Acid (H₂SO₄) Catalyst SulfuricAcid->Mixing IsooctylAlcohol Isooctyl Alcohol Nitration Nitration Reaction IsooctylAlcohol->Nitration Mixing->Nitration Mixed Acid Separation Phase Separation Nitration->Separation Washing Washing & Neutralization Separation->Washing Organic Phase Byproduct Water & Acid Waste Separation->Byproduct Aqueous Phase Drying Drying Washing->Drying Product This compound Drying->Product

Caption: General synthesis pathway for this compound.

Experimental Workflow for Continuous Synthesis

Continuous_Synthesis_Workflow H2SO4_Feed Sulfuric Acid Feed Pump1 Pump H2SO4_Feed->Pump1 HNO3_Feed Nitric Acid Feed Pump2 Pump HNO3_Feed->Pump2 Alcohol_Feed Isooctyl Alcohol Feed Pump3 Pump Alcohol_Feed->Pump3 FlowReactor Flow Reactor (-10 to 35 °C) Pump1->FlowReactor Pump2->FlowReactor Pump3->FlowReactor SettlingTank Settling Tank FlowReactor->SettlingTank Crude Product Purification Purification Column SettlingTank->Purification Organic Layer Waste Waste Stream SettlingTank->Waste Aqueous Layer FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for continuous synthesis.

References

Mechanism of action of isooctyl nitrate as a cetane improver

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Isooctyl Nitrate (B79036) as a Cetane Improver

Executive Summary

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is the most widely used additive for enhancing the cetane number of diesel fuels. The cetane number is a critical measure of a fuel's ignition quality; a higher number corresponds to a shorter ignition delay—the time between fuel injection and the start of combustion. By shortening this delay, 2-EHN facilitates a smoother, more controlled, and more efficient combustion process. This leads to numerous benefits, including improved cold-start performance, reduced engine noise, and lower emissions of harmful pollutants such as hydrocarbons (HC), carbon monoxide (CO), and particulate matter.[1][2] This guide details the fundamental chemical mechanism of 2-EHN, presents its quantitative effects on fuel properties, outlines the standard experimental protocols for its evaluation, and provides visual diagrams of its action and testing workflows.

Core Mechanism of Action

The efficacy of 2-ethylhexyl nitrate as a cetane improver is rooted in its designed thermal instability. The molecule is engineered to decompose at the temperatures reached during the compression stroke in a diesel engine, initiating a series of chemical reactions that accelerate the combustion of the base diesel fuel.

Thermal Decomposition

The process begins with the homolytic cleavage of the weakest bond in the 2-EHN molecule: the oxygen-nitrogen (O-NO₂) bond. This initial decomposition step occurs at temperatures above 130°C and yields a 2-ethylhexyloxy (EHO) radical and a molecule of nitrogen dioxide (NO₂).[3][4]

Primary Decomposition Reaction: C₈H₁₇ONO₂ (2-EHN) → C₈H₁₇O• (EHO radical) + NO₂

Radical-Induced Oxidation

The products of this initial decomposition are highly reactive and act as initiators for the low-temperature oxidation of the hydrocarbon molecules in the diesel fuel.

  • Role of Nitrogen Dioxide (NO₂): The NO₂ molecule readily abstracts a hydrogen atom from a hydrocarbon fuel molecule (R-H), producing nitrous acid (HONO) and a fuel alkyl radical (R•). This is a critical chain-propagating step.

  • Role of the Alkoxy Radical (C₈H₁₇O•): The unstable EHO radical rapidly undergoes further decomposition through a process called β-scission. This breaks the radical down into smaller, but still highly reactive, species, such as a 3-heptyl radical and formaldehyde.[3]

These radicals (R•, NO₂, etc.) create a "radical pool" that significantly accelerates the chain reactions responsible for autoignition. By providing an easier, lower-energy pathway to initiate combustion, 2-EHN effectively shortens the ignition delay period.[5]

The following diagram illustrates the chemical decomposition pathway of 2-EHN.

G Figure 1: Thermal Decomposition Pathway of 2-EHN EHN This compound (2-EHN) EHO Isooctyloxy Radical (C₈H₁₇O•) EHN->EHO O-N Bond Cleavage NO2 Nitrogen Dioxide (NO₂) EHN->NO2 O-N Bond Cleavage HEAT Heat of Compression HEAT->EHN Initiates Decomposition Heptyl 3-Heptyl Radical EHO->Heptyl β-Scission Formaldehyde Formaldehyde (CH₂O) EHO->Formaldehyde β-Scission

Figure 1: Thermal Decomposition Pathway of 2-EHN

The logical relationship between the addition of 2-EHN and the resulting improvement in cetane number is a direct cause-and-effect chain, as shown below.

G Figure 2: Logical Flow of Cetane Improvement A Addition of 2-EHN to Fuel B Thermal Decomposition during Compression A->B C Generation of Reactive Radicals (NO₂, C₈H₁₇O•) B->C D Acceleration of Fuel Oxidation Chain Reactions C->D E Shorter Ignition Delay Period D->E F Increased Cetane Number E->F

Figure 2: Logical Flow of Cetane Improvement

Data Presentation: Quantitative Effects

The effectiveness of 2-EHN depends on the base fuel's composition and its inherent "responsiveness" to the additive. Fuels with lower natural cetane numbers often show a greater response. Typical dosage rates, also known as treat rates, range from 0.025% to 0.40% by volume (250 to 4000 ppm).[1][3]

The following table summarizes illustrative data on the effect of 2-EHN on fuel properties, compiled from various studies.

ParameterBase Fuel2-EHN ConcentrationResult
Cetane Number Uplift Low-Response Diesel1000 ppm (0.1%)+ 3 to 5 points
Cetane Number Uplift Average-Response Diesel1000 ppm (0.1%)+ 5 to 8 points
Derived Cetane Number (DCN) Diesel w/ 30% 1-Butanol30,000 ppm (3.0%)DCN restored to the level of the base diesel fuel.[5]
Brake Thermal Efficiency (BTE) Biodiesel/2-Methylfuran Blend (BMF30)10,000 ppm (1.0%)+3.30% increase in BTE.[6]
Brake Thermal Efficiency (BTE) Biodiesel/2-Methylfuran Blend (BMF30)15,000 ppm (1.5%)+4.69% increase in BTE.[6]
CO Emissions Reduction Biodiesel/2-Methylfuran Blend (BMF30)1.0% - 1.5%45.1% - 85.5% reduction.
HC Emissions Reduction Biodiesel/2-Methylfuran Blend (BMF30)1.0% - 1.5%14.56% - 24.90% reduction.

Experimental Protocols

The internationally recognized standard for determining the cetane number of a diesel fuel is ASTM D613 .

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method provides a measure of the ignition characteristics of a diesel fuel in a standardized compression ignition engine.

  • Apparatus: The test utilizes a single-cylinder, four-stroke engine known as a Cooperative Fuel Research (CFR) engine.[7] This engine is specially designed with a continuously variable compression ratio.

  • Principle of Operation: The core of the test is to measure the compression ratio required to produce a specific, constant ignition delay for the test fuel. This delay is fixed at a crank angle of 13 degrees.[4]

  • Procedure:

    • The CFR engine is warmed up and stabilized under precisely controlled conditions (e.g., constant speed, specific intake air temperature, and injection timing).

    • The test fuel is introduced into the engine.

    • The compression ratio is manually adjusted until the ignition delay, as measured by sensors, is exactly 13 crank angle degrees. The position of the combustion chamber plug, which determines the compression ratio, is recorded.

    • The process is repeated using primary reference fuels—blends of n-hexadecane (cetane number of 100) and 1-methylnaphthalene (B46632) (cetane number of 0).

    • The cetane number of the test fuel is determined by linear interpolation, comparing its required compression ratio setting to the settings of the reference fuel blends.[4]

The workflow for this experimental protocol is visualized in the diagram below.

G Figure 3: ASTM D613 Experimental Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis A Prepare Test Fuel (e.g., Diesel + 2-EHN) C Calibrate & Stabilize CFR Engine A->C B Prepare Primary Reference Fuels B->C D Run Engine with Test Fuel C->D E Adjust Compression Ratio to achieve 13° Ignition Delay D->E F Record Compression Setting for Test Fuel E->F G Repeat Steps D-F for Bracketing Reference Fuels F->G H Interpolate Test Fuel Setting against Reference Fuel Settings G->H I Determine Final Cetane Number H->I

Figure 3: ASTM D613 Experimental Workflow

References

The Thermal Decomposition of 2-Ethylhexyl Nitrate in Diesel Fuel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2-ethylhexyl nitrate (B79036) (2-EHN), a common cetane improver in diesel fuel. The stability and decomposition pathways of 2-EHN are critical factors influencing fuel performance, engine efficiency, and emissions. This document details the decomposition mechanism, kinetics, and byproducts, supported by quantitative data and detailed experimental protocols.

Introduction

2-Ethylhexyl nitrate (2-EHN) is an organic compound added to diesel fuel to enhance its cetane number, which is a measure of the fuel's ignition quality. A higher cetane number leads to a shorter ignition delay period, resulting in smoother engine operation and reduced combustion noise. The effectiveness of 2-EHN as a cetane improver is directly linked to its thermal decomposition characteristics. Under the high temperatures and pressures within a diesel engine cylinder, 2-EHN decomposes to produce radicals that initiate and accelerate the combustion of the diesel fuel. Understanding the thermal decomposition of 2-EHN is therefore essential for optimizing engine performance and controlling exhaust emissions.

Thermal Decomposition Mechanism

The thermal decomposition of 2-EHN proceeds through a radical chain mechanism. The initial and rate-determining step is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2). This initiation step is followed by a series of propagation and termination reactions.

The primary decomposition reaction is as follows:

C8H17ONO2 → C8H17O• + NO2

The resulting 2-ethylhexyloxy radical (C8H17O•) is unstable and undergoes further decomposition through various pathways, primarily β-scission, to yield smaller, more stable molecules and radicals. The major decomposition products include nitrogen dioxide (NO2), formaldehyde, and various olefins.[1][2] The NO2 and other radical species play a crucial role in the early stages of diesel combustion by initiating the oxidation of hydrocarbon fuel molecules.

dot

Caption: Thermal decomposition pathway of 2-ethylhexyl nitrate (2-EHN).

Kinetics of Thermal Decomposition

The rate of thermal decomposition of 2-EHN is highly dependent on temperature. The Arrhenius equation can be used to describe this relationship, where the rate constant is a function of the activation energy and the pre-exponential factor.

Quantitative Decomposition Data

The following table summarizes key quantitative data related to the thermal decomposition of 2-EHN.

ParameterValueConditionsReference
Activation Energy (Ea)39 kcal/molIn trans-decalin solvent[1][3]
Activation Energy (Ea)(154 ± 3) kJ/molNon-isothermal, DSC[4]
Activation Energy (Ea)(157 ± 7) kJ/molIsothermal, DSC[4]
Onset Decomposition Temperature~157 °C[4][5]
Onset Decomposition Temperature140-160 °CAdiabatic conditions[2]
Decomposition Temperature Range450-550 K[2][6]

Note: DSC stands for Differential Scanning Calorimetry.

The presence of acids, such as sulfuric acid and nitric acid, can significantly decrease the onset decomposition temperature of 2-EHN.[7] Conversely, high pressure conditions (e.g., 2.4 kbar) have been shown to decrease the rate of decomposition, which is consistent with a radical-based mechanism.[1][3]

Experimental Protocols

Several analytical techniques are employed to study the thermal decomposition of 2-EHN in diesel fuel. The choice of method depends on the specific information required, such as the decomposition temperature, reaction kinetics, or the identification of decomposition products.

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)

DSC and ARC are thermal analysis techniques used to measure the heat flow associated with the thermal transitions of a material as a function of temperature. These methods are valuable for determining the onset decomposition temperature and the heat of decomposition of 2-EHN.

Typical Experimental Protocol for DSC:

  • A small, precisely weighed sample of 2-EHN or a 2-EHN/diesel blend is placed in a hermetically sealed pan.

  • An empty reference pan is also prepared.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram.

  • Kinetic parameters, such as the activation energy, can be calculated using methods like the Friedman or Malek method from data obtained at different heating rates.[4]

Flash Vacuum Pyrolysis with Mass Spectrometry (MS) or Infrared Spectroscopy (IR)

This technique is used to identify the primary decomposition products of 2-EHN under high-temperature, low-pressure conditions.

Typical Experimental Protocol:

  • A sample of 2-EHN is rapidly heated under vacuum.

  • The volatile decomposition products are immediately introduced into the ionization source of a mass spectrometer or the sample cell of an IR spectrometer.

  • Mass spectra or IR spectra of the products are recorded, allowing for their identification based on their mass-to-charge ratios or characteristic absorption bands.[1][3]

Gas Chromatography (GC) with a Nitrogen Chemiluminescence Detector (NCD)

GC-NCD is a highly sensitive and selective method for the quantitative analysis of nitrogen-containing compounds like 2-EHN in a complex matrix such as diesel fuel.

Typical Experimental Protocol:

  • A sample of diesel fuel containing 2-EHN is injected into the GC.

  • The sample is vaporized in a heated inlet and separated into its individual components as it passes through a capillary column (e.g., HP-5MS, 15 m x 0.32 mm, 0.32 µm).[8]

  • The column temperature is programmed to increase over time to elute compounds with different boiling points.

  • As the nitrogen-containing compounds elute from the column, they are detected by the NCD, which provides a response proportional to the amount of nitrogen.

  • Quantification is achieved by comparing the peak area of 2-EHN to that of known standards.[8][9]

dot

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample 2-EHN in Diesel Fuel DSC_ARC DSC / ARC Sample->DSC_ARC Pyrolysis_MS_IR Flash Vacuum Pyrolysis-MS/IR Sample->Pyrolysis_MS_IR GC_NCD GC-NCD Sample->GC_NCD Kinetics Decomposition Kinetics (Activation Energy) DSC_ARC->Kinetics Products Decomposition Products (NO2, Formaldehyde) Pyrolysis_MS_IR->Products Quantification Quantification of 2-EHN GC_NCD->Quantification

Caption: Experimental workflow for analyzing 2-EHN thermal decomposition.

Impact on Diesel Combustion and Emissions

The thermal decomposition of 2-EHN has a significant impact on the combustion process and exhaust emissions of diesel engines. The radicals produced from its decomposition initiate combustion at lower temperatures, thereby shortening the ignition delay.[10] This leads to a smoother pressure rise in the cylinder and can reduce combustion noise.

The effect of 2-EHN on nitrogen oxide (NOx) emissions is complex. While the decomposition of 2-EHN releases NO2, a primary component of NOx, the resulting improved combustion can sometimes lead to an overall decrease in NOx emissions under certain operating conditions.[11][12] However, in low-temperature combustion (LTC) modes, the addition of 2-EHN has been shown to increase engine-out NOx emissions.[6][13] The impact of 2-EHN on other emissions, such as carbon monoxide (CO), hydrocarbons (HC), and particulate matter (soot), is also dependent on engine operating conditions and fuel properties.[11][12]

dot

EHN_Combustion_Logic EHN_Decomposition 2-EHN Thermal Decomposition Radical_Production Radical Production (NO2, C8H17O•) EHN_Decomposition->Radical_Production Combustion_Initiation Accelerated Combustion Initiation Radical_Production->Combustion_Initiation NOx_Emissions NOx Emissions Radical_Production->NOx_Emissions Potential Increase Ignition_Delay Shorter Ignition Delay Combustion_Initiation->Ignition_Delay Combustion_Efficiency Improved Combustion Efficiency Ignition_Delay->Combustion_Efficiency Combustion_Efficiency->NOx_Emissions Potential Decrease Other_Emissions CO, HC, Soot Emissions Combustion_Efficiency->Other_Emissions Reduction

Caption: Logical relationship of 2-EHN decomposition to diesel combustion.

Conclusion

The thermal decomposition of 2-ethylhexyl nitrate is a fundamental process that underpins its effectiveness as a cetane improver for diesel fuel. A thorough understanding of its decomposition mechanism, kinetics, and products is crucial for the development of advanced combustion strategies and emission control technologies. The experimental protocols outlined in this guide provide a framework for researchers and scientists to further investigate the behavior of 2-EHN and other fuel additives under engine-relevant conditions.

References

An In-depth Technical Guide to the Synthesis of Isooctyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Synthesis Professionals

This technical guide provides a comprehensive literature review on the synthesis of isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN). Isooctyl nitrate is a crucial cetane improver added to diesel fuel to enhance combustion quality.[1][2][3] This document details the primary synthesis methodologies, presents quantitative data from various studies, and provides explicit experimental protocols. Visual diagrams of the core chemical pathway and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Core Synthesis Reaction

The fundamental chemical transformation in the production of this compound is the nitration of isooctanol (2-ethylhexanol). This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst.[4] The overall reaction is an esterification where the hydroxyl group of the alcohol is replaced by a nitrate group.

The reaction is highly exothermic, and careful temperature control is critical to prevent runaway reactions and the formation of undesirable byproducts.[4][5] The water generated during the reaction dilutes the sulfuric acid, releasing additional heat.[4][5]

Data on Synthesis Methodologies

The synthesis of this compound has been approached through various methods, ranging from traditional batch reactions to more modern continuous flow systems utilizing microreactors. The following table summarizes quantitative data from several key studies, highlighting the different reaction conditions and their outcomes.

Reactants & Molar RatiosCatalystReaction Temperature (°C)Reaction Time / Residence TimeReactor TypeYield (%)Purity (%)Source
HNO₃:H₂SO₄ = 1:2, HNO₃:Isooctanol = 1:1H₂SO₄Not Specified4000 h⁻¹ (LHSV)Micro-channel reactorRelatively HighRelatively High[6][7]
HNO₃:H₂SO₄ = 1.5-2.5 (molar), HNO₃:Isooctanol = 1.1:1H₂SO₄5530 sMicro-reactor>96 (extraction efficiency)-[8]
HNO₃:H₂SO₄ = 1.5-2.5 (molar), HNO₃:Isooctanol = 1.1:1H₂SO₄4530 sMicro-reactor92.7-[8]
Mixed Acid:Isooctanol = 1.6:1 - 2.3:1 (volumetric)H₂SO₄15-402-5 minIdeal displacement reactorHigh-[9]
Not SpecifiedH₂SO₄32.5 ± 2.51 hour (post-addition)Batch Reactor97-
H₂SO₄ (85-95%) and HNO₃ mixtureH₂SO₄-10 to 355 to 40 sContinuous flow reactor≥99≥99.5 (conversion)[10][11]
Isooctanol, Nitric AcidSolid AcidNot SpecifiedNot SpecifiedMicrotubule reactorHigh-[12]

LHSV = Liquid Hourly Space Velocity

Experimental Protocols

Detailed methodologies for two primary synthesis approaches are outlined below: a traditional batch process and a continuous synthesis in a microreactor.

1. Batch Synthesis Protocol

This protocol is based on a conventional batch reaction approach.

  • Materials:

    • 2-ethylhexanol

    • Mixed acid (e.g., 3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O)

    • Urea (B33335)

    • 10% aqueous sodium sulfate (B86663) solution

    • 10% aqueous sodium carbonate solution

  • Procedure:

    • A reactor is charged with 13.48 parts of the mixed acid. The mixture is agitated, and the temperature is adjusted to 25 ± 3 °C.

    • 0.40 parts of urea are added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

    • 5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

    • After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

    • Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained from the reactor.

    • The organic layer is washed with a 10% aqueous sodium sulfate solution. After 15 minutes of agitation, the aqueous layer is separated.

    • A second wash with 10% aqueous sodium sulfate solution is performed, followed by the slow addition of a 10% aqueous sodium carbonate solution for neutralization.

    • The washing and neutralization steps are repeated to ensure the removal of residual acids.

    • The final 2-ethylhexyl nitrate product is obtained with a reported yield of 97%.

2. Continuous Synthesis in a Microreactor Protocol

This protocol describes a modern approach using a microreactor for continuous and safer production.

  • Materials:

    • Isooctanol (2-ethylhexanol)

    • Mixed acid (sulfuric acid and nitric acid, molar ratio of H₂SO₄:HNO₃ between 1.5 and 2.5)

    • Aqueous NaOH solution (e.g., 0.5 mol/L)

  • Procedure:

    • Isooctanol and the mixed acid are continuously pumped into a first microreactor using separate metering pumps. The molar ratio of nitric acid to isooctanol is maintained, for example, at 1.1:1.

    • The nitration reaction occurs within the first microreactor at a controlled temperature (e.g., 45-55 °C) with a short residence time (e.g., 30 seconds).

    • The output from the first microreactor, containing the crude 2-ethylhexyl nitrate and waste acid, is directed to a liquid-liquid automatic separator.

    • The separated crude 2-ethylhexyl nitrate is then mixed with an aqueous NaOH solution and pumped into a second microreactor.

    • The acid-base reaction to remove residual acid takes place in the second microreactor with a very short residence time (e.g., 9 seconds).

    • The mixture from the second microreactor undergoes water-oil separation to yield the final 2-ethylhexyl nitrate product with a very low acid content. The extraction efficiency of the residual acid is reported to be higher than 96%.[8]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the fundamental chemical reaction for the synthesis of this compound.

SynthesisReaction isooctanol Isooctanol (2-Ethylhexanol) isooctyl_nitrate This compound isooctanol->isooctyl_nitrate hydronium Hydronium Ion (H₃O⁺) mixed_acid Mixed Acid (HNO₃ + H₂SO₄) protonated_nitric Protonated Nitric Acid mixed_acid->protonated_nitric H₂SO₄ catalyst nitronium Nitronium Ion (NO₂⁺) protonated_nitric->nitronium water Water (H₂O) protonated_nitric->water nitronium->isooctyl_nitrate bisulfate Bisulfate Ion (HSO₄⁻)

Caption: General chemical pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis of this compound, applicable to both batch and continuous processes with minor variations.

ExperimentalWorkflow start Start reactant_prep Reactant Preparation (Isooctanol & Mixed Acid) start->reactant_prep reaction Nitration Reaction (Batch or Continuous) reactant_prep->reaction separation Phase Separation (Organic & Aqueous Layers) reaction->separation washing Washing (e.g., with Na₂SO₄ solution) separation->washing neutralization Neutralization (e.g., with Na₂CO₃ or NaOH solution) washing->neutralization final_separation Final Separation & Drying neutralization->final_separation product Final Product (this compound) final_separation->product

Caption: A typical experimental workflow for this compound synthesis.

References

Isooctyl nitrate's role in reducing diesel engine ignition delay

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Isooctyl Nitrate (B79036) in Reducing Diesel Engine Ignition Delay

Audience: Researchers, Scientists, and Chemical Engineering Professionals

Abstract

Isooctyl nitrate, chemically known as 2-ethylhexyl nitrate (2-EHN), is the most widely used fuel additive for improving the cetane number of diesel fuel. The cetane number is the primary indicator of a diesel fuel's ignition quality, with a higher number corresponding to a shorter ignition delay—the critical period between fuel injection and the onset of combustion. By shortening this delay, this compound facilitates smoother, more controlled combustion, leading to enhanced engine performance, improved cold-starting capabilities, and reduced engine knock. This technical guide provides a detailed examination of the chemical mechanisms by which this compound acts, presents quantitative data on its effects on engine performance parameters, and outlines the standardized experimental protocols used to measure its efficacy.

Introduction to Diesel Combustion and Ignition Delay

Diesel engines operate on the principle of compression ignition. Air is drawn into the cylinder and compressed to high pressures and temperatures. Fuel is then injected directly into this hot, compressed air, where it atomizes, vaporizes, mixes with the air, and eventually auto-ignites. The period between the start of fuel injection (SOI) and the start of combustion (SOC) is known as the ignition delay period.[1]

This delay is a critical phase in the diesel combustion process. A long ignition delay allows a larger quantity of fuel to accumulate in the combustion chamber before ignition. When combustion finally occurs, this large fuel-air mixture ignites rapidly and almost simultaneously, causing a sharp spike in cylinder pressure. This abrupt pressure rise is responsible for the characteristic "diesel knock."[1] Conversely, a short ignition delay ensures that combustion begins shortly after injection starts, leading to a more gradual and controlled release of energy.

The ignition quality of a diesel fuel is quantified by its cetane number (CN).[2] A fuel with a high cetane number has a short ignition delay and ignites readily under compression.[1] Cetane improver additives are chemical compounds added to diesel fuel specifically to increase the cetane number and shorten the ignition delay.[3]

This compound: The Premier Cetane Improver

This compound (CAS No: 27247-96-7), predominantly 2-ethylhexyl nitrate (2-EHN), is the industry standard cetane number improver.[3][4] It is an organic nitrate that is highly effective at initiating combustion under the conditions present in a diesel engine cylinder. Its primary function is to accelerate the chemical reactions that lead to autoignition, thereby reducing the ignition delay period.[5] The use of 2-EHN allows refiners to upgrade lower-quality distillate stocks to meet modern diesel fuel specifications, such as the EN590 standard in Europe, which mandates a minimum cetane number of 51.[3]

Core Mechanism of Action

The effectiveness of this compound stems from its ability to decompose at a lower temperature than the diesel fuel hydrocarbons themselves. The autoignition temperature of diesel fuel is approximately 220°C, whereas this compound begins to decompose at around 130°C.[3] This thermal decomposition is the key rate-limiting step that initiates the combustion process earlier.

The decomposition process can be summarized as follows:

  • Initial Decomposition: The 2-EHN molecule (C₈H₁₇ONO₂) undergoes thermal decomposition, breaking the weak O-NO₂ bond. This initial step is endothermic but occurs rapidly at in-cylinder temperatures.

  • Radical Formation: This decomposition generates highly reactive free radicals.[5] Chemical kinetics studies show that the decomposition of 2-EHN promotes the generation of key radicals such as hydroxyl (OH), hydrogen (H), hydroperoxyl (HO₂), and nitrogen dioxide (NO₂).[6][7]

  • Chain Reaction Initiation: These radicals are potent initiators of oxidation chain reactions. They readily attack the stable hydrocarbon molecules of the diesel fuel, abstracting hydrogen atoms and creating fuel alkyl radicals.

  • Combustion Propagation: The newly formed fuel radicals react with oxygen, leading to a cascade of exothermic reactions that rapidly increase the temperature and pressure within the cylinder, resulting in full combustion.

By providing an early source of reactive radicals, this compound effectively lowers the overall activation energy required for the fuel to auto-ignite, thus shortening the ignition delay.[6]

Chemical pathway of this compound action.

Quantitative Impact on Engine Performance

The addition of this compound to diesel fuel has a measurable impact on ignition delay and other key engine performance and emission parameters. The following tables summarize quantitative data from experimental studies.

One study on a single-cylinder diesel engine operating in a high-altitude environment (intake pressure 68kPa) demonstrated a direct relationship between 2-EHN concentration and the advancement of combustion timing.[6]

Table 1: Effect of 2-EHN Concentration on Combustion Parameters

2-EHN Mass Fraction Advancement of Heat Release Rate (°CA)* Peak Cylinder Pressure Reduction (MPa) Peak Heat Release Rate Reduction
0.0% (Base Diesel) 0.0 0.00 0.0%
0.3% 0.4 0.06 5.0%
0.6% 0.8 0.09 8.0%
0.9% 1.1 0.13 9.8%

*Data from a single-cylinder engine test.[6] A forward shift in the heat release curve (°CA, crank angle degrees) indicates a shorter ignition delay.

Another study investigated the effect of 2-EHN on a blend of 30% 2-methylfuran (B129897) and 70% biodiesel (BMF30), demonstrating significant improvements in fuel efficiency and emissions.[8]

Table 2: Effect of 2-EHN on a Biodiesel-Methylfuran Blend (BMF30)

2-EHN Concentration Brake Specific Fuel Consumption (BSFC) Reduction Brake Thermal Efficiency (BTE) Increase NOx Emission Reduction HC Emission Reduction CO Emission Reduction
1.0% 5.49% 3.30% 9.40% 14.56% 45.1%
1.5% 7.33% 4.69% 17.48% 24.90% 85.5%

*Data shows the range of improvement across different engine loads compared to the BMF30 blend without 2-EHN.[8]

A similar study on a blend of 30% 2-methylfuran in conventional diesel (M30) also showed marked improvements in efficiency with the addition of 2-EHN.[9]

Table 3: Effect of 2-EHN on a Diesel-Methylfuran Blend (M30)

2-EHN Concentration Brake Specific Fuel Consumption (BSFC) Reduction Brake Thermal Efficiency (BTE) Increase NOx Emission Reduction HC Emission Reduction CO Emission Reduction
1.5% 2.78% 3.54% 9.20% 7.93% 12.11%
2.5% 5.70% 7.10% 17.57% 21.59% 33.98%

*Data shows the range of improvement across different engine loads compared to the M30 blend without 2-EHN.[9]

Experimental Protocols for Evaluation

The effectiveness of this compound is primarily quantified by the increase it provides in the fuel's cetane number. Two standard test methods are widely used.

ASTM D613: Standard Test Method for Cetane Number

This is the traditional and definitive method for determining the cetane number of a diesel fuel.[10][11] It uses a standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][12]

Methodology:

  • Engine Setup: The CFR engine is warmed up and stabilized under precisely controlled operating conditions (e.g., specific coolant temperature, intake air temperature, and injection timing).[11]

  • Sample Introduction: The diesel fuel sample containing the this compound is run in the engine.

  • Compression Ratio Adjustment: The engine's compression ratio is manually adjusted using a calibrated handwheel until the ignition delay reaches a standard, fixed value (typically 13 crank angle degrees).[13] The handwheel reading is recorded.

  • Reference Fuel Bracketing: Two primary reference fuels (blends of n-hexadecane, CN=100, and heptamethylnonane, CN=15) with known cetane numbers that bracket the expected cetane number of the sample are selected.[11]

  • Reference Fuel Testing: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay. The handwheel readings are recorded for each.

  • Cetane Number Calculation: The cetane number of the sample fuel is determined by linear interpolation between the cetane numbers of the two reference fuels based on their respective handwheel readings.[13]

ASTM D6890: Derived Cetane Number (DCN) by Constant Volume Combustion Chamber

This method is a more modern, automated alternative to the engine-based D613 test. It measures the ignition delay directly in a constant volume combustion chamber (CVCC), also known as an Ignition Quality Tester (IQT), and uses a correlation equation to calculate a Derived Cetane Number (DCN).[2][14][15]

Methodology:

  • Apparatus Setup: The CVCC is heated and charged with compressed air to a specified, constant temperature and pressure to simulate engine conditions at injection.[14]

  • Fuel Injection: A small, precise volume of the sample fuel is injected into the chamber. The start of injection is detected by a needle lift sensor in the injector.[16]

  • Ignition Delay Measurement: The time from the start of injection to the start of combustion is measured. The start of combustion is identified by the rapid pressure rise inside the chamber, detected by a high-speed pressure transducer.[14][17]

  • Test Cycle: The test consists of a series of injection cycles. Typically, 15 preliminary cycles are performed to stabilize conditions, followed by 32 measurement cycles. The ignition delay results from the 32 cycles are averaged.[14]

  • DCN Calculation: The average ignition delay value (in milliseconds) is converted into a Derived Cetane Number (DCN) using a standardized empirical equation that correlates ignition delay to the cetane number scale established by the ASTM D613 method.[14]

Workflow for evaluating cetane improvers.

Conclusion

This compound (2-EHN) plays a crucial role in modern diesel fuel formulations by effectively reducing the ignition delay period. Its mechanism is based on low-temperature thermal decomposition, which provides an early source of reactive radicals that initiate and accelerate the combustion of hydrocarbon fuel molecules. This action leads to a direct increase in the fuel's cetane number. The resulting shorter ignition delay promotes smoother engine operation, reduces knock, improves fuel efficiency, and can lead to a significant reduction in harmful emissions, including NOx, CO, and hydrocarbons.[8][18] Standardized test methods, such as ASTM D613 and D6890, provide robust and repeatable means for quantifying the significant positive impact of this compound on the ignition quality of diesel fuels.

References

Physical and chemical characteristics of 2-ethylhexyl nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethylhexyl Nitrate (B79036)

Introduction

2-Ethylhexyl nitrate (2-EHN), with the chemical formula C₈H₁₇NO₃, is a significant industrial chemical, primarily utilized as a cetane improver in diesel fuels.[1][2][3] For over five decades, it has been added to diesel and biodiesel to enhance ignition quality, which leads to reduced engine noise, lower emissions, and improved cold-starting performance.[2][4] This document provides a comprehensive overview of the physical and chemical properties of 2-ethylhexyl nitrate, along with experimental protocols for its synthesis and an exploration of its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Physical and Chemical Properties

2-Ethylhexyl nitrate is a clear, colorless to pale yellow liquid at room temperature, characterized by a pungent, fruity, ester-like odor.[1][5] It is a combustible liquid but is not classified as flammable.[6][7]

Physical Properties

The physical characteristics of 2-ethylhexyl nitrate are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 175.23 g/mol [3][5]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Pungent, fruity, ester-like[5][8]
Density 0.963 g/mL at 25 °C[9]
Boiling Point >100 °C (decomposes)[6][5]
85–90°C (at 10 mmHg)[3]
210.9±8.0 °C at 760 mmHg[10]
Melting Point <-45 °C[5]
-76 to -77 °C[11]
Flash Point >65 °C (PMCC)[6]
>70 °C (closed-cup)[5]
76.1 °C (Pensky-Martens closed cup)[12]
Auto-ignition Temperature 130 °C (decomposes)[6][5]
Vapor Pressure 0.2 mmHg at 20°C[6]
27 Pa at 20 °C[5][8]
40-53 Pa at 40 °C[5]
Solubility in Water 12.6 mg/L at 20 °C[5][11]
Refractive Index n20/D 1.432[9]
Kinematic Viscosity 108 cSt at 20ºC[5]
Chemical Properties

The chemical properties and safety-related data for 2-ethylhexyl nitrate are presented below.

PropertyValueReference(s)
Chemical Formula C₈H₁₇NO₃[3]
CAS Number 27247-96-7[3]
Linear Formula CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂[9]
Stability Stable under normal conditions; undergoes exothermic decomposition above 100 °C.[6][8][6][8]
Heating under confinement may cause an explosion.[6][10][6][10]
Incompatibility Strong oxidizing agents, strong acids, strong bases, amines, and phosphorus.[6][11][13][6][11][13]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6][13][6][13]
Lower Explosive Limit 0.25% v/v in air[5][11]
Upper Explosive Limit 7%[6]
Log P (Octanol-Water Partition Coefficient) 3.74 (calculated)[5]

Experimental Protocols

Synthesis of 2-Ethylhexyl Nitrate

A common method for the synthesis of 2-ethylhexyl nitrate involves the nitration of 2-ethylhexyl alcohol with a mixed acid solution of nitric acid and sulfuric acid.[14]

Materials:

  • 2-Ethylhexyl alcohol

  • Mixed acid (Nitric acid, Sulfuric acid, Water)

  • Urea (B33335)

  • 10% aqueous sodium sulfate (B86663) solution

  • 10% aqueous sodium carbonate solution

Procedure:

  • A reactor is charged with 13.48 parts of a mixed acid containing 3.33 parts nitric acid, 7.77 parts sulfuric acid, and 2.38 parts water.

  • The mixed acid is agitated, and its temperature is adjusted to 25 ± 3 °C.

  • 0.40 parts of urea are added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5 °C.

  • 5.85 parts of 2-ethylhexyl alcohol are added to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5 ± 2.5 °C.

  • After the addition of 2-ethylhexyl alcohol is complete, the reaction mixture is held at 32.5 ± 2.5 °C for 1 hour.

  • Agitation is stopped, and the bottom acid layer is allowed to separate and is then drained.

  • The remaining organic layer is washed with a 10% aqueous sodium sulfate solution.

  • A 10% aqueous sodium carbonate solution is slowly added to neutralize any remaining acid.

  • The product is washed again with a 10% aqueous sodium sulfate solution.

  • The final 2-ethylhexyl nitrate product is obtained after separating the aqueous layer.

A variation of this process utilizes micro-reactors to achieve continuous synthesis, which can improve safety and production efficiency.[15][16]

G Synthesis Workflow of 2-Ethylhexyl Nitrate cluster_synthesis Nitration Reaction cluster_purification Purification start Charge Reactor with Mixed Acid (H₂SO₄, HNO₃, H₂O) add_urea Add Urea start->add_urea add_alcohol Add 2-Ethylhexyl Alcohol add_urea->add_alcohol react Hold at 32.5 ± 2.5 °C for 1 hour add_alcohol->react separate_acid Separate and Drain Acid Layer react->separate_acid wash1 Wash with 10% Na₂SO₄ Solution separate_acid->wash1 neutralize Neutralize with 10% Na₂CO₃ Solution wash1->neutralize wash2 Wash with 10% Na₂SO₄ Solution neutralize->wash2 separate_aqueous Separate Aqueous Layer wash2->separate_aqueous product Final Product: 2-Ethylhexyl Nitrate separate_aqueous->product

Caption: Workflow for the synthesis and purification of 2-ethylhexyl nitrate.

Mechanism of Action as a Cetane Improver

The primary application of 2-ethylhexyl nitrate is to increase the cetane number of diesel fuel.[1][17] The cetane number is a measure of the fuel's ignition quality; a higher number indicates a shorter ignition delay.[17][18]

2-EHN functions by decomposing at a lower temperature than the diesel fuel itself, typically starting around 130 °C.[11][18] This decomposition is an exothermic process that initiates a series of chemical reactions, effectively lowering the overall autoignition temperature of the fuel-air mixture.[18][19] The decomposition of 2-EHN releases free radicals, which accelerate the oxidation process of the fuel, leading to a more rapid and complete combustion.[19][20]

The initial step in the decomposition is the cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. This generates an alkoxy radical (C₈H₁₇O•) and nitrogen dioxide (NO₂).[20] These reactive species then participate in the chain reactions of combustion.

G Mechanism of 2-EHN as a Cetane Improver cluster_initiation Decomposition Initiation cluster_propagation Combustion Propagation ehn 2-Ethylhexyl Nitrate (C₈H₁₇ONO₂) heat Heat (>130°C) ehn->heat radicals Alkoxy Radical (C₈H₁₇O•) + Nitrogen Dioxide (NO₂) heat->radicals O-NO₂ bond cleavage diesel Diesel Fuel (Hydrocarbons) radicals->diesel Radicals react with oxidation Accelerated Oxidation radicals->oxidation Initiates chain reactions diesel->oxidation combustion Complete Combustion oxidation->combustion

Caption: The thermal decomposition pathway of 2-EHN that initiates and accelerates diesel combustion.

Toxicology and Safety

2-Ethylhexyl nitrate has low acute oral, dermal, and inhalation toxicity in animal studies.[2][4] However, it is classified as harmful if swallowed, in contact with skin, or inhaled.[2][21] The primary health concern associated with exposure is vasodilation, which is the enlargement of blood vessels, leading to a reduction in blood pressure.[2][4][13] It is not considered to be a skin or eye irritant, nor a skin sensitizer.[2][22] Current data suggests that 2-EHN is not expected to have reproductive, developmental, mutagenic, or carcinogenic effects.[2][4]

In terms of environmental impact, 2-EHN is classified as very toxic to aquatic life with long-lasting effects.[2][4] It is not readily biodegradable but is also not considered to be bioaccumulative.[2][4]

Conclusion

2-Ethylhexyl nitrate is a well-characterized compound with a long history of use as a cetane improver in the fuel industry. Its physical and chemical properties are well-documented, and its synthesis is achievable through standard nitration procedures. The mechanism of action, involving thermal decomposition to initiate combustion, is a clear example of applied chemistry in enhancing fuel performance. While it has a generally low toxicity profile in mammals, appropriate safety precautions should be taken during handling to avoid exposure, and its environmental impact, particularly on aquatic life, should be considered. This guide provides a foundational understanding of 2-ethylhexyl nitrate for scientific and research applications.

References

An In-depth Technical Guide on the Health and Environmental Effects of Isooctyl Nitrate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is an aliphatic nitrate ester primarily used as a cetane improver in diesel fuel to enhance combustion quality.[1][2] While industrially significant, its potential health and environmental impacts warrant a thorough examination. This guide provides a comprehensive overview of the current toxicological and ecotoxicological data for isooctyl nitrate, details relevant experimental methodologies based on standardized guidelines, and illustrates key biological pathways. The available data indicates that this compound possesses low acute toxicity but is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2] Information on its chronic toxicity, reproductive effects, and specific environmental fate parameters remains limited in publicly accessible literature.

Health Effects

The primary health concerns associated with this compound exposure are related to its acute toxicity and potential for vasodilation.[2] The major acute toxic effect of nitrate and nitrite (B80452) poisoning is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3]

Acute Toxicity

This compound is classified as harmful by ingestion, dermal contact, and inhalation.[2]

EndpointSpeciesRouteValueGuidelineCitation
LD50RatOral> 5000 mg/kg bwOECD 425 (assumed)[4]
LD50RatDermal> 5000 mg/kg bwOECD 402 (assumed)[4]
LC50RatInhalation> 5.19 mg/L (4h)OECD 403 (assumed)[4]
Skin and Eye Irritation
  • Skin Irritation: Classified as causing skin irritation. A primary skin irritation assay in rabbits indicated it is slightly irritating.[4]

  • Eye Irritation: Causes eye irritation.[3] A primary eye irritation assay in rabbits found it to be non-irritating.[4] Note: Conflicting data exists and will be updated as more information becomes available.

Sensitization
  • Skin Sensitization: Not considered a skin sensitizer.[2][4]

Repeated Dose Toxicity
EndpointSpeciesRouteDurationValueGuidelineCitation
DNEL (long term)HumanDermal-1 mg/kg/day-
DNEL (long term)HumanInhalation-0.35 mg/m³-
Genotoxicity and Carcinogenicity
  • Genotoxicity: this compound is considered non-genotoxic according to OECD Guidelines 473 and 476.

  • Carcinogenicity: No components present at concentrations of 0.1% or greater are listed as carcinogens by major regulatory bodies. It is not expected to have carcinogenic effects.[2]

Reproductive and Developmental Toxicity

Based on available data, this compound is not expected to cause reproductive or developmental effects.[2]

Environmental Effects

This compound is classified as toxic to aquatic life with long-lasting effects. It is not readily biodegradable, suggesting persistence in the environment.[2]

Aquatic Toxicity
EndpointSpeciesDurationValueGuidelineCitation
LC50Fish96 h2 mg/LOECD 203 (assumed)[3]
EC50Crustacea (Daphnia)48 h>12.6 mg/LOECD 202 (assumed)[3]
EC50Algae/aquatic plants72 h1.57 mg/LOECD 201 (assumed)[3]
Environmental Fate
ParameterResultGuidelineCitation
Ready Biodegradability Not readily biodegradableOECD 301F (assumed)[2]
Bioaccumulation Not expected to be bioaccumulative-[2]
Hydrolysis May be subject to hydrolysis-[2]
Soil Adsorption (Koc) Expected to partition to soil or suspended sediment-[2]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies based on the cited OECD guidelines.

Acute Oral Toxicity (OECD 425)

A limit test would likely be performed first. Female rats are sequentially dosed at a starting dose of 2000 mg/kg body weight. The response of each animal determines the dose for the next. If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.

Acute Dermal Toxicity (OECD 402)

The test substance is applied to the shaved skin of rats at a limit dose of 2000 mg/kg body weight. The application site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

Acute Fish Toxicity (OECD 203)

Fish, such as zebrafish, are exposed to a range of concentrations of this compound in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50 value.

Ready Biodegradability (OECD 301F)

A manometric respirometry test is conducted. A solution of this compound in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask. The consumption of oxygen is measured over 28 days to determine the extent of biodegradation.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

Mammalian cells in culture are exposed to various concentrations of this compound, both with and without metabolic activation. Mutations at a specific gene locus (e.g., HPRT) are measured to assess mutagenic potential.

Signaling Pathways and Mechanisms of Action

Organic nitrates, as a class, are known to exert their biological effects through their metabolic conversion to nitric oxide (NO). NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP mediates a variety of physiological responses, including vasodilation.

Nitric_Oxide_Signaling cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell Isooctyl_Nitrate This compound Metabolism Metabolic Conversion Isooctyl_Nitrate->Metabolism Enters cell NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Relaxation) PKG->Vasodilation Leads to

Figure 1: Generalized nitric oxide signaling pathway for organic nitrates.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the genotoxicity of a substance like this compound using an in vitro mammalian cell gene mutation test.

Genotoxicity_Workflow Start Start: Assess Genotoxicity Cell_Culture Culture Mammalian Cells (e.g., CHO, L5178Y) Start->Cell_Culture Treatment Treat cells with This compound (multiple concentrations) Cell_Culture->Treatment Metabolic_Activation Parallel Treatment with Metabolic Activation (S9) Cell_Culture->Metabolic_Activation Expression Allow for Mutation Expression (Subculture cells) Treatment->Expression Metabolic_Activation->Expression Selection Plate cells in Selective Medium Expression->Selection Incubation Incubate to allow Colony Formation Selection->Incubation Stain_Count Stain and Count Mutant Colonies Incubation->Stain_Count Analyze Analyze Data and Determine Mutagenicity Stain_Count->Analyze

Figure 2: Workflow for an in vitro mammalian cell gene mutation test.

Logical Relationship of Environmental Assessment

The environmental risk of a chemical is determined by its inherent toxicity and its environmental fate (persistence and exposure).

Environmental_Risk Risk Environmental Risk of This compound Toxicity Aquatic Toxicity (Fish, Daphnia, Algae) Toxicity->Risk Fate Environmental Fate Fate->Risk Persistence Persistence in Environment Fate->Persistence Exposure Potential for Aquatic Exposure Fate->Exposure Biodegradation Biodegradability (Not readily biodegradable) Biodegradation->Persistence Mobility Mobility (Soil Adsorption) Mobility->Exposure

Figure 3: Key factors in the environmental risk assessment of this compound.

Conclusion

This compound presents a profile of low acute systemic toxicity but is classified as harmful upon acute exposure through major routes and is toxic to aquatic organisms. Its lack of ready biodegradability raises concerns about its environmental persistence. Significant data gaps exist, particularly concerning chronic health effects, reproductive toxicity, and detailed environmental fate parameters such as hydrolysis and soil mobility. Further research, guided by standardized OECD protocols, is necessary to fully characterize the health and environmental risks associated with this compound exposure. The presumed mechanism of action via nitric oxide signaling provides a basis for further mechanistic studies.

References

An In-Depth Technical Guide to the Solubility and Stability of Isooctyl Nitrate in Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fuel Development Professionals

Introduction

Isooctyl nitrate (B79036), predominantly 2-ethylhexyl nitrate (2-EHN), is a critical additive in the fuel industry, primarily utilized as a cetane improver for diesel fuels. Its function is to accelerate the ignition of diesel fuel in compression-ignition engines, leading to smoother combustion and reduced engine knock.[1][2] This guide provides a comprehensive technical overview of the solubility and stability of isooctyl nitrate in various fuel blends, including diesel, biodiesel, and gasoline. It is intended to be a valuable resource for researchers and professionals involved in fuel formulation and development.

Solubility of this compound

The solubility of this compound in fuel is a critical parameter for its effective application as an additive. While extensive quantitative data in public literature is limited, its widespread use confirms its high solubility in hydrocarbon-based fuels under typical operating conditions. This compound is characterized as being soluble in organic solvents but insoluble in water.[3]

1.1. General Solubility Characteristics

This compound's molecular structure, featuring a long alkyl chain, makes it readily miscible with the nonpolar hydrocarbons that constitute diesel and gasoline. This ensures that it remains in a single phase within the fuel blend, preventing separation and ensuring uniform distribution.

1.2. Factors Affecting Solubility

While specific data is scarce, the solubility of this compound in fuel blends can be influenced by several factors:

  • Temperature: Generally, the solubility of liquid additives in liquid fuels does not change drastically with temperature within the normal operating ranges of fuel systems. However, at very low temperatures, the viscosity of the fuel increases, which could indirectly affect the dispersion of the additive if not already fully dissolved.

  • Fuel Composition: The specific hydrocarbon composition of the base fuel (e.g., aromatic content in diesel) can influence the solvency of the fuel, which in turn can affect the solubility of additives.[4]

  • Presence of Co-solvents or Other Additives: The presence of other additives or blending components, such as ethanol (B145695) in gasoline, may alter the overall polarity of the fuel blend, potentially impacting the solubility of this compound.

1.3. Experimental Protocol for Determining Solubility

A general method for determining the solubility of a liquid additive like this compound in a fuel blend involves the following steps:

  • Preparation of Standards: Prepare a series of fuel blends with known concentrations of this compound.

  • Sample Preparation: For each temperature to be tested, prepare a saturated solution by adding an excess of this compound to a known volume of the fuel blend in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: Allow any undissolved this compound to settle.

  • Sampling and Analysis: Carefully extract a sample from the liquid phase and analyze its this compound concentration using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[5][6]

  • Data Analysis: The concentration of this compound in the saturated solution represents its solubility at that temperature.

Stability of this compound

The stability of this compound in fuel blends is a double-edged sword. Its thermal instability is fundamental to its function as a cetane improver, as it needs to decompose at a lower temperature than the fuel itself to initiate combustion.[2] However, excessive instability can lead to degradation during storage, potentially reducing its effectiveness and contributing to the formation of undesirable deposits.[4]

2.1. Thermal Stability

The primary mechanism of this compound's action is its thermal decomposition, which involves the cleavage of the O-NO2 bond to form an alkoxy radical and nitrogen dioxide (NO2).[7] These reactive species then initiate a series of radical chain reactions that accelerate the autoignition of the fuel.[8] Studies have shown that the decomposition of 2-ethylhexyl nitrate begins at approximately 130-155°C.[2][4]

The thermal stability of fuel blends containing this compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermal Stability of a Diesel Fuel with 2-Ethylhexyl Nitrate (2-EHN) at 300°F (149°C)

2-EHN Concentration (mass %)Reflectance (%)*
083
0.1523
0.5011

*Reflectance is a measure of the thermal stability, with higher values indicating greater stability (less deposit formation). Data from a study using the "300°F test".[4]

2.2. Oxidative Stability

Oxidative stability is a crucial parameter for the long-term storage of fuels. The addition of this compound can, in some cases, negatively affect the measured oxidative stability of diesel fuel.[9] The Rancimat method is a common technique for evaluating the oxidative stability of fuels by measuring the induction period.

Table 2: Indicative Rancimat Induction Periods for Biodiesel and Blends

Fuel TypeConditionInduction Period (hours)
B100Unstable< 3
B100Stable> 6
B5 and B20 BlendsPrepared with stable B100 (IP > 3h)Stable for up to 12 months

*Data synthesized from multiple sources.[10][11] The induction period is a measure of the fuel's resistance to oxidation.

2.3. Long-Term Storage Stability

The long-term storage stability of fuel blends containing this compound is typically evaluated using methods like ASTM D4625, which involves accelerated aging at an elevated temperature.[12] Studies have shown that for biodiesel (B100), an initial Rancimat induction period of greater than 6 hours can prevent significant acid number increases or insoluble formation over a 12-week period under ASTM D4625 conditions, which is intended to simulate 12 months of storage.[13]

Table 3: Long-Term Storage Stability of B100 (ASTM D4625)

Initial Induction Period (hours)Observation after 12 weeks at 43°C
~3Shows levels of insolubles above method reproducibility
> 6No significant increase in acid number or insoluble formation

*Data from NREL report.[13]

Experimental Protocols

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound in a fuel blend.

  • Apparatus: Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the fuel blend is placed in a TGA sample pan.

    • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

    • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

    • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the thermal transitions of the fuel blend, providing information on its thermal stability.

  • Apparatus: Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the fuel blend is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • Instrument Setup: The DSC cell is purged with an inert gas.

    • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the desired temperature range.

    • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • Data Analysis: The resulting DSC curve is analyzed to identify exothermic (decomposition) and endothermic (evaporation) events.

3.3. Rancimat Method (EN 14112)

  • Objective: To determine the oxidative stability of the fuel blend by measuring the induction period.

  • Apparatus: Rancimat instrument.

  • Methodology:

    • Sample Preparation: A specified amount of the fuel sample (e.g., 3 g) is placed in a reaction vessel.[14]

    • Instrument Setup: The reaction vessel is heated to a constant temperature (e.g., 110 °C) while a continuous stream of dry air is passed through the sample.[14]

    • Volatile Collection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • Data Acquisition: The conductivity of the water is continuously measured.

    • Data Analysis: The induction period is the time until the conductivity begins to increase rapidly, indicating the formation of volatile acidic compounds.[15]

3.4. Long-Term Storage Stability (ASTM D4625)

  • Objective: To evaluate the inherent storage stability of distillate fuels under accelerated aging conditions.

  • Apparatus: Glass containers, oven or liquid bath at 43°C.

  • Methodology:

    • Sample Preparation: 400 mL volumes of filtered fuel are placed in borosilicate glass containers.[12]

    • Aging: The containers are stored at 43°C for specified periods (e.g., 4, 8, 12, 24 weeks).[12]

    • Analysis: After the aging period, the samples are cooled to room temperature and analyzed for filterable insolubles and adherent insolubles.

    • Data Analysis: The amount of insolubles formed is a measure of the fuel's instability during storage.

Mechanism of Action and Logical Relationships

The primary role of this compound as a cetane improver is to initiate the combustion process in a diesel engine at an earlier stage. This is achieved through its controlled thermal decomposition, which generates highly reactive free radicals. These radicals then participate in a cascade of chain reactions, accelerating the oxidation of the diesel fuel components and shortening the ignition delay.

Isooctyl_Nitrate_Mechanism cluster_engine High Temperature & Pressure in Engine Cylinder cluster_fuel Fuel Oxidation Cascade EHN This compound (2-EHN) Decomposition Thermal Decomposition (O-NO2 bond cleavage) EHN->Decomposition Heat Radicals Alkoxy Radical (R-O•) + Nitrogen Dioxide (NO2) Decomposition->Radicals Initiation Radical Chain Reactions Initiated Radicals->Initiation Reacts with Fuel Diesel Fuel (Hydrocarbons) Fuel->Initiation Oxidation Accelerated Fuel Oxidation Initiation->Oxidation Ignition Reduced Ignition Delay (Cetane Improvement) Oxidation->Ignition

Mechanism of this compound as a Cetane Improver.

Conclusion

This compound is a highly effective cetane improver due to its controlled thermal instability. While it is readily soluble in diesel and biodiesel blends, a notable lack of public quantitative solubility data exists. Its impact on fuel stability is complex; it can decrease thermal and oxidative stability as measured by some standard tests, which is a consequence of its intended function. Understanding the interplay between its solubility, stability, and performance-enhancing characteristics is crucial for the optimal formulation of advanced fuel blends. Further research to quantify the solubility of this compound in various fuel types and under different temperature conditions would be highly beneficial to the fuel development community.

References

The Ascendance of Alkyl Nitrates: A Technical History of Cetane Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists on the Historical Development, Mechanism, and Application of Alkyl Nitrate (B79036) Cetane Improvers in Diesel Fuel

The quest for more efficient and cleaner combustion in diesel engines is a century-long endeavor. Central to this pursuit is the concept of cetane number, a critical measure of a diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced emissions, and improved cold-start performance.[1][2][3] Since the early 20th century, chemical additives have played a pivotal role in elevating the cetane number of diesel fuels. Among these, alkyl nitrates have emerged as the most effective and widely adopted class of cetane enhancers, with a rich history of chemical innovation and application. This technical guide delves into the historical development of alkyl nitrates, their synthesis, mechanism of action, and the experimental protocols used to evaluate their performance.

A Historical Trajectory: From Early Discoveries to Modern Dominance

The use of ignition improvers in diesel fuel dates back to the 1920s, addressing early challenges with cold starting and overall ignition quality.[4] The pioneering work in this area identified organic nitrates and nitro compounds as potent cetane enhancers in the 1930s.[5] For approximately three decades, amyl nitrate was the predominant cetane improver used in the United States.[6] However, the rising cost of amyl alcohol, the precursor for amyl nitrate, prompted a shift towards more economical alternatives.[6] For a brief period, hexyl nitrate saw use, but it was the advent of 2-ethylhexyl nitrate (2-EHN) that revolutionized the market.[6][7] Due to its cost-effectiveness and excellent performance, 2-EHN has become the most widely used cetane improver globally.[8][9][10] Afton Chemical, a major supplier, has been providing 2-EHN for over 50 years.[11]

Synthesis of Alkyl Nitrates: The Case of 2-Ethylhexyl Nitrate (2-EHN)

The commercial success of 2-EHN is underpinned by a well-established and efficient synthesis process. The primary method involves the nitration of 2-ethylhexanol with a mixture of nitric acid and sulfuric acid.

A typical industrial synthesis process is as follows:

  • Preparation of the Nitrating Mixture: A mixed acid solution is prepared containing nitric acid (HNO₃), sulfuric acid (H₂SO₄), and water.

  • Addition of Urea: Urea is added to the mixed acid to suppress the formation of nitrous acid, which can lead to undesirable side reactions.

  • Nitration of 2-Ethylhexanol: 2-Ethylhexanol is slowly added to the agitated and temperature-controlled mixed acid. The reaction is exothermic and requires careful temperature management.

  • Separation and Washing: After the reaction is complete, the mixture is allowed to settle, and the bottom acid layer is drained. The organic layer, containing the 2-EHN, is then washed with an aqueous sodium sulfate (B86663) solution and neutralized with a sodium carbonate solution to remove any residual acids.[12]

  • Final Washing and Product Recovery: The 2-EHN is subjected to further washing with sodium sulfate solution to ensure purity. The final product is obtained after the separation of the aqueous layer.[12]

Recent advancements have explored the use of micro-channel reactors for the synthesis of 2-EHN.[13][14] This technology offers advantages such as improved safety, better temperature control, and higher efficiency.[15]

The Chemical Mechanism of Cetane Enhancement

The efficacy of alkyl nitrates as cetane improvers lies in their ability to initiate the combustion process at lower temperatures than the diesel fuel itself.[2] The core of their function is the thermal decomposition of the alkyl nitrate molecule to generate highly reactive free radicals.

The generally accepted mechanism involves the following steps:

  • Thermal Decomposition: As the temperature and pressure in the engine cylinder rise during compression, the relatively weak O-NO₂ bond in the alkyl nitrate molecule breaks, a process that begins at approximately 130°C for 2-EHN.[2] This initial decomposition yields an alkyl radical (R•) and nitrogen dioxide (NO₂).

  • Initiation of Fuel Oxidation: The highly reactive alkyl radical and other radicals formed during decomposition readily react with oxygen and hydrocarbon molecules in the diesel fuel. This initiates a chain reaction of oxidation at a lower temperature than would naturally occur with the fuel alone.

  • Accelerated Combustion: This early initiation and the subsequent cascade of radical reactions lead to a shorter ignition delay, resulting in a smoother and more complete combustion process.[16]

The overall effect is a significant reduction in the time between fuel injection and the onset of combustion, which is the definition of a higher cetane number.

Performance and Quantitative Data of Alkyl Nitrate Cetane Enhancers

2-Ethylhexyl nitrate is the benchmark for cetane improvers due to its high performance and economic viability. It is typically added to diesel fuel at concentrations ranging from 0.05% to 0.4% by mass.[8][10]

Alkyl Nitrate AdditiveBase Fuel Cetane NumberAdditive ConcentrationResulting Cetane NumberCetane Number Improvement
2-Ethylhexyl Nitrate (2-EHN)Varies0.05% - 0.4% (m/m)Varies3 - 13
Isooctyl Nitrate37.20.15% (wt)41.74.5
2-EHN in Ethanol-Diesel Blend (E20)Not specified1000 ppm (0.1%)Not specified-
2-EHN in Ethanol-Diesel Blend (E20)Not specified2000 ppm (0.2%)Not specified-

Table 1: Cetane Number Improvement with Alkyl Nitrate Additives.[8][10][17][18]

Experimental Protocols for Cetane Number Determination

The evaluation of cetane enhancers relies on standardized and rigorous experimental protocols to measure the cetane number of diesel fuels. The two most prominent methods are ASTM D613 and ASTM D6890.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This is the traditional and widely recognized method for determining cetane number.[15] It utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[15][19]

Methodology Summary:

  • Engine Setup: A Cooperative Fuel Research (CFR) engine is used, which allows for the continuous variation of the compression ratio.[20]

  • Reference Fuels: The test fuel's ignition delay is compared to that of primary reference fuels, which are blends of n-cetane (hexadecane), with a cetane number of 100, and heptamethylnonane (HMN), with a cetane number of 15.[19]

  • Test Procedure: The engine is operated on the test fuel, and the compression ratio is adjusted until the ignition delay is a standard 13 crank angle degrees.[19]

  • Bracketing: The test is then repeated with two reference fuel blends that bracket the ignition delay of the sample fuel.

  • Cetane Number Calculation: The cetane number of the sample fuel is determined by interpolation of the compression ratio readings of the sample and the two bracketing reference fuels.[19]

ASTM D6890: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils

This is a more modern, automated laboratory method that measures the ignition delay of a fuel in a constant volume combustion chamber.[12][13]

Methodology Summary:

  • Apparatus: The test utilizes an Ignition Quality Tester (IQT), which consists of a heated constant volume combustion chamber.[20]

  • Sample Injection: A small, precise amount of the test fuel is injected into the chamber, which is pre-filled with heated and compressed air.[14][21]

  • Ignition Delay Measurement: The time from the start of injection to the onset of combustion (detected by a rapid pressure increase) is measured as the ignition delay.[14]

  • Derived Cetane Number (DCN) Calculation: The measured ignition delay is then correlated to a Derived Cetane Number (DCN) using a standardized equation that was developed by comparing IQT results with those from the ASTM D613 engine test.[12][13]

Visualizing the Core Concepts

To better illustrate the key aspects of alkyl nitrates as cetane enhancers, the following diagrams have been generated using the DOT language.

Synthesis_of_2_EHN cluster_reactants Reactants cluster_process Nitration Process cluster_products Products 2-Ethylhexanol 2-Ethylhexanol Reactor Reactor 2-Ethylhexanol->Reactor Mixed_Acid Mixed Acid (HNO3 + H2SO4) Mixed_Acid->Reactor Urea Urea Urea->Reactor Separation Separation Reactor->Separation Washing Washing Separation->Washing Waste_Acid Waste Acid Separation->Waste_Acid 2-EHN 2-Ethylhexyl Nitrate Washing->2-EHN

Synthesis of 2-Ethylhexyl Nitrate (2-EHN).

Mechanism_of_Action cluster_engine_conditions In-Cylinder Conditions cluster_decomposition Decomposition of Alkyl Nitrate cluster_combustion Diesel Fuel Combustion High_Temp_Pressure High Temperature & Pressure Alkyl_Nitrate Alkyl Nitrate (R-O-NO2) Decomposition Thermal Decomposition Alkyl_Nitrate->Decomposition Heat Radicals Alkyl Radical (R•) + Nitrogen Dioxide (NO2) Decomposition->Radicals Initiation Initiation of Oxidation Radicals->Initiation Diesel_Fuel Diesel Fuel (Hydrocarbons) Diesel_Fuel->Initiation Accelerated_Combustion Accelerated Combustion Initiation->Accelerated_Combustion

Mechanism of Alkyl Nitrate Cetane Enhancement.

Historical_Timeline cluster_1920s 1920s cluster_1930s 1930s cluster_1950s_1980s ~1950s - 1980s cluster_1980s_onward 1980s Onward node_1920s Early use of ignition improvers for diesel node_1930s Organic nitrates identified as effective cetane enhancers node_1920s->node_1930s node_amyl Amyl Nitrate is the dominant cetane improver node_1930s->node_amyl node_hexyl Brief use of Hexyl Nitrate node_amyl->node_hexyl node_2ehn 2-Ethylhexyl Nitrate (2-EHN) becomes the industry standard due to cost-effectiveness node_hexyl->node_2ehn

Historical Development of Alkyl Nitrate Cetane Enhancers.

Conclusion

The historical development of alkyl nitrates as cetane enhancers is a compelling narrative of chemical ingenuity driven by the practical demands of diesel engine technology. From the early use of amyl nitrate to the modern dominance of 2-ethylhexyl nitrate, these additives have been instrumental in improving the quality and performance of diesel fuels. The understanding of their synthesis and the free-radical mechanism of action has enabled their widespread and effective application. As diesel engine technology continues to evolve, particularly with the introduction of advanced combustion strategies and alternative diesel fuels, the role of sophisticated cetane improvers like alkyl nitrates will remain as critical as ever in the ongoing pursuit of efficiency and cleaner energy.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isooctyl Nitrate Using Microreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate) utilizing microreactor technology. This continuous-flow approach offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher yields.

Introduction

Isooctyl nitrate is a crucial diesel fuel additive that improves the cetane number, leading to better ignition quality and reduced emissions.[1] Its synthesis involves the nitration of isooctyl alcohol (2-ethylhexanol) with a mixed acid solution of nitric acid and sulfuric acid. This reaction is highly exothermic and can be hazardous in conventional batch reactors due to the risk of thermal runaway.[2] Microreactors, with their high surface-area-to-volume ratio, provide a safer and more efficient alternative for this synthesis.[3]

Reaction Principle

The synthesis of this compound proceeds via the esterification of isooctyl alcohol with nitric acid, catalyzed by sulfuric acid. The overall reaction is as follows:

CH₃(CH₂)₃CH(C₂H₅)CH₂OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ + H₂O

Data Presentation: Summary of Reaction Parameters

The following table summarizes key quantitative data from various studies on the microreactor synthesis of this compound, allowing for easy comparison of different experimental conditions.

ParameterValueYield/ConversionReference
Molar Ratio (H₂SO₄:HNO₃) 1.5:1 to 2.5:1-[1][4]
2:1High Yield[1]
Molar Ratio (HNO₃:Isooctyl Alcohol) 1.1:1-[1]
1:1High Yield[3]
Reaction Temperature -10°C to 35°C>99% Conversion, >99% Yield[5]
45°C92.7% Yield[1]
55°CHigh Yield[1]
Residence Time 5 to 40 seconds>99% Conversion, >99% Yield[5]
~30 secondsHigh Yield[1]
Sulfuric Acid Concentration 85% to 95%>99% Conversion, >99% Yield[5]
90% (mass ratio)High Yield[4]
Nitric Acid Concentration 98% (mass ratio)High Yield[4]

Experimental Protocols

Safety Precautions

Warning: The reaction involves the use of concentrated and corrosive acids. The nitrating mixture is a strong oxidizing agent. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6] All operations should be conducted in a well-ventilated fume hood.[6] An emergency shower and eyewash station should be readily accessible. Avoid contact of the mixed acid with combustible materials.[2] In case of a spill, neutralize with a suitable agent like sodium bicarbonate.[7]

Preparation of the Mixed Acid Nitrating Solution

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄, 90-98% w/w)

  • Concentrated Nitric Acid (HNO₃, 68-98% w/w)

  • Ice bath

Procedure:

  • In a fume hood, place a clean, dry beaker in an ice bath to pre-cool.

  • Carefully and slowly add the desired volume of concentrated sulfuric acid to the beaker.

  • While continuously stirring and maintaining the low temperature with the ice bath, slowly add the concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction.

  • A common molar ratio of sulfuric acid to nitric acid is 2:1.[1] For example, to prepare a mixture with this ratio using 98% H₂SO₄ and 68% HNO₃, you would slowly add approximately 1 volume of nitric acid to 2 volumes of sulfuric acid.

  • Once the addition is complete, allow the mixture to stir for a few minutes to ensure homogeneity. Keep the solution cool until it is ready to be used.

Microreactor Synthesis of this compound

Equipment:

  • Microreactor system with at least two inlet channels and one outlet

  • Two high-precision syringe pumps or continuous flow pumps

  • Temperature controller for the microreactor

  • Back pressure regulator (optional)

  • Collection vessel

  • Phase separator

Reactants:

  • Mixed Acid Nitrating Solution (prepared as in section 4.2)

  • Isooctyl Alcohol (2-ethylhexanol)

Procedure:

  • Set up the microreactor system in a fume hood. Ensure all connections are secure.

  • Set the desired reaction temperature on the temperature controller (e.g., 25°C).[5]

  • Load one syringe pump with the prepared mixed acid solution and the other with isooctyl alcohol.

  • Set the flow rates of the pumps to achieve the desired molar ratio of nitric acid to isooctyl alcohol (e.g., 1.1:1) and the desired residence time (e.g., 30 seconds).[1] The flow rates will depend on the internal volume of the microreactor.

  • Start the pumps simultaneously to introduce the reactants into the microreactor.

  • The reaction mixture will flow out of the reactor into a collection vessel.

  • Once the reaction has reached a steady state, collect the product mixture.

Work-up and Purification

Materials:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or dilute Sodium Hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)[1][5]

  • Deionized water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the collected reaction mixture to a separatory funnel. Two phases will be present: an upper organic phase (crude this compound) and a lower aqueous acid phase.

  • Carefully separate and remove the lower aqueous acid layer.

  • Wash the organic phase with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution to neutralize any remaining acid.[1][5] This can be done directly in the separatory funnel by adding the basic solution, shaking gently, and then separating the aqueous layer. Repeat this washing step until the aqueous wash is neutral (pH ~7).

  • Wash the organic phase with deionized water to remove any remaining salts.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent-free, pure this compound can be obtained by removing any residual volatile impurities using a rotary evaporator under reduced pressure.

Analytical Methods for Product Characterization

4.5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

  • Quantification: Purity can be determined by the area percentage of the this compound peak. An internal standard can be used for more accurate quantification.

4.5.2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[9]

  • Sample Preparation: Dilute the this compound product in the mobile phase.

  • Analysis: The purity is determined by comparing the peak area of the sample to a calibration curve prepared from pure this compound standards.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_mixing Acid Mixing cluster_synthesis Microreactor Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis H2SO4 Sulfuric Acid Mixed_Acid Mixed Acid (H₂SO₄ + HNO₃) H2SO4->Mixed_Acid HNO3 Nitric Acid HNO3->Mixed_Acid Isooctanol Isooctyl Alcohol Microreactor Microreactor Isooctanol->Microreactor Pump 2 Mixed_Acid->Microreactor Pump 1 Separator Phase Separation Microreactor->Separator Washing Neutralization & Washing Separator->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Product Pure Isooctyl Nitrate Evaporation->Product GCMS GC-MS HPLC HPLC Product->GCMS Product->HPLC

Caption: Experimental workflow for the microreactor synthesis of this compound.

logical_relationship Start Start Prepare_Reactants Prepare Reactants (Mixed Acid & Isooctyl Alcohol) Start->Prepare_Reactants Setup_Microreactor Set up Microreactor System (Temperature, Flow Rates) Prepare_Reactants->Setup_Microreactor Run_Reaction Run Continuous Flow Reaction Setup_Microreactor->Run_Reaction Collect_Product Collect Crude Product Mixture Run_Reaction->Collect_Product Phase_Separation Separate Organic and Aqueous Phases Collect_Product->Phase_Separation Neutralize_Wash Neutralize and Wash Organic Phase Phase_Separation->Neutralize_Wash Dry_Organic_Phase Dry Organic Phase Neutralize_Wash->Dry_Organic_Phase Purify_Product Purify by Evaporation Dry_Organic_Phase->Purify_Product Analyze_Product Analyze Final Product (GC-MS, HPLC) Purify_Product->Analyze_Product End End Analyze_Product->End

Caption: Logical step-by-step protocol for this compound synthesis.

References

Application Notes and Protocols for the Quantification of Isooctyl Nitrate in Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN) in fuel matrices. Isooctyl nitrate is a common cetane improver added to diesel fuel to enhance combustion quality. Accurate quantification is crucial for quality control, regulatory compliance, and research into fuel properties and engine performance. The following sections detail various analytical techniques suitable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a highly specific and sensitive method for the quantification of this compound in complex fuel matrices. The chromatographic separation isolates the target analyte from other fuel components, and the mass spectrometer provides definitive identification and quantification.

Application Note

This method is suitable for the routine analysis of this compound in diesel fuel with high accuracy and precision. A headspace injection technique can be employed to minimize matrix effects and reduce instrument contamination. Negative chemical ionization (NCI) is particularly effective for nitrate esters, yielding high sensitivity.

Experimental Protocol: Headspace GC-MS with Negative Chemical Ionization

1. Sample Preparation:

  • Allow the fuel sample to equilibrate to room temperature.

  • In a headspace vial, add a precise volume of the diesel fuel sample.

  • Add a known amount of an appropriate internal standard, such as o-nitrotoluene.[1]

  • Seal the vial immediately.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent with NCI capabilities.

  • Headspace Autosampler.

3. GC-MS Conditions:

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Inlet Temperature: 250 °C.

  • Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 8 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound and the internal standard.

4. Calibration:

  • Prepare a series of calibration standards by spiking a known diesel fuel matrix (free of this compound) with varying concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound.

5. Quantification:

  • Analyze the fuel samples using the established GC-MS method.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Two-Dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID)

For highly complex fuel matrices, two-dimensional gas chromatography offers superior separation power by employing two columns with different stationary phases. This technique can effectively resolve this compound from co-eluting hydrocarbons that may interfere with quantification in single-column systems.

Application Note

This advanced chromatographic technique is ideal for research applications and for the analysis of fuels with complex compositions where interferences are a significant concern. The use of a Deans switch allows for heart-cutting of the effluent from the first column to the second, providing enhanced resolution of the target analyte.

Experimental Protocol: GCxGC with Deans Switch and FID

1. Sample Preparation:

  • No sample preparation is typically required; neat injection of the fuel sample is possible.[2]

2. Instrumentation:

  • Gas Chromatograph: Equipped with a Deans switch and two independent column ovens or a single oven with appropriate column configuration.

  • Detector: Flame Ionization Detector (FID).

3. GCxGC-FID Conditions:

  • Pre-column (1st Dimension): Non-polar column (e.g., DB-1).

  • Analytical Column (2nd Dimension): Polar column (e.g., Carbowax).

  • Inlet: Split/Splitless, 250 °C.

  • Oven Program (1st Dimension): Optimized to provide initial separation of the this compound from the bulk of the diesel matrix.

  • Deans Switch Timing: Timed to transfer the heart-cut containing this compound and co-eluting compounds to the second column.

  • Oven Program (2nd Dimension): Optimized to separate this compound from the co-eluting compounds transferred from the first dimension.

  • Carrier Gas: Helium.

  • FID Temperature: 300 °C.

4. Calibration and Quantification:

  • Prepare calibration standards by gravimetrically adding known amounts of this compound to a diesel fuel matrix.

  • Analyze the standards and samples under the same GCxGC-FID conditions.

  • Quantify the this compound concentration based on the peak area and the calibration curve.

Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD)

The Nitrogen Chemiluminescence Detector (NCD) is highly selective for nitrogen-containing compounds, making it an excellent choice for the analysis of this compound in a hydrocarbon matrix like diesel fuel. This selectivity eliminates interference from the vast number of non-nitrogen containing hydrocarbons present in the fuel.[3]

Application Note

This method provides a robust and sensitive alternative for the quantification of this compound, especially at low concentrations. The high selectivity of the NCD simplifies the chromatography as complete baseline separation from all hydrocarbon species is not necessary.[3]

Experimental Protocol: GC-NCD

1. Sample Preparation:

  • Direct injection of the diesel fuel sample.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Detector: Agilent 255 Nitrogen Chemiluminescence Detector or equivalent.

3. GC-NCD Conditions:

  • GC Column: HP-5MS, 15 m x 0.32 mm ID, 0.32 µm film thickness.[3]

  • Inlet: 250 °C, Split ratio 10:1.[3]

  • Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 8 min.[3]

  • Carrier Gas: Helium, constant flow.

  • NCD Burner Temperature: 905 °C.[3]

  • NCD Oxidant: Oxygen.[3]

4. Calibration and Quantification:

  • Prepare calibration standards of this compound in a nitrogen-free diesel fuel or a suitable solvent.

  • Analyze the standards and samples.

  • The linear response of the NCD allows for straightforward calibration and quantification.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers a rapid and non-destructive method for the quantification of this compound in diesel fuel. The technique relies on the characteristic absorption of infrared radiation by the nitrate functional group.

Application Note

Attenuated Total Reflectance (ATR)-FTIR is particularly advantageous as it requires minimal sample preparation and provides rapid analysis, making it suitable for screening and quality control applications.

Experimental Protocol: ATR-FTIR

1. Sample Preparation:

  • A small aliquot of the fuel sample is placed directly onto the ATR crystal.

2. Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

3. FTIR Conditions:

  • Spectral Range: 4000 - 650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

  • Measurement Mode: Absorbance.

4. Calibration and Quantification:

  • Prepare calibration standards with known concentrations of this compound in a diesel fuel matrix.

  • Record the FTIR spectrum for each standard.

  • Identify the characteristic absorption bands for the nitrate group (typically around 1630 cm⁻¹ and 1270 cm⁻¹).

  • Create a calibration model using partial least squares (PLS) regression or by measuring the peak height/area of a characteristic absorption band against concentration.

  • Analyze the fuel samples and determine the this compound concentration using the calibration model.

Quantitative Data Summary

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD)Reference
Headspace GC-MS (NCI)0.009% v/v0.03% v/v0.03 - 0.3% v/v< 10%[1][4]
GC-NCD1.87 ppm (as N)--1.15%[3]
ATR-FTIR0.009% w/w0.025% w/w0.025 - 0.300% w/w< 10%[4]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Diesel Fuel Sample Add_IS Add Internal Standard (o-nitrotoluene) Sample->Add_IS Vial Seal in Headspace Vial Add_IS->Vial HS_Injector Headspace Injection Vial->HS_Injector GC_Column GC Separation (DB-5MS Column) HS_Injector->GC_Column MS_Detector MS Detection (NCI Mode) GC_Column->MS_Detector Integration Peak Integration MS_Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

GCxGC_Workflow Sample Neat Diesel Sample Injection Inlet Split/Splitless Inlet Sample->Inlet Column1 1st Dimension Column (Non-polar) Inlet->Column1 Deans_Switch Deans Switch (Heart-cut) Column1->Deans_Switch Column2 2nd Dimension Column (Polar) Deans_Switch->Column2 FID FID Detection Column2->FID Data_Analysis Data Analysis & Quantification FID->Data_Analysis

Caption: Experimental Workflow for GCxGC-FID Analysis.

FTIR_Workflow Sample Diesel Fuel Sample ATR_Crystal Apply to ATR Crystal Sample->ATR_Crystal FTIR_Scan Acquire IR Spectrum ATR_Crystal->FTIR_Scan Calibration_Model PLS Calibration Model FTIR_Scan->Calibration_Model Quantification Quantify this compound Calibration_Model->Quantification

Caption: Workflow for ATR-FTIR Quantification of this compound.

References

Application Note and Protocol: Evaluating the Efficacy of Isooctyl Nitrate as a Cetane Number Improver in Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cetane number is a critical parameter for diesel fuel, indicating its ignition quality.[1][2] A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced emissions, and improved cold-start performance.[3][4][5] Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is a widely used additive to enhance the cetane number of diesel fuels.[5][6][7] This document provides a detailed experimental protocol for evaluating the effect of isooctyl nitrate on the cetane number of a base diesel fuel. The protocol adheres to standardized testing methodologies to ensure accurate and reproducible results.

Introduction

Diesel engines rely on compression ignition, where the fuel auto-ignites upon injection into the hot, compressed air in the combustion chamber.[4][5] The cetane number quantifies this ignition delay.[2][8] this compound serves as a cetane improver by decomposing at a lower temperature than the fuel itself, which generates reactive free radicals that initiate the combustion process more readily.[5][6] This protocol outlines the procedures for preparing diesel fuel blends with varying concentrations of this compound and subsequently measuring the cetane number of these blends using a standardized method.

Materials and Equipment

2.1 Materials

  • Base Diesel Fuel (with a known or baseline cetane number)

  • This compound (2-Ethylhexyl Nitrate), minimum purity 99%[3]

  • Primary Reference Fuels: n-hexadecane (cetane, CN=100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN, CN=15)[8] or alpha-methylnaphthalene (CN=0)[9]

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Glass storage bottles with airtight caps

  • Magnetic stirrer and stir bars

2.2 Equipment

  • Cooperative Fuel Research (CFR) Engine conforming to ASTM D613 specifications[9][10][11] OR

  • Constant Volume Combustion Apparatus (Ignition Quality Tester - IQT) conforming to ASTM D6890 specifications[9][12][13]

  • Analytical balance (±0.001g)

  • Fume hood

Experimental Protocols

3.1 Preparation of Fuel Blends

This protocol describes the preparation of fuel blends with varying concentrations of this compound. All preparations should be conducted in a well-ventilated fume hood.

  • Determine Blend Concentrations: Decide on the desired concentrations of this compound to be tested (e.g., 500 ppm, 1000 ppm, 1500 ppm, 2000 ppm by volume).

  • Calculate Required Volumes: For each blend, calculate the precise volume of this compound and base diesel fuel required. For example, to prepare 1000 mL of a 1000 ppm blend:

    • Volume of this compound = 1000 mL * (1000 / 1,000,000) = 1.0 mL

    • Volume of Base Diesel Fuel = 1000 mL - 1.0 mL = 999.0 mL

  • Blending Procedure: a. Dispense approximately half of the required volume of base diesel fuel into a volumetric flask. b. Accurately pipette the calculated volume of this compound into the flask. c. Add the remaining base diesel fuel to the flask up to the calibration mark. d. Stopper the flask and mix thoroughly by inverting the flask multiple times or by using a magnetic stirrer for 15-20 minutes to ensure homogeneity.

  • Storage: Transfer the prepared blend into a clean, dry, and properly labeled glass storage bottle. Store in a cool, dark place away from ignition sources.

  • Control Sample: Prepare a control sample containing only the base diesel fuel.

3.2 Cetane Number Determination (ASTM D613 Method)

This method uses a standardized single-cylinder, variable compression ratio diesel engine to determine the cetane number.[10][11]

  • Engine Preparation and Calibration: Prepare and calibrate the CFR engine according to the specifications outlined in ASTM D613. This involves standardizing the engine operating conditions (injection timing, fuel flow rate, coolant temperature, etc.).

  • Bracketing Procedure: a. Run the engine on the test fuel blend and adjust the compression ratio to achieve a standard ignition delay. b. Select two primary reference fuel blends that bracket the expected cetane number of the test fuel. c. Operate the engine on each reference fuel blend and adjust the compression ratio for each to obtain the same ignition delay as the test fuel.

  • Calculation: The cetane number of the test fuel is calculated by linear interpolation based on the compression ratio readings and the known cetane numbers of the two bracketing reference fuels.

3.3 Derived Cetane Number Determination (ASTM D6890 Method)

This method provides a faster and more automated alternative to the engine-based test by measuring the ignition delay in a constant volume combustion chamber.[12][13][14]

  • Apparatus Setup: Prepare and calibrate the Ignition Quality Tester (IQT) or similar apparatus as per the ASTM D6890 standard.

  • Sample Injection: Inject a small, precise amount of the test fuel blend into the heated, pressurized combustion chamber.[14]

  • Ignition Delay Measurement: The instrument automatically measures the time interval between the start of fuel injection and the onset of combustion (ignition delay).[14]

  • DCN Calculation: The measured ignition delay is automatically converted to a Derived Cetane Number (DCN) using a correlation equation embedded in the instrument's software.[13][14]

Data Presentation

The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.

Table 1: Fuel Blend Compositions

Blend ID Base Fuel This compound Concentration (ppm)
Control Diesel 0
Blend A Diesel 500
Blend B Diesel 1000
Blend C Diesel 1500

| Blend D | Diesel | 2000 |

Table 2: Cetane Number Measurement Results

Blend ID Cetane Number (ASTM D613) / DCN (ASTM D6890) Standard Deviation Cetane Number Increase
Control 0
Blend A
Blend B
Blend C

| Blend D | | | |

Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_test Phase 2: Cetane Number Testing cluster_analysis Phase 3: Data Analysis prep_start Start: Define Concentrations calc_vol Calculate Volumes (this compound & Base Fuel) prep_start->calc_vol blend_fuels Blend Fuels in Volumetric Flask calc_vol->blend_fuels homogenize Homogenize Mixture (Stir/Invert) blend_fuels->homogenize storage Store and Label Blends homogenize->storage choose_method Select Method storage->choose_method astm_d613 ASTM D613 (CFR Engine) choose_method->astm_d613 Engine astm_d6890 ASTM D6890 (IQT / DCN) choose_method->astm_d6890 Automated record_data Record Cetane/DCN Values astm_d613->record_data astm_d6890->record_data calc_increase Calculate Cetane Increase (vs. Control) record_data->calc_increase tabulate Tabulate Results calc_increase->tabulate report Generate Report tabulate->report

Caption: Experimental workflow for testing this compound's effect on cetane number.

Signaling_Pathway cluster_process Mechanism of Cetane Improvement ion This compound (Cetane Improver) decomp Low-Temperature Thermal Decomposition ion->decomp Heat of Compression radicals Generates Reactive Free Radicals decomp->radicals initiation Initiates Fuel Oxidation Chain Reactions radicals->initiation ignition Reduces Autoignition Activation Energy initiation->ignition delay Shortens Ignition Delay ignition->delay cn_increase Increases Cetane Number delay->cn_increase

Caption: Mechanism of action for this compound as a cetane improver.

References

Application of Isooctyl Nitrate in Biodiesel and Alternative Fuels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is a widely utilized cetane improver in diesel fuels.[1] Its application is of significant interest in the field of alternative fuels, particularly biodiesel, where inherent properties can lead to suboptimal engine performance and increased emissions. Biodiesel, while a renewable and cleaner-burning alternative to petroleum diesel, often exhibits a lower cetane number, resulting in longer ignition delays.[2][3] This can lead to incomplete combustion, reduced engine efficiency, and increased emissions of certain pollutants.[3] Isooctyl nitrate addresses these shortcomings by accelerating the ignition process, thereby enhancing the overall performance and environmental profile of biodiesel and other alternative fuels.[4][5] This document provides detailed application notes and experimental protocols for researchers evaluating the efficacy of this compound as a fuel additive.

Mechanism of Action

This compound functions as a cetane improver by decomposing at a lower temperature than the base fuel.[1] This thermal decomposition generates reactive free radicals that initiate and propagate the oxidation chain reactions of the fuel molecules.[6] This process effectively reduces the activation energy required for autoignition, shortening the ignition delay period—the time between fuel injection and the start of combustion.[4] The result is a more controlled and complete combustion process, leading to improved engine performance and reduced emissions.[1][7]

Application in Biodiesel and Alternative Fuels

The primary application of this compound in biodiesel and other alternative fuels is to increase their cetane number.[8] This leads to several key benefits:

  • Improved Engine Performance: A higher cetane number results in smoother combustion, reduced engine knock, and optimized power delivery.[7]

  • Reduced Emissions: More complete combustion leads to a decrease in harmful emissions, including unburned hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM).[4] While the effect on nitrogen oxides (NOx) can vary depending on engine conditions, some studies report a reduction.[5][9]

  • Enhanced Cold Start Performance: Fuels with higher cetane numbers ignite more readily at low temperatures, improving engine start-up in cold weather.[2]

  • Reduced Engine Noise: The smoother combustion process mitigates the characteristic "diesel knock," resulting in quieter engine operation.[7]

Quantitative Effects on Performance and Emissions

The addition of this compound to biodiesel and alternative fuel blends has been shown to have a quantifiable impact on engine performance and emissions. The following tables summarize findings from various experimental studies.

Table 1: Effects of this compound (2-EHN) on Engine Performance

Fuel Blend2-EHN ConcentrationChange in Brake Thermal Efficiency (BTE)Change in Brake Specific Fuel Consumption (BSFC)Reference
Biodiesel-2-Methylfuran (70%/30%)1.0%+3.30% to +4.69%-5.49% to -7.33%[9]
Biodiesel-2-Methylfuran (70%/30%)1.5%+3.30% to +4.69%-5.49% to -7.33%[9]
Diesel-Ethanol (80%/20%)0.1%Not specifiedNot specified[7]
Diesel-Ethanol (80%/20%)0.2%Not specifiedNot specified[7]
Diesel0.3% mass fractionTorque IncreaseDecrease[10]
Diesel0.6% mass fractionTorque IncreaseDecrease[10]
Diesel0.9% mass fractionTorque IncreaseDecrease[10]

Table 2: Effects of this compound (2-EHN) on Engine Emissions

Fuel Blend2-EHN ConcentrationChange in NOx EmissionsChange in CO EmissionsChange in HC EmissionsChange in Smoke/Soot EmissionsReference
Biodiesel-2-Methylfuran (70%/30%)1.0%-9.4% to -17.48%-45.1% to -85.5%-14.56% to -24.90%Reduction[9]
Biodiesel-2-Methylfuran (70%/30%)1.5%-9.4% to -17.48%-45.1% to -85.5%-14.56% to -24.90%Reduction[9]
Diesel-2-Methylfuran (70%/30%)1.5%-9.20% to -17.57%-12.11% to -33.98%-7.93% to -21.59%Slight Increase[11]
Diesel-2-Methylfuran (70%/30%)2.5%-9.20% to -17.57%-12.11% to -33.98%-7.93% to -21.59%Slight Increase[11]
Diesel-Biodiesel BlendsNot specifiedReductionReductionNot specifiedReduction[5]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of fuel blends and the evaluation of engine performance and emissions.

Protocol 1: Preparation of this compound Fuel Blends

Objective: To prepare homogeneous blends of a base fuel (biodiesel or alternative fuel) with varying concentrations of this compound.

Materials:

  • Base fuel (e.g., B100 biodiesel, diesel-ethanol blend)

  • This compound (2-ethylhexyl nitrate), minimum 99% purity[4]

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars or an ultrasonic bath

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat[12]

Procedure:

  • Determine Blend Ratios: Decide on the desired volumetric or mass concentrations of this compound in the base fuel. Common concentrations for testing range from 0.1% to 2.5% by volume.[7][9][11]

  • Calculate Volumes: For each blend, calculate the precise volumes of this compound and base fuel required.

  • Blending: a. Measure the required volume of the base fuel and transfer it to a clean, dry container. b. Accurately measure the calculated volume of this compound using a calibrated pipette or syringe. c. Add the this compound to the base fuel. d. For thorough mixing, use a magnetic stirrer for at least 30 minutes or an ultrasonic bath for 15-20 minutes to ensure a homogeneous mixture.

  • Storage: Store the prepared blends in tightly sealed, labeled containers in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[13]

Protocol 2: Engine Performance and Emissions Testing

Objective: To evaluate the effects of this compound addition on the performance and exhaust emissions of a compression-ignition engine.

Equipment:

  • Test Engine: A single-cylinder or multi-cylinder, four-stroke, direct-injection compression-ignition (DICI) engine is typically used.[9][14] The engine should be coupled to an eddy current dynamometer for load control.[14]

  • Fuel Measurement System: A system to accurately measure the rate of fuel consumption, such as a gravimetric fuel balance or a high-precision flow meter.

  • Airflow Measurement: An orifice meter with a U-tube manometer or a mass air flow sensor to measure air consumption.[4]

  • In-Cylinder Pressure Measurement: A piezoelectric pressure transducer installed in the cylinder head to measure in-cylinder pressure, along with a crank angle encoder to correlate pressure data with crank position.

  • Exhaust Gas Analyzer: A multi-gas analyzer for measuring the concentrations of NOx, CO, HC, and CO2 in the exhaust. Common types include Non-Dispersive Infrared (NDIR) for CO and CO2, Chemiluminescence Detector (CLD) for NOx, and Flame Ionization Detector (FID) for HC.[4]

  • Smoke Meter: An opacimeter to measure the smoke opacity of the exhaust gases.[4]

  • Data Acquisition System: A system to record all the measured parameters simultaneously.

Procedure:

  • Engine Warm-up: Start the engine with a baseline fuel (e.g., pure diesel or the base alternative fuel without the additive) and allow it to warm up until the coolant and lubricating oil temperatures stabilize.[15]

  • Baseline Testing: a. Set the engine to a constant speed (e.g., 1800 rpm).[9] b. Apply a specific load using the dynamometer. Tests are typically conducted at various load conditions (e.g., 25%, 50%, 75%, and 100% of full load).[14] c. Once the engine operation is stable, record all performance parameters (torque, fuel consumption, airflow) and emission data for a predetermined duration. d. Repeat for all desired load conditions.

  • Fuel Changeover: a. Drain the baseline fuel from the fuel tank and lines. b. Flush the fuel system with the first test blend to be evaluated. c. Run the engine on the test blend for a sufficient period (e.g., 15-20 minutes) to ensure the previous fuel is completely purged and the engine has stabilized on the new fuel.[9]

  • Test Blend Evaluation: Repeat the testing procedure outlined in step 2 for each prepared fuel blend containing this compound.

  • Data Analysis: a. Calculate key performance parameters such as Brake Power (BP), Brake Mean Effective Pressure (BMEP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC). b. Analyze the in-cylinder pressure data to determine the ignition delay and heat release rate. c. Compare the performance and emission results of each fuel blend with the baseline fuel to quantify the effects of the this compound additive.

Protocol 3: Cetane Number Determination

Objective: To determine the cetane number of the prepared fuel blends.

Methodology: The standard method for determining the cetane number is ASTM D613, which uses a standardized single-cylinder, variable compression ratio diesel engine.[16][17] However, this method is time-consuming and requires a specialized engine.

An alternative and more common method is the use of an Ignition Quality Tester (IQT) according to ASTM D6890. This instrument measures the ignition delay of a small fuel sample injected into a constant volume combustion chamber. The Derived Cetane Number (DCN) is then calculated from the ignition delay.[18] Other relevant standards include ASTM D7668 and ASTM D8183.[11][18]

Visualizations

G cluster_0 In-Cylinder Processes cluster_1 Engine Outcomes Fuel Injection Fuel Injection This compound\nDecomposition This compound Decomposition Fuel Injection->this compound\nDecomposition Free Radical\nFormation Free Radical Formation This compound\nDecomposition->Free Radical\nFormation Thermal Decomposition Initiation of\nFuel Oxidation Initiation of Fuel Oxidation Free Radical\nFormation->Initiation of\nFuel Oxidation Reduced\nIgnition Delay Reduced Ignition Delay Initiation of\nFuel Oxidation->Reduced\nIgnition Delay Improved\nCombustion Improved Combustion Reduced\nIgnition Delay->Improved\nCombustion Increased\nPerformance\n(BTE, Power) Increased Performance (BTE, Power) Improved\nCombustion->Increased\nPerformance\n(BTE, Power) Reduced\nEmissions\n(HC, CO, PM) Reduced Emissions (HC, CO, PM) Improved\nCombustion->Reduced\nEmissions\n(HC, CO, PM)

Mechanism of this compound as a Cetane Improver.

experimental_workflow start Start fuel_prep Fuel Blend Preparation (Protocol 1) start->fuel_prep engine_setup Engine Setup and Instrumentation fuel_prep->engine_setup warm_up Engine Warm-up (Baseline Fuel) engine_setup->warm_up baseline_test Baseline Fuel Testing (Performance & Emissions) warm_up->baseline_test fuel_changeover Fuel System Changeover baseline_test->fuel_changeover blend_test Test Blend Evaluation (Performance & Emissions) fuel_changeover->blend_test blend_test->fuel_changeover Next Blend data_analysis Data Analysis and Comparison blend_test->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Enhancing Diesel Engine Cold Start Performance with Isooctyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diesel engines, particularly in cold ambient conditions, face challenges during startup. Low temperatures increase fuel viscosity and decrease battery performance, leading to difficulties in achieving the necessary compression temperatures for autoignition. This results in a prolonged ignition delay, which can cause incomplete combustion, increased white smoke (unburnt fuel), and elevated emissions of hydrocarbons (HC) and carbon monoxide (CO).[1][2] Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is a widely used cetane improver additive designed to mitigate these issues by enhancing the ignition quality of diesel fuel.[1][3] These notes provide a comprehensive overview of its application, mechanism, and testing protocols for research and development.

Application Notes

Mechanism of Action

The primary function of isooctyl nitrate is to increase the cetane number of diesel fuel.[4] The cetane number is a measure of a fuel's ignition quality; a higher number signifies a shorter delay between fuel injection and the start of combustion.[3] this compound has a lower autoignition temperature than diesel fuel, starting to decompose at approximately 130°C.[1]

Its mechanism involves the following steps:

  • Thermal Decomposition: Under the high temperature and pressure conditions of the engine's compression stroke, the this compound molecule decomposes.[4]

  • Free Radical Generation: This decomposition is an exothermic process that releases highly reactive free radicals, such as OH, H, and HO₂.[4][5]

  • Initiation of Combustion: These free radicals accelerate the complex chain reactions of diesel fuel oxidation, effectively lowering the overall activation energy required for autoignition.[2][4]

  • Reduced Ignition Delay: By initiating combustion earlier, this compound significantly shortens the ignition delay period.[5] This leads to a more controlled and complete combustion process, which is critical for efficient cold starts.[3][6]

Primary and Secondary Benefits

The use of this compound yields several performance advantages:

  • Enhanced Cold Start Performance: By promoting faster ignition, it allows for easier and more reliable engine starts in cold weather.[1][3][7]

  • Reduced Engine Noise and Knock: The shortened ignition delay prevents the accumulation of a large amount of fuel before combustion, leading to a smoother, more gradual rise in cylinder pressure. This significantly reduces the characteristic diesel 'knock'.[2][3][6]

  • Improved Fuel Economy: More efficient and complete combustion can lead to an increase in Brake Thermal Efficiency (BTE) and a decrease in Brake Specific Fuel Consumption (BSFC).[5][8]

  • Lower Emissions: A cleaner burn results in fewer harmful emissions, particularly a reduction in unburned hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM).[3][8]

  • Reduced Engine Wear: Smoother combustion cycles place less mechanical stress on engine components like pistons and connecting rods, potentially extending engine life.[6]

Considerations for Nitrogen Oxide (NOx) Emissions

The impact of this compound on NOx emissions is a critical consideration. As a nitrate-based compound, its decomposition can introduce an additional pathway for the formation of NO and NO₂.[9][10] While some studies report a decrease in NOx under certain conditions[8][11], others have observed an increase, particularly in low-temperature combustion (LTC) modes where baseline NOx levels are already very low.[9][10] This trade-off between improved combustion and potential NOx increase necessitates careful evaluation for specific engine technologies and operating conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound addition to diesel fuel as reported in scientific literature.

Table 1: Effect of this compound (EHN) on Combustion Characteristics at Low Intake Pressure (Data sourced from a study on a single-cylinder diesel engine at a simulated high altitude of 3700m)[5]

EHN Mass FractionPeak Cylinder Pressure Change (vs. Diesel)Peak Heat Release Rate Change (vs. Diesel)Heat Release Curve Advance (vs. Diesel)
0.3%-0.06 MPa-5.0%0.4 °CA
0.6%-0.09 MPa-8.0%0.8 °CA
0.9%-0.13 MPa-9.8%1.1 °CA

Table 2: Effect of this compound (2-EHN) on Engine Performance and Emissions in a Biodiesel Blend (Data sourced from a study using a 70% biodiesel, 30% 2-methylfuran (B129897) blend (BMF30))[8]

2-EHN ConcentrationBSFC Reduction RangeBTE Increase RangeNOx Reduction RangeCO Reduction RangeHC Reduction Range
1.0% - 1.5%5.49% - 7.33%3.30% - 4.69%9.4% - 17.48%45.1% - 85.5%14.56% - 24.90%

Experimental Protocols

Protocol 1: Standardized Cetane Number Determination

Objective: To determine the cetane number of a diesel fuel blend containing this compound.

Methodology: The standard test method for determining the cetane number of diesel fuel is the ASTM D613 . This method uses a standardized single-cylinder, indirect injection, cooperative fuel research (CFR) engine with a variable compression ratio.[12] The ignition delay of the test fuel is bracketed between two reference fuels of known cetane numbers. The cetane number is then calculated by interpolation.

Protocol 2: Engine Performance and Emissions Testing Under Cold Start Conditions

Objective: To quantify the effect of this compound on diesel engine cold start performance, fuel consumption, and exhaust emissions.

Materials and Equipment:

  • Multi-cylinder, direct-injection compression ignition (DICI) test engine

  • Engine dynamometer for load control

  • High-pressure common rail fuel injection system

  • Engine control unit (ECU) with calibration access

  • In-cylinder pressure transducers

  • Data acquisition system (DAQ)

  • Exhaust gas emissions analyzer (measuring NOx, CO, HC, CO₂, O₂)

  • Soot/particulate matter measurement device (e.g., smoke meter or particle sizer)

  • Fuel flow meter (gravimetric or Coriolis)

  • Environmental chamber or cold room capable of maintaining sub-zero temperatures

  • Base diesel fuel (e.g., ULSD) and high-purity this compound (99%+)[3]

Procedure:

  • Fuel Blend Preparation:

    • Prepare several fuel blends by dosing the base diesel fuel with precise concentrations of this compound. Recommended dosages for testing can range from 200 ppm to 2000 ppm.[13] Higher concentrations can be used for research purposes.

    • Prepare a sufficient quantity of the base diesel fuel without any additive to serve as the control baseline.

  • Engine Setup and Instrumentation:

    • Install the test engine on the dynamometer and connect all instrumentation (pressure transducers, thermocouples, fuel flow meter, emissions analyzer).

    • Ensure the DAQ system is correctly configured to record all relevant parameters, including engine speed, torque, fuel flow, in-cylinder pressure, and exhaust gas concentrations.

  • Cold Soak Conditioning:

    • Place the entire engine setup within the environmental chamber.

    • Cool the chamber to the target cold start temperature (e.g., -10°C, -20°C) and allow the engine to "soak" for a minimum of 12 hours to ensure all components, including engine oil, coolant, and the fuel itself, have stabilized at the ambient temperature. This procedure is adapted from standardized test cycles like the EPA transient test.[14]

  • Cold Start Test Procedure:

    • Begin data acquisition immediately before cranking the engine.

    • Initiate the engine start sequence. Record key cold start metrics such as time-to-start and cranking duration.

    • Once the engine starts, operate it through a predefined test cycle that includes periods of idling and varying loads to simulate real-world warm-up and operation.

  • Data Acquisition and Analysis:

    • Continuously record all parameters throughout the cold start and subsequent test cycle.

    • From the recorded data, calculate the following:

      • Ignition Delay: Determined from the in-cylinder pressure data as the time from the start of injection to the start of combustion.

      • Heat Release Rate: Calculated from the in-cylinder pressure data.

      • Brake Specific Fuel Consumption (BSFC): Calculated from fuel flow, engine speed, and torque.[15]

      • Brake Thermal Efficiency (BTE).

      • Mass Emissions Rates (g/kWh): Calculated for NOx, CO, HC, and PM based on exhaust concentrations and exhaust flow rate.

  • Baseline Comparison and Repetition:

    • Thoroughly flush the engine's fuel system.

    • Repeat steps 3-5 using the baseline diesel fuel (control).

    • Repeat the tests for each this compound blend. For statistical validity, each test (for baseline and each blend) should be repeated multiple times.

    • Compare the results from the additized fuels to the baseline to quantify the effects of this compound.[16]

Visualizations

cluster_0 In-Cylinder Conditions cluster_1 Chemical Process cluster_2 Result High Temp & Pressure High Temp & Pressure ION This compound (2-EHN) High Temp & Pressure->ION Decomposition Exothermic Decomposition ION->Decomposition Radicals Free Radicals (OH, H, HO₂) Decomposition->Radicals Oxidation Accelerated Fuel Oxidation Radicals->Oxidation Ignition Shorter Ignition Delay Oxidation->Ignition

Mechanism of this compound as a Cetane Improver.

cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis Prep_Fuel 1. Prepare Fuel Blends (Baseline & Dosed) Prep_Engine 2. Engine Instrumentation & Setup Prep_Fuel->Prep_Engine Test_Soak 3. Cold Soak Engine (e.g., 12h @ -20°C) Prep_Engine->Test_Soak Test_Run 4. Execute Cold Start & Test Cycle Test_Soak->Test_Run Test_Data 5. Acquire Performance & Emissions Data Test_Run->Test_Data Analysis_Calc 6. Calculate Metrics (BSFC, BTE, Emissions) Test_Data->Analysis_Calc Analysis_Compare 7. Compare Dosed Fuel vs. Baseline Analysis_Calc->Analysis_Compare Analysis_Report 8. Report Findings Analysis_Compare->Analysis_Report

Experimental Workflow for Cold Start Performance Testing.

Input Add this compound Mechanism Increase Cetane Number Input->Mechanism Outcome_Bad Potential NOx Increase* Input->Outcome_Bad Effect Shorten Ignition Delay Mechanism->Effect Outcome_Good1 Improved Cold Start Effect->Outcome_Good1 Outcome_Good2 Reduced HC, CO, PM Effect->Outcome_Good2 Outcome_Good3 Lower BSFC Effect->Outcome_Good3 Outcome_Good4 Reduced Engine Knock Effect->Outcome_Good4

Logical Relationships of this compound in Diesel Engines.

References

Method for Determining the Optimal Dosage of 2-Ethylhexyl Nitrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Ethylhexyl nitrate (B79036) (2-EHN) is an industrial chemical primarily used as a cetane improver in diesel fuel. It is not approved for human or veterinary use as a drug. The following application notes and protocols are provided for research and informational purposes only, adapting principles from toxicology and pharmacology to determine safe exposure limits and optimal industrial application rates. These are not guidelines for therapeutic use.

Introduction

2-Ethylhexyl nitrate (2-EHN) is a colorless to light yellow liquid that is added to diesel fuel to increase its cetane number, which improves ignition quality and engine performance.[1] While beneficial in an industrial context, exposure to 2-EHN can have adverse health effects, including vasodilation (widening of blood vessels), which can lead to a drop in blood pressure.[2][3] Therefore, a thorough understanding of its toxicological profile is essential for establishing safe handling procedures and determining the optimal concentration for its intended use that minimizes health risks.

This document outlines a framework for determining the "optimal dosage" of 2-EHN, interpreted here as the ideal concentration for its industrial application that balances efficacy with safety. This involves a multi-pronged approach encompassing in vitro and in vivo toxicological studies, pharmacokinetic analysis, and determination of occupational exposure limits.

Key Objectives in Determining Optimal Dosage

The primary objectives for determining the optimal and safe use of 2-EHN are:

  • Efficacy Assessment: To determine the concentration range at which 2-EHN effectively improves the cetane number of diesel fuel.

  • Hazard Identification: To identify potential adverse health effects through comprehensive toxicological screening.

  • Dose-Response Assessment: To establish the relationship between the level of exposure and the incidence and severity of adverse effects.

  • Exposure Assessment: To measure or estimate the extent of potential human exposure during its production, handling, and use.

  • Risk Characterization: To integrate the above information to estimate the probability of adverse health effects in exposed populations and to establish safe exposure limits.

Data Presentation: Summary of Toxicological Endpoints

The following table summarizes key toxicological data that should be collected to inform the optimal dosage determination for 2-EHN.

Parameter In Vitro Assay In Vivo Study Endpoint Measured Relevance
Cytotoxicity Neutral Red Uptake, MTT Assay, LDH Leakage Assay in relevant cell lines (e.g., endothelial cells, hepatocytes)[4][5]N/ACell viability, membrane integrityInitial screening for cellular toxicity.
Genotoxicity Ames test, in vitro micronucleus test, chromosome aberration test[6]In vivo micronucleus test in rodentsDNA mutations, chromosomal damageAssessment of mutagenic potential.
Skin Irritation/Corrosion Reconstructed human epidermis (RhE) models[6]Rabbit skin irritation test (if necessary)Tissue viability, cell damageEvaluation of local effects upon dermal contact.
Eye Irritation Bovine Corneal Opacity and Permeability (BCOP) test, Reconstructed human cornea-like Epithelium (RhCE) models[6]Rabbit eye irritation test (if necessary)Corneal opacity, permeability, tissue damageEvaluation of local effects upon eye contact.
Acute Systemic Toxicity N/AAcute oral, dermal, and inhalation toxicity studies in rodents[7]LD50 (median lethal dose), LC50 (median lethal concentration), clinical signs of toxicityDetermination of short-term toxicity from a single high-level exposure.
Repeated Dose Toxicity N/A28-day or 90-day repeated dose studies (oral, dermal, or inhalation) in rodents[7]NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level), target organ toxicityIdentification of health effects from sub-chronic exposure and establishment of reference doses.
Cardiovascular Effects N/ATelemetry studies in conscious, freely moving animals[8]Blood pressure, heart rate, ECGSpecific assessment of vasodilatory effects.
Toxicokinetics N/AIn vivo studies to determine absorption, distribution, metabolism, and excretion (ADME)[9]Half-life, clearance, volume of distribution, major metabolitesUnderstanding the fate of the substance in the body.

Experimental Protocols

Objective: To determine the concentration of 2-EHN that reduces the viability of cultured mammalian cells by 50% (IC50).

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • 2-Ethylhexyl nitrate (2-EHN), analytical grade

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Preparation of 2-EHN Solutions: Prepare a stock solution of 2-EHN in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of 2-EHN. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Objective: To determine the median lethal concentration (LC50) of 2-EHN following a single inhalation exposure.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females)

  • Inhalation exposure chamber

  • Aerosol generator for 2-EHN

  • Analytical instruments for monitoring chamber concentration

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Groups: Assign animals to at least three exposure groups and a control group (exposed to filtered air).

  • Exposure: Expose the animals to graded concentrations of 2-EHN aerosol for 4 hours in the inhalation chamber. Monitor and record the chamber concentration, temperature, and humidity.

  • Observation: Observe the animals for clinical signs of toxicity during and after exposure for a period of 14 days. Record body weights before exposure and at regular intervals during the observation period.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Use appropriate statistical methods to calculate the LC50 value and its confidence limits.

Visualization of Key Pathways and Workflows

Organic nitrates like 2-EHN are thought to exert their vasodilatory effect by releasing nitric oxide (NO) or a related species, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.[10]

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell 2_EHN 2-Ethylhexyl Nitrate NO_Synthase Nitric Oxide Synthase (eNOS) 2_EHN->NO_Synthase Metabolic Activation (releases NO) sGC Soluble Guanylate Cyclase (sGC) NO_Synthase->sGC NO diffusion L_Arginine L-Arginine L_Arginine->NO_Synthase cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to OEL_Workflow Data_Collection Data Collection (In Vitro, In Vivo, Human Data) Hazard_ID Hazard Identification (Critical Health Effects) Data_Collection->Hazard_ID Dose_Response Dose-Response Assessment (NOAEL, LOAEL) Hazard_ID->Dose_Response POD Point of Departure (POD) Selection Dose_Response->POD AF Application of Assessment Factors POD->AF OEL Occupational Exposure Limit (OEL) Derivation AF->OEL

References

Protocol for Safe Handling and Storage of Isooctyl Nitrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate, is an alkyl nitrate primarily utilized as a cetane improver in diesel fuel to enhance combustion performance.[1] In a laboratory environment, it may be used in research and development for fuel additives and related applications. Due to its chemical nature, isooctyl nitrate is classified as a combustible and harmful substance, necessitating strict adherence to safety protocols to mitigate risks to personnel and the environment.[2][3] This document outlines the essential procedures for the safe handling, storage, and disposal of this compound in a research setting.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name2-Ethylhexyl nitrate[1]
SynonymsThis compound, 2-EHN, Octyl Nitrate[1]
CAS Number27247-96-7[1]
Molecular FormulaC8H17NO3[1][2]
Molecular Weight175.23 g/mol [1]
AppearanceColorless to light yellow transparent liquid[1]
Density (20°C)960-970 kg/m ³[1]
Boiling Point>100 °C[3]
Melting Point-76 to -77 °C[3]
Flash Point≥ 77.0 °C (Closed cup)[1][3]
Water Solubility12.6 mg/L @ 20 °C[3]

Table 2: Safety and Hazard Information for this compound

ParameterInformationSource
Hazard StatementsCombustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[3]
Precautionary StatementsKeep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[3][4]
UN Number2821[2]
Incompatible MaterialsStrong bases, strong acids, strong oxidizers.[3]
Thermal Decomposition>130 °C[3]

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and storage of this compound in a laboratory.

2.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound.

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the nature of the procedure.[5]

  • Engineering Controls: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of vapors.[3][6][7] The ventilation system should be explosion-proof.[3][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][9]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[7] Gloves must be inspected before use and disposed of properly after contamination.[6]

    • Skin and Body Protection: Wear a flame-retardant lab coat, and in cases of potential splashing, an apron or coveralls.[6][10]

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[9]

  • Dispensing:

    • Use non-sparking tools for all transfers.[9]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4]

    • Avoid splashing when pouring.[5]

  • Heating: Avoid heating this compound above 100 °C, as it may undergo self-accelerating exothermic decomposition.[11] Thermal decomposition begins at temperatures above 130 °C.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6]

    • Decontaminate all work surfaces and equipment after use.[7]

2.2. Storage Protocol

This protocol describes the requirements for the safe storage of this compound.

  • Container Requirements: Store this compound in its original, tightly closed container.[6][9] Opened containers must be carefully resealed and kept upright to prevent leakage.[7]

  • Storage Location:

    • Store in a cool, dry, and well-ventilated place.[1][6][9]

    • The storage area should be protected from direct sunlight and sources of ignition.[3]

  • Incompatible Materials: Segregate this compound from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[3][12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard symbols, and any other required information.

2.3. Spill and Emergency Procedures

  • Minor Spills:

    • Remove all ignition sources.[8]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[7]

    • Collect the absorbed material into a suitable, closed container for disposal.[6][9]

  • Major Spills:

    • Evacuate the area immediately.[6]

    • Alert emergency responders and inform them of the nature and location of the spill.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3][6]

2.4. Waste Disposal Protocol

  • Waste Collection: Collect all this compound waste, including contaminated materials, in designated, labeled, and closed containers.[6][8]

  • Disposal: Dispose of hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or the environment.[6][9] Contact a licensed professional waste disposal service.

Visualizations

3.1. This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepWorkArea Dispense Dispense this compound (Use Non-Sparking Tools) PrepWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Heating Heating (If required) (<100°C) Experiment->Heating If necessary Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Heating->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

3.2. This compound Storage Logic

Start Receiving this compound CheckContainer Inspect Container for Damage Start->CheckContainer LabelCheck Verify Proper Labeling CheckContainer->LabelCheck StorageLocation Designated Storage Area LabelCheck->StorageLocation Conditions Cool, Dry, Well-Ventilated, Away from Sunlight & Ignition Sources StorageLocation->Conditions Segregation Segregate from Incompatibles (Acids, Bases, Oxidizers) StorageLocation->Segregation Secure Store in Tightly Closed Original Container StorageLocation->Secure End Safe Storage Secure->End

Caption: Decision-making process for the proper storage of this compound.

References

Application Notes: Utilizing 2-Ethylhexyl Nitrate to Mitigate Diesel Engine Emissions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl nitrate (B79036) (2-EHN) is a widely used cetane improver in diesel fuels.[1][2][3] Its primary function is to enhance the ignition quality of the fuel, leading to a shorter ignition delay period.[4][5][6] This property has significant implications for the combustion process and, consequently, for the emission of regulated pollutants from diesel engines, including nitrogen oxides (NOx), particulate matter (PM), hydrocarbons (HC), and carbon monoxide (CO).[2] These application notes provide an overview of the use of 2-EHN as a diesel fuel additive to control emissions, supported by quantitative data from various experimental studies.

Mechanism of Action

The efficacy of 2-EHN as a cetane improver and emissions reducer stems from its chemical properties.[2] Upon injection into the hot, compressed air within the engine cylinder, 2-EHN decomposes at a lower temperature than the diesel fuel itself. This decomposition releases reactive radicals, such as NO2 and OH, which initiate and accelerate the combustion of the fuel-air mixture.[7] This leads to a shorter ignition delay, which is the time between fuel injection and the start of combustion.[4][5]

A shorter ignition delay results in a smaller fraction of the fuel being in a premixed state before combustion begins. This, in turn, leads to a lower peak combustion temperature and pressure, which are key factors in the formation of thermal NOx.[7][8] Furthermore, the improved combustion efficiency resulting from the use of 2-EHN can lead to more complete oxidation of fuel, thereby reducing CO and HC emissions.[9]

Quantitative Data on Emission Reduction

The following tables summarize the quantitative effects of 2-EHN addition on diesel engine emissions and performance, as reported in various experimental studies.

Table 1: Effect of 2-EHN on NOx, HC, CO, and Soot Emissions

Fuel Blend2-EHN ConcentrationEngine TypeOperating ConditionsNOx Reduction (%)HC Reduction (%)CO Reduction (%)Soot/Smoke Reduction (%)Reference
Biodiesel-2-Methylfuran (BMF30)1.5%4-cylinder, 4-stroke, DICI1800 rpm, various loads9.4 - 17.4814.56 - 24.9045.1 - 85.5Declined[7]
Diesel-2-Methylfuran (M30)1.5%4-cylinder, 4-stroke, DICI1800 rpm, various loads9.207.9312.11Slight Increase[8][10]
Diesel-2-Methylfuran (M30)2.5%4-cylinder, 4-stroke, DICI1800 rpm, various loads17.5721.5933.98Slight Increase[8][10]
Diesel/Sunflower Oil/n-Butanol2000 ppmTurbocharged Direct Injection (TDI)2200 rpm, various loads0.26 - 5.26-Increased (7.16 - 23.46%)-[11]
Diesel3%Single CylinderVarious loadsIncreased (up to 42.68%)60.6131.25Increased[9]
B20 (20% Biodiesel)1000 ppm--~4.5---[4]

DICI: Direct Injection Compression Ignition

Table 2: Effect of 2-EHN on Engine Performance

Fuel Blend2-EHN ConcentrationBrake Specific Fuel Consumption (BSFC) Reduction (%)Brake Thermal Efficiency (BTE) Increase (%)Reference
Biodiesel-2-Methylfuran (BMF30)1.0 - 1.5%5.49 - 7.333.30 - 4.69[7]
Diesel-2-Methylfuran (M30)1.5%2.783.54[8][10]
Diesel-2-Methylfuran (M30)2.5%5.77.1[8][10]
Diesel/Sunflower Oil/n-Butanol500 - 2000 ppm2.49 - 8.17-[11]
Diesel1 - 2%-up to 11.57[9]

Experimental Protocols

The following are generalized protocols for evaluating the effect of 2-EHN on diesel engine emissions, based on the methodologies described in the cited literature.

Protocol 1: Fuel Blend Preparation

Objective: To prepare diesel fuel blends with varying concentrations of 2-EHN.

Materials:

  • Standard diesel fuel (e.g., ASTM D975 grade)

  • 2-Ethylhexyl nitrate (2-EHN) of known purity

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired volumetric or parts per million (ppm) concentrations of 2-EHN in the diesel fuel. Common concentrations for testing range from 500 ppm to 3% by volume.[9][11][12]

  • For each blend, accurately measure the required volume of diesel fuel into a volumetric flask.

  • Calculate and measure the corresponding volume of 2-EHN.

  • Add the 2-EHN to the diesel fuel in the volumetric flask.

  • Thoroughly mix the blend using a magnetic stirrer for a minimum of 30 minutes to ensure homogeneity.

  • Store the prepared fuel blends in sealed, labeled containers away from direct sunlight.

Protocol 2: Engine Performance and Emissions Testing

Objective: To measure the performance and exhaust emissions of a diesel engine operating on 2-EHN blended fuels.

Apparatus:

  • A stationary diesel engine test bed, typically a single-cylinder or multi-cylinder engine.[7][9][10][11]

  • Engine dynamometer to control engine load and speed.

  • Fuel consumption measurement system (e.g., gravimetric or volumetric).

  • Exhaust gas analyzer capable of measuring NOx, HC, CO, and O2 concentrations. Common types include chemiluminescence detectors for NOx and non-dispersive infrared (NDIR) analyzers for HC and CO.

  • Smoke meter or opacimeter for measuring particulate matter (soot).

  • Data acquisition system to record engine parameters (speed, load, temperatures, pressures) and emissions data.

Procedure:

  • Engine Warm-up: Start the engine using standard diesel fuel and allow it to reach a stable operating temperature.

  • Baseline Measurement: While operating on the baseline diesel fuel, run the engine at a series of predefined speed and load conditions (e.g., constant speed with varying brake mean effective pressure (BMEP)).[7][10]

  • For each operating point, allow the engine to stabilize for a set period (e.g., 5-10 minutes).

  • Record engine performance data (torque, power, fuel consumption) and exhaust emissions data (NOx, HC, CO, smoke opacity).

  • Fuel Switching: Switch the fuel supply to the first 2-EHN blend. Purge the fuel system to ensure the engine is running solely on the new blend.

  • Test Fuel Measurement: Repeat steps 3 and 4 for each of the prepared 2-EHN fuel blends at the same speed and load conditions as the baseline.

  • Data Analysis:

    • Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE) for each test condition.

    • Compare the emissions concentrations and performance parameters of the 2-EHN blends to the baseline diesel fuel.

    • Express the changes in emissions as a percentage reduction or increase relative to the baseline.

Visualizations

Chemical Pathway of 2-EHN as a Cetane Improver

G cluster_injection In-Cylinder Conditions cluster_decomposition 2-EHN Decomposition cluster_combustion Combustion Process High_Temp High Temperature EHN 2-Ethylhexyl Nitrate (2-EHN) High_Press High Pressure Radicals Reactive Radicals (NO2, OH) EHN->Radicals Thermal Decomposition Ignition Ignition Radicals->Ignition Initiates Fuel_Air Diesel Fuel + Air Fuel_Air->Ignition Combustion Combustion Ignition->Combustion G Start Start Fuel_Prep Prepare Fuel Blends (Diesel & Diesel+2-EHN) Start->Fuel_Prep Engine_Setup Engine Warm-up with Baseline Diesel Fuel_Prep->Engine_Setup Baseline_Test Baseline Data Acquisition (Performance & Emissions) Engine_Setup->Baseline_Test Switch_Fuel Switch to 2-EHN Blend Baseline_Test->Switch_Fuel EHN_Test 2-EHN Blend Data Acquisition Switch_Fuel->EHN_Test Yes More_Blends More Blends? EHN_Test->More_Blends More_Blends->Switch_Fuel Yes Data_Analysis Data Analysis and Comparison More_Blends->Data_Analysis No End End Data_Analysis->End G EHN Addition of 2-EHN Cetane Increased Cetane Number EHN->Cetane Ignition_Delay Shorter Ignition Delay Cetane->Ignition_Delay Combustion_Temp Lower Peak Combustion Temperature Ignition_Delay->Combustion_Temp Combustion_Efficiency Improved Combustion Efficiency Ignition_Delay->Combustion_Efficiency Soot_Tradeoff Potential Soot Increase (Trade-off) Ignition_Delay->Soot_Tradeoff NOx Reduced NOx Emissions Combustion_Temp->NOx HC_CO Reduced HC & CO Emissions Combustion_Efficiency->HC_CO

References

Application Notes and Protocols for Studying the Combustion of Isooctyl Nitrate-Doped Fuels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is a widely used cetane improver in diesel fuels. Its primary function is to accelerate the autoignition process, thereby reducing the ignition delay period. This leads to smoother engine operation, reduced engine knock, and lower emissions of pollutants such as hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).[1][2][3] The mechanism of action involves the thermal decomposition of isooctyl nitrate at relatively low temperatures, which generates reactive free radicals that initiate and propagate the combustion of the base fuel.[2][4][5]

These application notes provide detailed protocols for the experimental setup and procedures to study the combustion characteristics of diesel fuels doped with this compound. The methodologies cover fuel preparation, safety precautions, and the use of key analytical instruments such as the Cooperative Fuel Research (CFR) engine, Rapid Compression Machine (RCM), and Shock Tube.

Safety Precautions

This compound is a hazardous substance and requires careful handling.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][8]

  • Storage: Store this compound in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[6][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling. Take measures to prevent the buildup of electrostatic charge.[6]

  • Spills: In case of a spill, evacuate the area and use absorbent material to contain the spill. Dispose of the waste in accordance with local regulations.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Doped Fuel Blends

Objective: To prepare diesel fuel blends with varying concentrations of this compound for combustion analysis.

Materials:

  • Base diesel fuel

  • This compound (2-EHN), purity ≥ 99%

  • Volumetric flasks (Class A)

  • Pipettes (Class A) or a calibrated syringe

  • Balance (analytical or top-pan)

  • Glass storage bottles with tight-fitting caps

Procedure:

  • Determine Blend Concentrations: Decide on the desired volume or mass percentages of this compound in the diesel fuel. Common concentrations for testing range from 0.5% to 6% by volume.[3]

  • Volumetric Blending: a. Using a clean, dry volumetric flask, accurately measure the required volume of base diesel fuel. b. Using a separate clean, dry pipette or syringe, accurately measure the required volume of this compound. c. Carefully add the this compound to the volumetric flask containing the diesel fuel. d. Stopper the flask and invert it multiple times (at least 10-15 times) to ensure thorough mixing. e. Transfer the prepared blend to a labeled glass storage bottle.

  • Gravimetric Blending (for higher precision): a. Place a clean, dry glass storage bottle on the balance and tare the weight. b. Add the required mass of base diesel fuel to the bottle and record the weight. c. Add the required mass of this compound to the bottle and record the final weight. d. Securely cap the bottle and shake vigorously for several minutes to ensure a homogeneous mixture.

  • Storage: Store the prepared fuel blends in a cool, dark, and well-ventilated area away from ignition sources. Ensure the storage bottles are clearly labeled with the blend composition and date of preparation.

Protocol 2: Determination of Cetane Number using a CFR Engine

Objective: To measure the effect of this compound on the cetane number of diesel fuel according to the ASTM D613 standard test method.

Apparatus:

  • Cooperative Fuel Research (CFR) F5 Cetane Rating Unit[3]

  • Primary reference fuels (n-cetane and heptamethylnonane)

  • Prepared this compound-doped fuel blends

Procedure:

  • Engine Warm-up and Standardization: Follow the manufacturer's instructions to warm up the CFR engine and standardize it using the primary reference fuels.

  • Sample Testing: a. Introduce the this compound-doped fuel blend into the engine's fuel system.[9] b. Operate the engine at a constant speed and adjust the compression ratio using the handwheel to achieve a specified ignition delay.[2] c. Record the handwheel reading that corresponds to the target ignition delay.

  • Bracketing: a. Select two primary reference fuel blends with known cetane numbers that are expected to bracket the cetane number of the sample fuel. b. Run each bracketing reference fuel in the engine and determine the handwheel readings that produce the same ignition delay as the sample fuel.

  • Cetane Number Calculation: The cetane number of the sample fuel is determined by linear interpolation between the handwheel readings and the cetane numbers of the two bracketing reference fuels.

Protocol 3: Ignition Delay Measurement in a Rapid Compression Machine (RCM)

Objective: To investigate the effect of this compound on the autoignition delay of diesel fuel under controlled temperature and pressure conditions.

Apparatus:

  • Rapid Compression Machine (RCM)

  • High-speed pressure transducer

  • Data acquisition system

  • Gas mixing system

  • Fuel injection system

Procedure:

  • Mixture Preparation: a. Prepare a homogeneous mixture of the this compound-doped fuel and an oxidizer (typically synthetic air) in a mixing vessel. b. The equivalence ratio (the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio) should be carefully controlled. Typical equivalence ratios for these studies range from 0.5 to 2.0.[10]

  • RCM Preparation: a. Heat the RCM combustion chamber to the desired initial temperature. b. Evacuate the combustion chamber to remove any residual gases.

  • Experiment Execution: a. Introduce the prepared fuel-air mixture into the combustion chamber to a specified initial pressure. b. Trigger the RCM to rapidly compress the mixture to a high temperature and pressure. Typical post-compression pressures range from 15 to 60 bar, and temperatures from 600 to 1300 K.[10] c. Record the pressure rise in the combustion chamber using the high-speed pressure transducer and data acquisition system.

  • Data Analysis: a. The ignition delay is defined as the time from the end of compression to the onset of rapid pressure rise due to combustion. b. Repeat the experiment for different initial temperatures, pressures, equivalence ratios, and this compound concentrations to map the fuel's ignition behavior.

Protocol 4: Ignition Delay Measurement in a Shock Tube

Objective: To measure the high-temperature autoignition delay of this compound-doped fuels.

Apparatus:

  • Shock tube with driver and driven sections

  • Diaphragm

  • Pressure transducers

  • Optical diagnostics (e.g., photodetectors for chemiluminescence)

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare a mixture of the doped fuel, oxidizer, and a diluent gas (e.g., argon) in the driven section of the shock tube.

  • Shock Tube Operation: a. Pressurize the driver section with a high-pressure driver gas (e.g., helium). b. Rupture the diaphragm separating the driver and driven sections, which generates a shock wave that propagates through the test gas mixture. c. The shock wave reflects off the end wall of the driven section, creating a region of high temperature and pressure. Typical conditions for these studies are temperatures from 800 to 1800 K and pressures from 10 to 50 bar.[11][12]

  • Data Acquisition: a. Use pressure transducers to measure the passage of the incident and reflected shock waves. b. Use optical diagnostics to detect the onset of ignition, often by monitoring the emission from radical species like OH*.

  • Data Analysis: The ignition delay time is the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in the emission or pressure signal indicating ignition.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound (2-EHN) Concentration on Cetane Number

Base Fuel2-EHN Concentration (vol%)Cetane Number
Diesel045
Diesel1.550
Diesel2.555
30% 2-Methylfuran in Diesel042
30% 2-Methylfuran in Diesel1.548
30% 2-Methylfuran in Diesel2.553

Note: Cetane numbers are indicative and will vary with the base fuel properties.

Table 2: Effect of this compound (2-EHN) on Ignition Delay (ID) and Combustion Duration (CD)

Fuel BlendBMEP (MPa)ID (deg)CD (deg)
30% 2-MF in Biodiesel0.1311.545
30% 2-MF in Biodiesel + 1.5% 2-EHN0.1310.846
30% 2-MF in Biodiesel0.888.248
30% 2-MF in Biodiesel + 1.5% 2-EHN0.887.549

Source: Adapted from experimental data on a DICI engine at 1800 rpm.[1][13]

Table 3: Effect of this compound (2-EHN) on Engine Performance and Emissions

Fuel BlendBMEP (MPa)BSFC (g/kWh)BTE (%)NOx (ppm)Soot (mg/m³)
30% 2-MF in Diesel0.8824534.0120015
30% 2-MF in Diesel + 1.5% 2-EHN0.8823835.2112018
30% 2-MF in Diesel + 2.5% 2-EHN0.8823136.4105020

Source: Adapted from experimental data on a DICI engine at 1800 rpm.[13]

Visualizations

Experimental Workflows

Experimental_Workflow_CFR cluster_prep Fuel Preparation cluster_cfr CFR Engine Test Prep Prepare Doped Fuel Blend Warmup Engine Warm-up & Standardization Prep->Warmup Introduce Fuel Test Run Doped Fuel Sample Warmup->Test Bracket Run Bracketing Reference Fuels Test->Bracket Calc Calculate Cetane Number Bracket->Calc

CFR Engine Experimental Workflow

Experimental_Workflow_RCM cluster_prep Mixture Preparation cluster_rcm RCM Experiment cluster_analysis Data Analysis Mix Prepare Fuel-Air Mixture Prepare Prepare RCM (Heat & Evacuate) Mix->Prepare Inject Introduce Mixture Prepare->Inject Compress Rapid Compression Inject->Compress Acquire Data Acquisition (Pressure) Compress->Acquire Analyze Determine Ignition Delay Acquire->Analyze

RCM Experimental Workflow
Chemical Signaling Pathway

Decomposition_Pathway This compound This compound 2-Ethylhexyloxy Radical 2-Ethylhexyloxy Radical This compound->2-Ethylhexyloxy Radical O-N bond fission NO2 NO2 This compound->NO2 Heptyl Radical Heptyl Radical 2-Ethylhexyloxy Radical->Heptyl Radical Formaldehyde Formaldehyde 2-Ethylhexyloxy Radical->Formaldehyde OH Radical OH Radical NO2->OH Radical Reaction with fuel fragments Fuel Radical (R.) Fuel Radical (R.) Heptyl Radical->Fuel Radical (R.) + RH Fuel Molecule (RH) Fuel Molecule (RH) Combustion Products Combustion Products Fuel Radical (R.)->Combustion Products + O2 OH Radical->Fuel Radical (R.) + RH

References

Use of isooctyl nitrate to meet stringent environmental regulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Isooctyl Nitrate (B79036)

Topic: Use of Isooctyl Nitrate to Meet Stringent Environmental Regulations

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound, also known as 2-ethylhexyl nitrate (2-EHN), is a chemical compound widely used as a diesel fuel additive to improve its cetane number.[1][2] The cetane number is a critical measure of a diesel fuel's ignition quality; a higher number indicates a shorter delay between fuel injection and ignition.[1] By enhancing the cetane number, this compound facilitates a more complete and controlled combustion process.[3] This improved combustion leads to significant reductions in harmful exhaust emissions, including nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM), thereby helping diesel engines meet increasingly stringent environmental standards.[1][4][5] This document provides detailed application notes, efficacy data, and experimental protocols for researchers evaluating this compound.

Mechanism of Action

This compound functions as a combustion initiator. Due to its chemical structure, it has a lower autoignition temperature than diesel fuel itself.[2] When subjected to the high temperature and pressure within a diesel engine's combustion chamber, this compound molecules decompose. This thermal decomposition is exothermic and releases highly reactive free radicals.[6] These radicals initiate a chain reaction, accelerating the oxidation of the diesel fuel and effectively shortening the ignition delay period.[1][6] The result is a smoother, more uniform combustion event, which prevents the sharp pressure spikes that cause engine "knock" and leads to a more thorough burn of the fuel.[3]

cluster_0 In-Cylinder Conditions cluster_1 Chemical Process cluster_2 Engine & Emission Outcomes High Temp High Temperature ION This compound (2-EHN) High Pressure High Pressure Radicals Reactive Free Radicals ION->Radicals Thermal Decomposition Combustion Combustion Initiated Radicals->Combustion Accelerates Oxidation Diesel Diesel Fuel Diesel->Combustion SID Shorter Ignition Delay Combustion->SID CC More Complete Combustion SID->CC Noise Reduced Engine Knock SID->Noise Emissions Reduced HC, CO, NOx, PM CC->Emissions

Caption: Logical workflow of this compound's mechanism of action.

Data on Efficacy and Emissions Reduction

The addition of this compound to diesel and biodiesel blends has been shown to improve engine performance and significantly reduce harmful emissions. The following tables summarize quantitative data from engine testing studies.

Table 1: Effect of this compound (EHN) on Single-Cylinder Diesel Engine Performance at High Altitude Data extracted from a study on a single-cylinder diesel engine operating under a low intake pressure of 68 kPa to simulate high-altitude conditions.[7]

EHN Mass FractionPeak Cylinder Pressure Change (vs. Diesel)Peak Heat Release Rate Change (vs. Diesel)Engine OutputBrake Specific Fuel Consumption (BSFC)
0.3%-0.06 MPa-5.0%IncreasedDecreased
0.6%-0.09 MPa-8.0%IncreasedDecreased
0.9%-0.13 MPa-9.8%IncreasedDecreased

Table 2: Emission and Performance Changes with 2-EHN in a Biodiesel-2-Methylfuran Blend Data from a study evaluating a blend of Biodiesel (80%), 2-Methylfuran (20%) with varying concentrations of 2-EHN.[8]

2-EHN ConcentrationNOx Emission ReductionCO Emission ReductionHC Emission ReductionBrake Specific Fuel Consumption (BSFC) ReductionBrake Thermal Efficiency (BTE) Increase
1.0%9.4%45.1%14.56%5.49%3.30%
1.5%17.48%85.5%24.90%7.33%4.69%

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a cetane improver and emissions-reducing agent.

Protocol 1: Determination of Cetane Number (CN) Improvement

This protocol is based on the standard ASTM D613 test method.[9]

Objective: To quantify the increase in cetane number of a base diesel fuel upon addition of this compound.

Materials:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio cylinder.

  • Base diesel fuel with a known cetane number.

  • This compound (minimum 99% purity).[1]

  • Primary reference fuels (n-cetane and heptamethylnonane).

  • Precision balance and volumetric glassware for blending.

Procedure:

  • Fuel Blending: Prepare test fuels by blending specific concentrations (e.g., 500 ppm, 1000 ppm, 2000 ppm) of this compound with the base diesel fuel. Ensure thorough mixing.

  • Engine Calibration: Calibrate the CFR engine using the primary reference fuels according to ASTM D613 standard procedures to bracket the expected cetane number of the test fuel.

  • Baseline Measurement: Operate the engine on the base diesel fuel. Adjust the compression ratio until the fuel exhibits a standard ignition delay of 13 crank angle degrees. Record this handwheel reading.

  • Test Fuel Measurement: Clean the fuel delivery system and run the engine on the this compound-treated test fuel. Adjust the compression ratio to achieve the same 13-degree ignition delay. Record the new handwheel reading.

  • Cetane Number Calculation: Convert the handwheel readings for the base and test fuels to cetane numbers using the calibration chart generated in Step 2. The difference represents the cetane number improvement.

  • Repeatability: Conduct multiple runs for each fuel blend to ensure statistical validity.

Protocol 2: Engine Performance and Emissions Testing

This protocol outlines a general procedure for testing emissions and performance on a heavy-duty engine, based on principles from the EPA Federal Test Procedure (FTP).[10]

Objective: To measure the effect of this compound on regulated exhaust emissions (NOx, CO, HC, PM) and engine performance (fuel consumption, torque).

Materials:

  • Heavy-duty diesel engine mounted on a dynamometer test stand.

  • Engine control and data acquisition system.

  • Exhaust gas analysis system (chemiluminescence for NOx, non-dispersive infrared for CO/CO2, flame ionization for HC).

  • Gravimetric system for particulate matter (PM) measurement (sampling filters, microbalance).

  • Fuel flow measurement system.

  • Base diesel fuel and this compound-treated fuel blends.

Procedure:

  • Engine Setup & Mapping: Install the engine on the dynamometer. Perform an engine mapping procedure to determine the full load torque curve, which is required to run the transient test cycle.[10]

  • Baseline Testing:

    • Condition the engine by running it on the base diesel fuel.

    • Perform a cold-start EPA transient cycle test, followed by a specified number of hot-start transient cycle tests.[10]

    • Throughout each test, continuously measure and record engine speed, torque, fuel consumption, and exhaust emissions.

    • Collect PM on filters for later gravimetric analysis.

  • Fuel Changeover: Drain the base fuel and purge the fuel system. Run the engine on the this compound-treated test fuel for a sufficient period to ensure the system is fully conditioned with the new fuel.

  • Test Fuel Testing: Repeat the entire sequence of cold- and hot-start transient cycle tests (Step 2) using the this compound-treated fuel.

  • Data Analysis:

    • Calculate the mass of each pollutant emitted (in grams) over the test cycle.

    • Calculate the brake-specific emissions (in g/bhp-hr or g/kWh) by dividing the total emitted mass by the total work performed by the engine during the cycle.

    • Calculate the brake-specific fuel consumption (BSFC).

    • Compare the results from the baseline and treated fuels to determine the percentage change in emissions and fuel efficiency.

cluster_prep Phase 1: Preparation cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Data Collection & Analysis A Select Base Diesel Fuel B Prepare Fuel Blends (e.g., 0, 500, 1000 ppm 2-EHN) A->B C Engine Installation & Mapping on Dynamometer D Run Baseline Test (Base Fuel) C->D E Fuel System Purge & Conditioning D->E G Measure Emissions (NOx, CO, HC, PM) & Performance (BSFC, Torque) D->G F Run Additive Test (Treated Fuel) E->F F->G H Calculate Brake-Specific Values (g/kWh) G->H I Compare Baseline vs. Additive Results H->I J Determine % Change in Emissions & Fuel Efficiency I->J

Caption: Experimental workflow for evaluating fuel additives.

Environmental Impact Pathway: NOx Reduction

While this compound contains nitrogen, its net effect is a reduction in engine-out NOx emissions.[1][5] Engine-out NOx (primarily NO and NO2) is formed at very high combustion temperatures when atmospheric nitrogen and oxygen react. By initiating combustion earlier, this compound leads to a more controlled, lower peak temperature combustion event. This reduction in peak in-cylinder temperature is a key factor in suppressing the formation of thermal NOx, which more than offsets the contribution from the nitrogen in the additive itself.

cluster_input Combustion Inputs cluster_process Combustion Process cluster_output Outputs & Impact Fuel Diesel Fuel Combustion Combustion Event Fuel->Combustion Air Air (N2 + O2) Air->Combustion ION This compound (Cetane Improver) ION->Combustion Shortens Ignition Delay Temp Peak Combustion Temperature ION->Temp Reduces Peak Temp Combustion->Temp NOx Thermal NOx Formation Temp->NOx High Temp Promotes Reaction Emissions Lower Final NOx Emissions NOx->Emissions

Caption: Pathway showing this compound's influence on NOx formation.

Safety and Handling Protocols

This compound requires careful handling due to its potential health and environmental effects.[5][11] It is classified as harmful if swallowed, inhaled, or in contact with skin and is very toxic to aquatic life.[5][12]

Objective: To ensure the safe storage, handling, and disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., Nitrile rubber).[14] Inspect gloves before use and dispose of contaminated gloves properly.

  • Skin and Body Protection: Wear a lab coat. For larger quantities or risk of splashing, consider impervious clothing.[13][15]

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a full-face respirator with appropriate cartridges.[14]

2. Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[15][16]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[14] Store away from heat, sparks, and incompatible materials.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[16]

3. Spill and Emergency Procedures:

  • Spill Response: In case of a spill, evacuate the area.[14] Wear full PPE. Confine the spill using absorbent material. Collect the material in a suitable, closed container for disposal.[15] Prevent the spill from entering drains, as the substance is toxic to aquatic life.[5][15]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician immediately.[15]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[16] Follow all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isooctyl Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of isooctyl nitrate (B79036). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of isooctyl nitrate, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis lower than expected?

Answer: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or cautiously increasing the temperature, being mindful that excessive heat can lead to product degradation.[1]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.

    • Solution: Ensure the nitrating agent (mixed acid) is used in an appropriate molar ratio to the isooctyl alcohol. A common molar ratio of nitric acid to isooctyl alcohol is around 1:1 to 1.3:1.[2][3] The molar ratio of sulfuric acid to nitric acid in the mixed acid is typically between 1.5:1 and 2.5:1.[3][4][5]

  • Poor Temperature Control: The nitration of isooctyl alcohol is a highly exothermic reaction.[6] Poor temperature control can lead to side reactions and decomposition of the product.

    • Solution: Maintain the reaction temperature within the optimal range, which is typically between -10°C and 35°C.[2] For some processes, a lower range of 0-5°C is recommended to improve reactant selectivity and reduce by-products.[3]

  • Product Degradation: this compound can be sensitive to the reaction conditions.

    • Solution: Upon completion, the reaction mixture should be promptly worked up to isolate the product from the acidic environment, which can promote decomposition.[1] This involves separating the organic phase and neutralizing any remaining acid.

Question 2: I am observing the formation of significant by-products. How can I minimize them?

Answer: By-product formation is a common issue and is often related to reaction conditions.

  • Oxidative Side Reactions: High reaction temperatures can lead to unwanted oxidation.[6]

    • Solution: Maintain a low and controlled reaction temperature. The use of a microreactor can be beneficial for managing the exothermic nature of the reaction and ensuring precise temperature control.[6][7]

  • Decomposition of Nitric Acid: At elevated temperatures, nitric acid can decompose, producing nitrogen dioxide (a reddish-brown gas) and other undesirable by-products.[3][6]

    • Solution: Strict temperature control is crucial. Ensure efficient heat removal from the reactor.

Question 3: The reaction is proceeding too quickly and is difficult to control. What can I do?

Answer: The rapid, exothermic nature of this reaction is a known safety concern.[3][6]

  • Slow Addition of Reactants: The rate of addition of isooctyl alcohol to the mixed acid should be carefully controlled.

    • Solution: Add the isooctyl alcohol dropwise or at a slow, controlled rate using a metering pump to manage the heat generated.[5]

  • Use of a Continuous Flow Reactor: Batch reactions can be prone to temperature spikes.

    • Solution: A continuous flow reactor or microreactor allows for better control over reaction parameters, including temperature and residence time, leading to a safer and more stable process.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: The most common method is the "mixed acid" synthesis, where isooctyl alcohol is reacted with a mixture of nitric acid and sulfuric acid.[4][6] Sulfuric acid acts as a catalyst and a dehydrating agent.[6]

Q2: What are the optimal molar ratios for the reactants?

A2: To enhance the yield of this compound, a molar ratio of sulfuric acid to nitric acid in the mixed acid is typically maintained between 1.5:1 and 2.5:1.[3][5] The molar ratio of nitric acid to isooctyl alcohol is generally controlled around 1.2:1 to 1.4:1.[3]

Q3: What is the recommended reaction temperature?

A3: The reaction is highly exothermic, and temperature control is critical. The optimal temperature range is generally between -10°C and 35°C.[2] Some studies suggest that conducting the reaction at a lower temperature, around 0-5°C, can improve selectivity and reduce the formation of by-products.[3]

Q4: How can the product be purified?

A4: After the reaction, the organic phase containing the this compound is separated from the aqueous acid phase. The organic phase is then typically washed with water and an alkaline solution (like sodium hydroxide) to neutralize and remove any residual acid.[3][5] The final product can be further purified by distillation or drying.[3] Recrystallization is a general purification technique for solid nitrates, though this compound is a liquid at room temperature.[8]

Q5: What are the advantages of using a microreactor for this synthesis?

A5: Microreactors offer several advantages for the synthesis of this compound, including:

  • Enhanced Safety: Better control over the highly exothermic reaction.[7]

  • Improved Heat and Mass Transfer: Leading to more consistent reaction conditions.[7]

  • Higher Yield and Purity: Precise control over parameters can lead to a better quality product.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1: Batch ReactorMethod 2: Continuous Flow ReactorMethod 3: MicroreactorSource(s)
Reactants Isooctyl alcohol, Nitric acid, Sulfuric acidIsooctyl alcohol, Nitric acid, Sulfuric acidIsooctyl alcohol, Nitric acid, Sulfuric acid[4],[2],[9]
Molar Ratio (H₂SO₄:HNO₃) 1.5-2.5 : 11.5-2 : 12 : 1[4],[2],[9]
Molar Ratio (HNO₃:Isooctyl Alcohol) Not Specified1 : 11.1 : 1[2],[5]
Reaction Temperature (°C) 10 - 30-10 - 3545 - 55[4],[2],[5]
Reaction Time 0.5 - 1 hour5 - 40 seconds (residence time)~30 seconds (residence time)[4],[2],[5]
Reported Yield High (not quantified)>99%92.7% (at 45°C)[4],[2],[5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Mixed Acid Nitration in a Continuous Flow Reactor

This protocol is a generalized procedure based on common practices described in the literature.[2]

Materials:

  • Isooctyl alcohol (2-ethylhexanol)

  • Concentrated Nitric Acid (e.g., 98%)

  • Concentrated Sulfuric Acid (e.g., 90-98%)

  • Metering pumps

  • Continuous flow reactor (e.g., microreactor or tubular reactor)

  • Heat exchanger or cooling bath

  • Separator (for phase separation)

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • Washing solution (water)

Procedure:

  • Preparation of the Nitrating Agent:

    • Prepare a mixed acid solution by carefully adding the concentrated sulfuric acid to the concentrated nitric acid while cooling to maintain a low temperature. The desired molar ratio of H₂SO₄ to HNO₃ is typically between 1.5:1 and 2:1.[2]

  • Reaction Setup:

    • Set up the continuous flow reactor system with separate inlet feeds for the mixed acid and the isooctyl alcohol.

    • Use precise metering pumps to control the flow rates of both reactant streams.

    • Ensure the reactor is equipped with a cooling system to maintain the desired reaction temperature.

  • Reaction:

    • Pump the mixed acid and isooctyl alcohol into the reactor. The flow rates should be adjusted to achieve the desired molar ratio of nitric acid to isooctyl alcohol (typically around 1:1).[2]

    • Maintain the reaction temperature within the range of -10°C to 35°C.[2]

    • The residence time in the reactor is typically short, on the order of 5 to 40 seconds.[2]

  • Work-up and Purification:

    • The reaction mixture exiting the reactor is directed to a separator.

    • Allow the mixture to separate into an organic phase (upper layer) and an aqueous acid phase (lower layer).

    • Separate the organic phase.

    • Wash the organic phase with water to remove the bulk of the residual acid.

    • Neutralize the remaining acid by washing with a dilute alkaline solution (e.g., sodium hydroxide solution) until the organic phase is neutral.

    • Perform a final wash with water to remove any residual base and salts.

    • Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Purification Reactant1 Isooctyl Alcohol Reactor Continuous Flow Reactor (-10 to 35°C) Reactant1->Reactor Reactant2 Nitric Acid MixedAcid Mixed Acid (H₂SO₄ + HNO₃) Reactant2->MixedAcid Reactant3 Sulfuric Acid Reactant3->MixedAcid MixedAcid->Reactor Separator Phase Separation Reactor->Separator Washing Washing & Neutralization Separator->Washing Organic Phase Drying Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or High Impurities Q_Temp Is reaction temperature within -10 to 35°C? Start->Q_Temp A_Temp_No Adjust cooling/ heating rate Q_Temp->A_Temp_No No Q_Ratio Are molar ratios correct? Q_Temp->Q_Ratio Yes A_Temp_No->Q_Temp A_Ratio_No Verify reactant concentrations & flow rates Q_Ratio->A_Ratio_No No Q_Time Is reaction time/ residence time optimal? Q_Ratio->Q_Time Yes A_Ratio_No->Q_Ratio A_Time_No Adjust flow rates or batch reaction time Q_Time->A_Time_No No Q_Workup Is workup procedure rapid and efficient? Q_Time->Q_Workup Yes A_Time_No->Q_Time A_Workup_No Ensure prompt phase separation and neutralization Q_Workup->A_Workup_No No End Yield Optimized Q_Workup->End Yes A_Workup_No->Q_Workup

Caption: Troubleshooting logic for this compound synthesis optimization.

References

Troubleshooting common issues in isooctyl nitrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with isooctyl nitrate (B79036) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of isooctyl nitrate?

A1: The most frequently reported issues include low product yield, presence of impurities such as residual acids and by-products from side reactions, and challenges in maintaining optimal reaction temperature, which can pose safety risks.[1][2][3]

Q2: Why is temperature control so critical in this compound synthesis?

A2: The nitration reaction is highly exothermic.[3] Poor temperature control can lead to an increase in oxidative side reactions, reducing the yield and purity of the final product.[3][4] More critically, it can cause thermal runaway, leading to the decomposition of nitric acid or the this compound product, which can result in the release of toxic gases and a risk of explosion.[2][3]

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities include residual nitric and sulfuric acids from the reaction mixture, water, and by-products from oxidation or other side reactions.[1][5]

Q4: What is a typical yield for this compound synthesis?

A4: Yields can vary significantly depending on the reaction conditions and setup. Well-controlled batch processes can achieve yields of around 97%. Continuous flow microreactors have been reported to achieve yields of 99.5% or greater.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common problem that can be attributed to several factors. Follow this guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature was maintained within the optimal range (typically 10-35°C).[6][7] Temperatures that are too high can lead to product decomposition and side reactions, while temperatures that are too low may result in an incomplete reaction.

  • Check Reagent Stoichiometry and Quality:

    • Confirm the molar ratios of your reactants. The literature suggests a molar ratio of sulfuric acid to nitric acid between 1.5:1 and 2.5:1, and a molar ratio of nitric acid to isooctyl alcohol of approximately 1:1 to 1.3:1.[1][4][7]

    • Ensure the purity of your starting materials, particularly the isooctyl alcohol and the acids. Contaminants can interfere with the reaction.

  • Assess Mixing Efficiency: In a batch reactor, ensure that the stirring is vigorous enough for efficient mixing of the biphasic liquid system. Inadequate mixing can lead to localized overheating and an incomplete reaction.

  • Review Workup Procedure: Product can be lost during the washing and separation steps. Ensure that the phase separation is clean and that you are not inadvertently discarding the organic layer. Multiple extractions with a suitable solvent can help maximize product recovery.

  • Consider Reaction Time: While the nitration reaction is generally fast, an insufficient reaction time can lead to incomplete conversion.[3]

Problem 2: Product Purity Issues - Residual Acidity

Q: My final this compound product is acidic. How can I effectively neutralize and purify it?

A: Residual acid is a common impurity that needs to be removed to ensure the stability and quality of the final product.

Troubleshooting Steps:

  • Improve Washing Procedure:

    • After separating the organic layer from the reaction mixture, wash it multiple times with water or a dilute sodium sulfate (B86663) solution to remove the bulk of the residual acids.

    • Follow the water wash with one or more washes using a mild base, such as a 10% sodium carbonate solution or a dilute sodium bicarbonate solution, to neutralize any remaining acid.

    • A final wash with water is recommended to remove any residual base and salts.

  • Monitor pH: After the base wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, repeat the base wash.

  • Ensure Thorough Mixing During Washing: Agitate the mixture sufficiently during each washing step to ensure intimate contact between the organic and aqueous phases for efficient removal of impurities.

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis

ParameterRecommended RangeSource(s)
Reaction Temperature 10 - 35 °C[6][7]
Molar Ratio (H₂SO₄:HNO₃) 1.5:1 to 2.5:1[1][4][7]
Molar Ratio (HNO₃:Isooctyl Alcohol) 1:1 to 1.3:1[4][8]
Residence Time (Flow Reactor) 5 - 40 seconds[6]

Table 2: Reported Yields of this compound

Synthesis MethodReported YieldSource(s)
Batch Reactor97%
Continuous Flow Microreactor92.7% - 99.5%+[1][6]

Detailed Experimental Protocol (Batch Synthesis)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Materials:

  • 2-ethylhexanol (isooctyl alcohol)

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Urea (optional, as a nitrous acid scavenger)

  • 10% Sodium carbonate solution

  • 10% Sodium sulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Reaction flask

Procedure:

  • Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add the desired amount of concentrated sulfuric acid to the concentrated nitric acid with continuous stirring. Maintain the temperature of the mixed acid below 10°C.

  • Set up the Reaction: Place the 2-ethylhexanol in a separate reaction flask equipped with a stir bar and place it in an ice bath to cool.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the stirred 2-ethylhexanol. The rate of addition should be controlled to maintain the reaction temperature at the desired level (e.g., 25-35°C).

  • Reaction Completion: After the addition is complete, continue to stir the mixture for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. The lower layer is the acid phase, and the upper layer is the crude this compound.

  • Washing:

    • Drain and carefully set aside the lower acid layer.

    • Wash the organic layer with a 10% sodium sulfate solution. Separate and discard the aqueous layer.

    • Wash the organic layer with a 10% sodium carbonate solution to neutralize residual acids. You may observe some gas evolution. Separate and discard the aqueous layer.

    • Wash the organic layer one more time with the sodium sulfate solution or water.

  • Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter to remove the drying agent to obtain the purified this compound.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_temp Was reaction temperature within optimal range (10-35°C)? start->check_temp check_stoich Were reagent molar ratios correct? (e.g., H₂SO₄:HNO₃ ~2:1) check_temp->check_stoich Yes adjust_temp Adjust temperature control. Use ice bath if needed. check_temp->adjust_temp No check_mixing Was mixing/agitation sufficient? check_stoich->check_mixing Yes recalculate Recalculate and verify reagent amounts. Check purity. check_stoich->recalculate No check_workup Was product lost during workup/separation? check_mixing->check_workup Yes increase_mixing Increase stirring speed. check_mixing->increase_mixing No refine_workup Refine separation technique. Perform multiple extractions. check_workup->refine_workup Yes solution Yield should improve. check_workup->solution No adjust_temp->solution recalculate->solution increase_mixing->solution refine_workup->solution

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow reactants Reactants: - Isooctyl Alcohol - Mixed Acid (H₂SO₄ + HNO₃) reaction Nitration Reaction (Controlled Temperature) reactants->reaction separation Phase Separation (Separatory Funnel) reaction->separation crude_product Crude this compound (Organic Phase) separation->crude_product acid_waste Spent Acid (Aqueous Phase) separation->acid_waste washing Washing Steps: 1. H₂O / Na₂SO₄ soln. 2. Na₂CO₃ soln. 3. H₂O / Na₂SO₄ soln. crude_product->washing drying Drying (e.g., MgSO₄) washing->drying filtration Filtration drying->filtration final_product Purified This compound filtration->final_product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Storage Stability of Isooctyl Nitrate in Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the storage stability of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN) in fuel. Isooctyl nitrate is a critical cetane improver, but its efficacy can be compromised by degradation during storage. This guide offers insights into the mechanisms of degradation, methods for stability assessment, and strategies for improvement.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of this compound-treated fuels.

Q1: We are observing a decrease in the cetane number of our stored diesel fuel containing this compound. What could be the cause?

A decrease in cetane number is a strong indicator of this compound degradation. The primary cause is thermal decomposition, which can be accelerated by several factors.[1][2] The initial step in the thermal decomposition of this compound is the cleavage of the O-NO2 bond, which generates reactive free radicals.[3][4] These radicals can then initiate a cascade of reactions, leading to the consumption of the this compound and the formation of various degradation products.

Key factors that accelerate degradation include:

  • Elevated Temperatures: Storage at temperatures above ambient significantly increases the rate of decomposition. Under normal storage conditions, diesel fuel can be expected to remain stable for 12 months or longer at 20°C, but this is reduced to 6-12 months at temperatures above 30°C.[5][6]

  • Presence of Contaminants: Water, dirt, and rust can act as catalysts for degradation reactions.[5][6] Water allows for the growth of microbes, which can produce organic acids that destabilize the fuel.[5][6]

  • Exposure to Light: While less documented for this compound specifically, alkyl nitrates can undergo photochemical degradation.[7][8][9] It is advisable to store fuels in opaque containers.

  • Fuel Composition: The presence of certain compounds in the base fuel can promote the degradation of this compound.[10]

Q2: Our fuel samples containing this compound are showing signs of discoloration and sediment formation. Is this related to stability issues?

Yes, discoloration and the formation of insolubles are common signs of fuel degradation, which can be exacerbated by the decomposition of this compound.[10] The reactive intermediates formed during this compound degradation can react with other fuel components, leading to the formation of gums and sediments that can clog filters and fuel injectors.

Q3: What are the recommended storage conditions to maintain the stability of this compound in fuel?

To maximize the shelf-life of this compound-treated fuel, the following storage conditions are recommended:

  • Temperature Control: Store fuel in a cool, dry place, ideally at a constant temperature below 20°C (68°F).[5][6]

  • Minimize Headspace: Keep storage tanks as full as possible to minimize contact with air, which can contribute to oxidative degradation.[11]

  • Use Opaque Containers: Protect the fuel from light exposure by using opaque or amber-colored containers.

  • Ensure Cleanliness: Use clean, dry storage tanks and transfer lines to prevent contamination with water, rust, or other debris.[6][11]

  • Consider Stabilizers: For long-term storage, the use of appropriate fuel stabilizers is highly recommended.

Q4: What types of stabilizers are effective for this compound, and how do they work?

Stabilizers are chemical compounds that are added to fuel to inhibit degradation reactions. For nitrate esters like this compound, the most common types of stabilizers are aromatic amines and urea (B33335) derivatives.[12]

  • Aromatic Amines (e.g., Diphenylamine - DPA): These compounds act as radical scavengers. They react with the nitrogen oxides (NOx) produced during the initial decomposition of this compound, preventing them from catalyzing further degradation.[13]

  • Urea Derivatives (e.g., Akardite II, Centralite I): These compounds also function by reacting with and neutralizing the acidic byproducts of nitrate ester decomposition.

The choice of stabilizer and its effective concentration will depend on the specific fuel formulation and storage conditions.

Data Presentation

The following tables summarize key quantitative data related to the stability of this compound.

Table 1: Effect of this compound (2-EHN) Concentration on the Thermal Stability of Diesel Fuel

2-EHN Concentration (mass %)Thermal Stability (Reflectance %)
083
0.1523
0.5011

Data adapted from a study on the thermal stability of diesel fuel at 300°F (149°C). Higher reflectance values indicate greater stability (less insolubles formation).[10]

Table 2: General Comparison of Common Stabilizer Types for Nitrate Esters

Stabilizer TypeGeneral Mechanism of ActionRelative EffectivenessPotential Considerations
Diphenylamine (DPA) Radical scavenger (reacts with NOx)HighCan form colored byproducts; some derivatives may have toxicological concerns.[12]
Urea Derivatives (e.g., Akardite, Centralite) Reacts with acidic decomposition productsModerate to HighGenerally good compatibility with fuel systems.
Phenolic Antioxidants (e.g., BHT) Inhibit oxidation of fuel componentsEffective for general fuel stability, may have a synergistic effect.Less specific for nitrate ester decomposition pathways.

This table provides a general comparison based on literature for nitrate esters. Specific performance can vary based on the fuel matrix and conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in assessing the stability of this compound in their own laboratories.

Protocol 1: Accelerated Oxidation Stability of Middle Distillate Fuels (ASTM D2274)

This method provides a basis for estimating the oxidation stability of distillate fuels under accelerated conditions.

1. Scope: This test method measures the inherent stability of middle distillate petroleum fuels under specified oxidizing conditions at 95°C.[1][14]

2. Apparatus:

  • Oxidation cells

  • Heating bath capable of maintaining a temperature of 95 ± 0.2°C

  • Oxygen delivery system with flowmeter

  • Condensers

  • Filter funnels and filter paper

3. Procedure:

  • Place a 350 mL sample of the fuel to be tested into a clean oxidation cell.

  • Assemble the apparatus with the condenser and oxygen delivery tube.

  • Immerse the oxidation cell in the heating bath maintained at 95°C.

  • Start the flow of oxygen through the sample at a rate of 3 ± 0.3 L/h.

  • After 16 hours, remove the cell from the bath, cool to room temperature, and disconnect the oxygen supply.

  • Filter the aged fuel through a tared filter paper to collect any insoluble material.

  • Wash the filter with a suitable solvent (e.g., heptane) to remove any soluble fuel components.

  • Dry the filter paper and weigh to determine the mass of the filterable insolubles.

  • Rinse the oxidation cell with the solvent to collect any adherent insolubles.

  • Evaporate the solvent and weigh the adherent insolubles.

  • The total insolubles are the sum of the filterable and adherent insolubles.

4. Interpretation: A higher amount of total insolubles indicates lower oxidation stability.

Protocol 2: Long-Term Storage Stability of Middle Distillate Fuels (ASTM D4625)

This method is intended for research use to evaluate the inherent storage stability of distillate fuels over longer periods at a moderately elevated temperature.

1. Scope: This test method evaluates the storage stability of distillate fuels at 43°C (110°F) for periods ranging from 4 to 24 weeks.[15][16]

2. Apparatus:

  • Sample containers (e.g., borosilicate glass bottles with screw caps)

  • Oven or storage chamber capable of maintaining a temperature of 43 ± 1°C

  • Filtration apparatus

3. Procedure:

  • Fill the sample containers to approximately 80% capacity with the fuel to be tested.

  • Tightly cap the containers and place them in the storage oven at 43°C.

  • At predetermined intervals (e.g., 4, 8, 12, 24 weeks), remove a set of samples from the oven.

  • Allow the samples to cool to room temperature in the dark.

  • Determine the amount of total insolubles as described in the ASTM D2274 protocol (filtration and weighing).

  • The concentration of this compound can also be measured at each interval using a suitable analytical method (e.g., GC-MS) to determine its depletion rate.

4. Interpretation: The rate of insolubles formation and this compound depletion over time provides a comprehensive assessment of the fuel's long-term storage stability.

Protocol 3: Quantification of this compound and Its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise measurement of this compound concentration and the identification of its degradation products.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for the separation of fuel components (e.g., DB-5ms).

2. Sample Preparation:

  • Dilute the fuel sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the calibrated range of the instrument.

  • Add an appropriate internal standard (e.g., o-nitrotoluene) for accurate quantification.[17]

3. GC-MS Analysis:

  • Inject the prepared sample into the GC.

  • Use a temperature program that allows for the separation of this compound from other fuel components and potential degradation products.

  • The mass spectrometer should be operated in full scan mode for the identification of unknown degradation products and in selected ion monitoring (SIM) mode for the quantification of this compound and known degradation products.

4. Data Analysis:

  • Identify this compound and its degradation products based on their retention times and mass spectra.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_degradation Degradation Pathway Isooctyl_Nitrate This compound (C8H17ONO2) Initial_Cleavage O-N Bond Cleavage (Homolytic Fission) Isooctyl_Nitrate->Initial_Cleavage Heat, Light, Contaminants Radicals Alkoxy Radical (C8H17O•) + Nitrogen Dioxide (NO2) Initial_Cleavage->Radicals Further_Reactions Further Reactions Radicals->Further_Reactions Products Aldehydes, Ketones, Other Nitrogen Compounds, Insolubles Further_Reactions->Products

Caption: Simplified degradation pathway of this compound.

G cluster_workflow Troubleshooting Workflow Start Reduced Cetane Number or Fuel Instability Observed Check_Storage Review Storage Conditions (Temp, Light, Contaminants) Start->Check_Storage Analyze_Fuel Analyze Fuel Sample (GC-MS for ION, ASTM for Stability) Check_Storage->Analyze_Fuel Degradation_Confirmed This compound Degradation Confirmed? Analyze_Fuel->Degradation_Confirmed Optimize_Storage Optimize Storage Conditions (Cooling, Opaque Tanks, etc.) Degradation_Confirmed->Optimize_Storage Yes Monitor_Performance Monitor Fuel Performance and Stability Over Time Degradation_Confirmed->Monitor_Performance No Add_Stabilizer Incorporate Stabilizer (e.g., Diphenylamine) Optimize_Storage->Add_Stabilizer Add_Stabilizer->Monitor_Performance End Problem Resolved Monitor_Performance->End

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_experiment Experimental Workflow for Stabilizer Evaluation Prepare_Samples Prepare Fuel Samples with Different Stabilizers and Concentrations Accelerated_Aging Perform Accelerated Aging (e.g., ASTM D2274 or D4625) Prepare_Samples->Accelerated_Aging Analyze_Samples Analyze Aged Samples at Intervals Accelerated_Aging->Analyze_Samples Measure_ION Quantify this compound Concentration (GC-MS) Analyze_Samples->Measure_ION Measure_Insolubles Measure Total Insolubles (Gravimetric) Analyze_Samples->Measure_Insolubles Compare_Results Compare Stabilizer Performance Measure_ION->Compare_Results Measure_Insolubles->Compare_Results

Caption: Experimental workflow for evaluating stabilizer effectiveness.

References

Technical Support Center: Mitigating the Environmental Impact of Isooctyl Nitrate Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing the environmental impact of byproducts generated during the synthesis of isooctyl nitrate (B79036). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on mitigation strategies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of isooctyl nitrate and the management of its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound synthesis?

A1: The main environmental concerns stem from the byproducts of the nitration reaction. These include:

  • Spent Acid: A highly corrosive mixture of sulfuric acid, residual nitric acid, dissolved nitrogen oxides (NOx), and organic impurities.[1]

  • Wastewater: Generated during the neutralization and washing steps, this wastewater contains inorganic salts (e.g., sodium sulfate, sodium nitrate) and dissolved or suspended organic compounds.

  • Gaseous Emissions: Uncontrolled reactions can release toxic nitrogen oxides (NOx).[2]

Q2: How can I minimize the generation of byproducts at the source?

A2: Optimizing the synthesis process is key to minimizing byproduct formation. Consider the following:

  • Reaction Temperature: Maintain low reaction temperatures (e.g., 10-30°C) to improve reactant selectivity and reduce side reactions.[3]

  • Molar Ratios: Carefully control the molar ratios of nitric acid to isooctyl alcohol and sulfuric acid to nitric acid to ensure complete reaction and minimize unreacted starting materials.[3]

  • Reactor Type: Utilizing microchannel or continuous flow reactors can offer better temperature control and mixing, leading to higher yields and fewer byproducts compared to batch reactors.[4][5]

  • Catalyst Choice: Investigating solid acid catalysts can lead to a reduction in liquid acid waste.[4]

Q3: What are the initial steps for treating the crude this compound product to reduce downstream waste?

A3: Post-synthesis treatment of the crude product is crucial. A typical workflow involves:

  • Phase Separation: Allow the reaction mixture to settle and separate the organic phase (crude this compound) from the spent acid phase.

  • Alkali Washing: Neutralize the organic phase to remove residual acids.

  • Water Washing: Wash the organic phase with water to remove residual salts and other water-soluble impurities.[6]

Troubleshooting Common Experimental Issues

Problem 1: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC or GC to ensure it reaches completion.[7] - Optimize Reagent Stoichiometry: Ensure the nitrating agent is in the appropriate molar excess.[7]
Product Degradation - Maintain Low Temperatures: this compound can be thermally sensitive. Conduct the synthesis at controlled low temperatures (e.g., 10-30°C).[3][7] - Prompt Product Isolation: Work up the reaction mixture quickly after completion to isolate the product from the acidic conditions that can promote decomposition.[7]
Suboptimal Reagents - Reagent Purity: Use high-purity isooctyl alcohol, nitric acid, and sulfuric acid to avoid side reactions.

Problem 2: High Concentration of Contaminants in Wastewater

Possible CauseSuggested Solution
Inefficient Phase Separation - Adequate Settling Time: Ensure sufficient time for the organic and aqueous phases to separate completely after the reaction. - Use of a Separatory Funnel: Employ a properly sized separatory funnel for clear separation.
Incomplete Neutralization - Monitor pH: Carefully monitor the pH during the alkali wash to ensure all acidic components are neutralized. - Slow Addition of Base: Add the neutralizing base slowly with good agitation to prevent localized high temperatures and side reactions.
Formation of Emulsions - Gentle Mixing: During washing steps, use gentle inversion of the separatory funnel instead of vigorous shaking. - Brine Wash: If an emulsion forms, adding a saturated sodium chloride solution (brine) can help break it.

Data on Byproduct Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of various methods for treating the byproducts of nitration processes.

Table 1: Efficiency of Wastewater Treatment Technologies for Nitrate Removal
Treatment TechnologyTypical Nitrate Removal Efficiency (%)AdvantagesDisadvantages
Biological Denitrification >90%[8]Cost-effective, environmentally friendly (converts nitrate to nitrogen gas).[9]Sensitive to temperature, pH, and toxic substances; requires a carbon source.[9]
Ion Exchange >90%High-quality treated water, relatively affordable operating cost.Generates a regeneration effluent with high salt concentration.
Reverse Osmosis >90%[8]High removal rate for a wide range of contaminants.[8]Higher operational cost, produces a concentrated brine waste stream.[8]
Table 2: Performance of Spent Acid Recovery in a Toluene Nitration Process
ParameterBefore TreatmentAfter RectificationRemoval Efficiency (%)
Chemical Oxygen Demand (COD) HighSignificantly Reduced94%
Chrominance 1000°>99%
Sulfuric Acid Concentration Variable98.2 wt%N/A

Data from a study on a similar industrial nitration process, demonstrating the potential for high-purity acid recovery.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Isooctyl alcohol

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (68%)

  • Sodium bicarbonate solution (5%)

  • Deionized water

  • Anhydrous sodium sulfate

  • Ice bath

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a pre-determined molar ratio of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 20°C.

  • Reaction: Slowly add isooctyl alcohol to the nitrating mixture via a dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 10-30°C.[6]

  • Reaction Completion: After the addition is complete, continue stirring for 30-60 minutes at the same temperature.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Carefully drain the lower spent acid layer.

  • Washing:

    • Wash the organic layer with cold deionized water.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

    • Perform a final wash with deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried this compound.

Protocol 2: Analysis of Nitrate and Nitrite (B80452) in Wastewater by Ion Chromatography

Objective: To quantify the concentration of nitrate and nitrite ions in the wastewater generated from the synthesis.

Instrumentation:

  • Ion chromatograph with a suppressed conductivity detector and UV detector.[10]

Procedure:

  • Sample Preparation:

    • Collect a representative sample of the wastewater.

    • Filter the sample through a 0.45 µm filter to remove suspended solids.

    • Dilute the sample with deionized water as necessary to bring the analyte concentrations within the calibration range of the instrument.

  • Instrument Setup:

    • Equilibrate the ion chromatography system with the appropriate eluent (e.g., a carbonate/bicarbonate solution).

    • Calibrate the instrument using a series of known concentration standards for nitrate and nitrite.

  • Analysis:

    • Inject the prepared sample into the ion chromatograph.

    • Identify and quantify the nitrate and nitrite peaks based on their retention times and the calibration curve.

Protocol 3: Neutralization of Spent Acid Waste

Safety Precaution: This procedure is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

  • Spent acid waste

  • Ice

  • Large beaker or container

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) solution

  • pH meter or pH paper

Procedure:

  • Dilution: In a large beaker, place a significant amount of crushed ice or very cold water. Slowly and carefully add the spent acid to the ice/water with constant stirring. This should be done in small portions to control the temperature rise.[4]

  • Neutralization: While continuously stirring and monitoring the temperature, slowly add a solution of sodium hydroxide or sodium carbonate to the diluted acid.[11]

  • pH Monitoring: Regularly check the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.[11]

  • Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Visualizations

Logical Workflow for this compound Synthesis and Waste Management

IsooctylNitrateWorkflow start Start: Reagents synthesis This compound Synthesis (Nitration Reaction) start->synthesis separation Phase Separation synthesis->separation product_workup Crude Product Workup (Washing & Neutralization) separation->product_workup Organic Phase spent_acid Spent Acid Byproduct separation->spent_acid Aqueous Phase drying Drying product_workup->drying wastewater Wastewater Byproduct product_workup->wastewater final_product Final Product: This compound drying->final_product acid_treatment Spent Acid Treatment (Recycling/Neutralization) spent_acid->acid_treatment water_treatment Wastewater Treatment wastewater->water_treatment disposal Waste Disposal acid_treatment->disposal water_treatment->disposal

Caption: A flowchart illustrating the synthesis of this compound and the subsequent waste management steps.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting problem Problem: Low Yield of this compound check_reaction Monitor Reaction Progress (e.g., TLC, GC) problem->check_reaction reaction_complete Is the reaction complete? check_reaction->reaction_complete extend_time Action: Extend Reaction Time reaction_complete->extend_time No check_temp Check Reaction Temperature reaction_complete->check_temp Yes solution Yield Improved extend_time->solution temp_ok Was the temperature within the optimal range? check_temp->temp_ok adjust_temp Action: Adjust Temperature Control temp_ok->adjust_temp No check_workup Review Workup Procedure temp_ok->check_workup Yes adjust_temp->solution product_loss Was there product loss during washing/separation? check_workup->product_loss optimize_workup Action: Optimize Workup/Purification product_loss->optimize_workup Yes product_loss->solution No optimize_workup->solution

Caption: A decision tree to systematically troubleshoot low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Ethylhexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions concerning the purification of crude 2-ethylhexyl nitrate (B79036) (2-EHN).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-ethylhexyl nitrate?

A1: Crude 2-EHN, typically synthesized by the nitration of 2-ethylhexanol with a mixture of sulfuric and nitric acids, may contain several impurities.[1][2] The most common include:

  • Residual Acids: Unreacted nitric acid (HNO₃) and sulfuric acid (H₂SO₄) from the nitrating mixture.[1][3]

  • Unreacted Starting Material: Residual 2-ethylhexanol.[4]

  • Water: Introduced during the reaction or subsequent washing steps.[4]

  • Side-Reaction By-products: Isomers or other organic by-products formed during nitration.

Q2: Which purification techniques are most effective for 2-EHN?

A2: The choice of technique depends on the initial purity of the crude product and the desired final purity.

  • Aqueous Washing: This is the most common and essential first step. It involves washing the crude product with water, followed by dilute alkaline solutions (e.g., sodium carbonate or sodium hydroxide) to neutralize and remove residual acids.[1][3] Washes with salt solutions (e.g., sodium sulfate) are also used to aid separation.

  • Vacuum Distillation: For achieving very high purity (≥98%), fractional distillation under reduced pressure is recommended.[5] This technique is effective at separating 2-EHN from unreacted 2-ethylhexanol and other organic by-products with different boiling points.

  • Micro-reactors: Continuous synthesis and purification methods using micro-reactors have been developed. These systems can offer efficient acid extraction (over 96%) immediately following synthesis, improving safety and process time.[3]

Q3: Why is removing acidic impurities so critical?

A3: Residual acids can compromise the stability of 2-ethylhexyl nitrate. The presence of acid can catalyze decomposition, especially at elevated temperatures, which is a significant safety hazard.[3] For its primary application as a cetane improver in diesel fuel, high purity and stability are essential for predictable performance and to prevent engine corrosion.[4][6][7]

Q4: What purity level can I expect from these methods?

A4: With a standard aqueous washing procedure, a purity of around 97% is achievable. For higher purity requirements, subsequent vacuum distillation can increase the purity to 98% or even higher.[5] Continuous methods involving micro-reactors and centrifugation have been reported to yield purities of at least 99.5%.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product is still acidic (fails pH test). 1. Insufficient washing with alkaline solution. 2. Inefficient mixing during the wash, leading to poor phase contact. 3. Emulsion formation trapping acidic components.1. Perform an additional wash with a 3-10% sodium hydroxide (B78521) or sodium carbonate solution. 2. Ensure vigorous agitation for at least 15 minutes during each wash step to maximize interfacial contact. 3. To break emulsions, add a small amount of a saturated brine solution. In difficult cases, centrifugation can be used to separate the layers.[1]
Presence of a significant amount of unreacted 2-ethylhexanol in the final product. The boiling points of 2-ethylhexanol and 2-EHN are different, but simple distillation may not be sufficient for complete separation.Purify the product using fractional vacuum distillation. This method provides better separation of components with close boiling points.[5]
Product appears cloudy or contains visible water. 1. Incomplete separation of the aqueous layer after washing. 2. Insufficient drying.1. After the final wash, allow adequate time for the layers to separate completely in a separatory funnel. 2. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, followed by filtration.
Low overall yield after purification. 1. Product loss during aqueous washing steps, especially if emulsions form. 2. Decomposition of the product due to excessive heat or prolonged contact with acid.1. Minimize emulsion formation by controlling agitation speed and using brine washes. 2. Ensure the initial nitration reaction temperature is well-controlled (e.g., 15-40°C) and that the acidic crude product is washed promptly after separation from the spent acid layer.

Data Presentation: Comparison of Purification Techniques

Technique Key Impurities Removed Purity Achieved Reported Yield Notes
Aqueous Washing Residual acids (H₂SO₄, HNO₃), water-soluble by-products.~97%97%Essential primary purification step. Often involves sequential washes with sodium sulfate and sodium carbonate solutions.
Continuous Micro-reactor with Extraction Residual acids.>96% extraction efficiencyNot specified, but process is high-efficiency.Offers improved safety and speed by integrating reaction and acid removal.[3]
Continuous Process with Centrifugation Spent acid, unreacted starting materials.≥99.5%99.5%An industrial method providing very high purity and yield through continuous reaction and separation.
Fractional Vacuum Distillation Unreacted 2-ethylhexanol, organic by-products, residual solvents.≥98%Dependent on preceding steps.Best for achieving high purity by separating components based on boiling point; performed under reduced pressure to prevent decomposition.[5]

Experimental Protocols

Protocol 1: Aqueous Washing for Neutralization

This protocol details the steps to remove acidic impurities from crude 2-ethylhexyl nitrate.

Methodology:

  • Initial Separation: Transfer the crude reaction mixture to a separatory funnel. Allow the layers to settle and drain the bottom spent acid layer.

  • First Wash (Sodium Sulfate): Add an equal volume of a 10% aqueous sodium sulfate solution to the crude 2-EHN in the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 15 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Sodium Sulfate): Repeat the wash with a fresh portion of 10% aqueous sodium sulfate solution.

  • Neutralization Wash (Sodium Carbonate): Add an equal volume of 10% aqueous sodium carbonate solution. Shake for 15 minutes, venting frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Drain the aqueous layer.

  • Final Wash (Water/Brine): Wash the organic layer with water or a saturated brine solution to remove residual salts.

  • Drying: Transfer the washed 2-EHN to a clean flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl and let it stand until the liquid is clear.

  • Filtration: Filter the dried product to remove the drying agent. The resulting product is ready for analysis or further purification.

Protocol 2: High-Purity Purification by Vacuum Distillation

This protocol is adapted for 2-EHN from a standard procedure for similar organic compounds and should be used after aqueous washing.[5]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks. Ensure all glass joints are properly sealed.

  • Charge the Flask: Charge the washed and dried crude 2-EHN into the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a trap and a manometer. Slowly and carefully apply the vacuum to the desired pressure. A stable, reduced pressure is crucial for controlling the boiling point and preventing decomposition.[5]

  • Heating: Begin heating the distillation flask gently using a heating mantle. If using a stir bar, ensure stirring is active.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities that distill first. The temperature will be lower than the expected boiling point of 2-EHN.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of 2-EHN at the set pressure, switch to a clean receiving flask to collect the purified product.[5]

    • End Fraction: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude 2-EHN (from synthesis) Wash Aqueous Washing (Neutralization & Salt Wash) Crude->Wash Separate Phase Separation Wash->Separate Dry Drying (Anhydrous Na2SO4) Separate->Dry Organic Layer Waste Aqueous Waste (Acidic) Separate->Waste Aqueous Layer Filter Filtration Dry->Filter Distill Vacuum Distillation (Optional, for >98% Purity) Filter->Distill Pure Purified 2-EHN Filter->Pure If distillation is skipped Distill->Pure Troubleshooting_Acidic_Impurity Start Start: Product is Acidic Check_Wash Was an alkaline wash performed? Start->Check_Wash Perform_Wash Perform wash with 10% Na2CO3 or NaOH solution. Check_Wash->Perform_Wash No Check_Mixing Was mixing vigorous (e.g., 15 min)? Check_Wash->Check_Mixing Yes Retest Retest product pH Perform_Wash->Retest Repeat_Wash Repeat wash with vigorous agitation. Check_Mixing->Repeat_Wash No Check_Emulsion Did an emulsion form during the wash? Check_Mixing->Check_Emulsion Yes Repeat_Wash->Retest Break_Emulsion Add brine or use centrifugation to break the emulsion. Check_Emulsion->Break_Emulsion Yes Check_Emulsion->Retest No Break_Emulsion->Retest End End: Product is Neutral Retest->End

References

Addressing challenges in the industrial-scale production of isooctyl nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial-scale production of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN).

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing isooctyl nitrate?

A1: The most prevalent industrial method is the nitration of isooctyl alcohol (2-ethylhexanol) using a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Continuous flow reactors and microreactors are increasingly favored over traditional batch reactors due to enhanced safety, better heat management, and improved consistency.[3][4]

Q2: What are the primary safety concerns during the production of this compound?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[1] If not properly controlled, the reaction can lead to a thermal runaway, a rapid and self-accelerating increase in temperature and pressure that can cause explosions and the release of toxic nitrogen oxide gases.[1][2] this compound itself is thermally sensitive and can undergo violent exothermic decomposition if heated above 100°C.

Q3: What are the advantages of using a continuous flow reactor over a batch reactor for this synthesis?

A3: Continuous flow reactors offer significant advantages for nitration reactions:

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a catastrophic thermal runaway.[4]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient heat removal and precise temperature control.[3]

  • Improved Consistency and Yield: Stable reaction conditions and precise control over parameters like residence time lead to a more consistent product quality and higher yields.[4]

  • Scalability: Production can be scaled up by extending the operating time rather than increasing the reactor volume.[4]

Q4: What are common impurities in this compound production and how can they be minimized?

A4: Common impurities include unreacted isooctyl alcohol, byproducts from side reactions (such as oxidation products), and residual acids. Minimizing these involves:

  • Optimizing Stoichiometry: Ensuring the correct molar ratio of nitric acid to isooctyl alcohol.

  • Precise Temperature Control: Lowering the reaction temperature can reduce the rate of side reactions.[2]

  • Efficient Washing and Neutralization: Post-reaction washing with a basic solution (e.g., sodium carbonate or sodium hydroxide) is crucial to remove residual acids.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

A lower-than-expected yield of this compound can be caused by several factors. Follow this guide to diagnose and resolve the issue.

Potential Causes and Solutions

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a sample of the crude product using GC or HPLC. The presence of a significant peak corresponding to isooctyl alcohol indicates an incomplete reaction.• Increase the residence time in a continuous flow reactor.[6] • In a batch process, extend the reaction time after the addition of reactants is complete.[6] • Ensure the molar ratio of nitric acid to isooctyl alcohol is appropriate (typically between 1:1 and 1.5:1).[1]
Side Reactions Observe the reaction mixture for discoloration (e.g., darkening, turning yellow or green). Analyze the crude product for unexpected peaks using GC-MS.[7]• Lower the reaction temperature to minimize oxidation and other side reactions.[2] • Ensure the order of addition is correct (typically adding the alcohol to the mixed acid).[7]
Poor Phase Separation After stopping agitation, observe if the organic and aqueous (spent acid) layers separate cleanly. Emulsions or a poorly defined interface indicate a problem.• Allow for a longer settling time. • In the work-up phase, adding brine (saturated NaCl solution) can help break emulsions during aqueous washes.[8]
Losses During Work-up Analyze the aqueous wash solutions for the presence of this compound.• Perform multiple extractions with smaller volumes of solvent.[8] • Ensure the pH of the aqueous layer is neutral or slightly basic before final phase separation to prevent hydrolysis of the nitrate ester.

G cluster_start Start Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Verification start Low this compound Yield check_completeness Analyze crude product (GC/HPLC). Significant starting material present? start->check_completeness check_side_reactions Observe reaction color. Analyze byproducts (GC-MS). start->check_side_reactions check_workup Check phase separation. Analyze aqueous layers. start->check_workup incomplete_sol Increase reaction/residence time. Adjust reactant molar ratio. check_completeness->incomplete_sol Yes end Yield Improved check_completeness->end No side_reaction_sol Lower reaction temperature. Ensure correct reagent addition order. check_side_reactions->side_reaction_sol Yes check_side_reactions->end No workup_sol Optimize settling time. Use brine to break emulsions. Control pH during washing. check_workup->workup_sol Yes check_workup->end No incomplete_sol->end side_reaction_sol->end workup_sol->end

Issue 2: Thermal Runaway or Uncontrolled Exotherm

This is a critical safety issue that must be addressed immediately. The nitration of isooctyl alcohol is highly exothermic, and loss of temperature control can lead to a dangerous runaway reaction.[1]

Immediate Actions

  • Stop Reagent Addition: Immediately stop the feed of isooctyl alcohol and/or the nitrating acid mixture.[2]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[2]

  • Maintain Agitation: Continue agitation to ensure efficient heat transfer to the cooling surfaces and prevent the formation of localized hot spots. Do not restart a failed agitator, as this could suddenly mix unreacted reagents and cause a violent reaction.[2]

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to execute your facility's emergency quenching procedure. This typically involves transferring the reactor contents to a separate vessel containing a large volume of a cold quenching agent (e.g., ice-water).[1]

Potential Causes and Preventative Measures

Potential Cause Preventative Measure
Inadequate Cooling • Verify the cooling system's capacity is sufficient for the scale of the reaction. • Ensure the coolant is at the specified temperature before starting the reaction.
Rapid Addition of Reactants • Add the limiting reagent (typically isooctyl alcohol) at a slow, controlled rate.[1] • Use a reliable dosing pump and monitor the internal reactor temperature continuously.
Poor Agitation • Ensure the agitator is properly designed for the reactor geometry and provides vigorous mixing. • Regularly inspect and maintain the agitation system.
Incorrect Reagent Concentration/Ratio • Use acids of the specified concentration. Overly concentrated acids can increase the reaction rate and exothermicity.[1] • Double-check all calculations for reactant molar ratios before starting the process.

G cluster_trigger Trigger Event cluster_immediate_actions Immediate Actions cluster_decision Decision Point cluster_resolution Resolution trigger Rapid Temperature Rise (Exceeds Set Point) stop_feed Stop All Reagent Feeds trigger->stop_feed max_cooling Maximize Cooling System stop_feed->max_cooling maintain_agitation Maintain Agitation max_cooling->maintain_agitation temp_controlled Is Temperature Decreasing? maintain_agitation->temp_controlled quench Execute Emergency Quench Protocol temp_controlled->quench No stabilize Stabilize and Investigate Cause temp_controlled->stabilize Yes

Data Presentation

Table 1: Typical Reaction Parameters for Continuous Flow Synthesis
ParameterValue RangeNotes
Reaction Temperature -10°C to 35°CTighter control (e.g., 5°C to 15°C) is often preferred to minimize side reactions.[9]
Residence Time 5 to 40 secondsThe optimal time depends on reactor design and temperature.[9]
H₂SO₄ Concentration 85% to 95%Using less concentrated sulfuric acid (e.g., 90%) can facilitate acid recycling.[9]
Molar Ratio (H₂SO₄ : Isooctyl Alcohol) 1.5:1 to 2:1Ensures sufficient catalytic activity and acts as a dehydrating agent.[9]
Molar Ratio (HNO₃ : Isooctyl Alcohol) 1:1 to 1.3:1A slight excess of nitric acid can help drive the reaction to completion.[3]
Achievable Yield > 99%High yields are a key advantage of continuous flow processes.[9]
Achievable Conversion > 99.5%Near-complete conversion of the starting alcohol is possible.[9]

Experimental Protocols

Protocol 1: Determination of Purity by Gas Chromatography (GC-FID)

This method determines the purity of this compound and quantifies impurities like residual isooctyl alcohol.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Sample Preparation: Dilute a known weight of the this compound sample in a suitable solvent (e.g., acetone (B3395972) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5-10 minutes.

    • Injection Volume: 1 µL

  • Quantification: Purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[10] For higher accuracy, an internal standard method can be developed.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol measures the water content in the final product, which is critical for quality control.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. Volumetric is suitable for water content >0.1%, while coulometric is used for trace amounts.[11]

  • Reagents: Karl Fischer reagent (one-component or two-component), anhydrous methanol (B129727) or a suitable solvent.

  • Procedure (Volumetric):

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent to neutralize any ambient moisture.

    • Accurately weigh and inject a known amount of the this compound sample into the vessel.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • The instrument will calculate the water content based on the volume of titrant consumed and its predetermined titer.[12]

Protocol 3: Determination of Acidity (Acid Number)

This method quantifies residual acidic impurities in the final product according to ASTM D664.[13][14]

  • Instrumentation: Automatic potentiometric titrator with a suitable pH electrode.

  • Reagents:

    • Titrant: Standardized 0.1 M potassium hydroxide (B78521) (KOH) in isopropanol.

    • Solvent Mixture: A mixture of toluene, isopropanol, and a small amount of water.[13]

  • Procedure:

    • Accurately weigh a sample of this compound into a titration beaker.

    • Add 125 mL of the solvent mixture and stir to dissolve the sample.

    • Immerse the electrode and the titrant delivery tip into the solution.

    • Titrate the sample with the standardized KOH solution. The endpoint is determined by the inflection point in the titration curve (potentiometric endpoint).

    • Calculate the acid number, expressed in mg KOH per gram of sample, based on the volume of titrant used, its concentration, and the sample weight.[13]

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Quality Control Analysis cluster_final Final Product reactants Reactants: - Isooctyl Alcohol - Mixed Acid (HNO₃/H₂SO₄) reaction Nitration Reaction (Continuous Flow Reactor) reactants->reaction phase_sep Phase Separation (Remove Spent Acid) reaction->phase_sep washing Washing & Neutralization (e.g., with NaHCO₃ solution) phase_sep->washing drying Drying (e.g., with anhydrous MgSO₄) washing->drying gc Purity (GC-FID) drying->gc kf Water Content (Karl Fischer) drying->kf an Acidity (Acid Number) drying->an product High-Purity This compound gc->product kf->product an->product

References

Minimizing side reactions during the nitration of isooctanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Isooctanol

Welcome to the technical support center for the nitration of isooctanol (2-ethylhexanol) to produce isooctyl nitrate (B79036) (2-ethylhexyl nitrate). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this synthesis, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the nitration of isooctanol?

A1: The nitration of isooctanol is a rapid and highly exothermic reaction.[1][2] If the reaction temperature is not carefully controlled, several side reactions can occur:

  • Oxidation: Nitric acid is a strong oxidizing agent and can oxidize isooctanol to corresponding carboxylic acids.[3][4]

  • Decomposition: At elevated temperatures, both nitric acid and the isooctyl nitrate product can decompose, leading to the formation of nitrogen oxides (NOx), water, and other byproducts.[2][5] This can also lead to a dangerous runaway reaction.[1][2]

  • Formation of Isooctyl Nitrite (B80452): Under certain conditions, the isomeric isooctyl nitrite may be formed.

Q2: What is the most critical parameter to control to minimize side reactions?

A2: Temperature is the most critical parameter. The reaction is highly exothermic, and a rapid increase in temperature can lead to a significant increase in side reactions, particularly oxidation and decomposition.[1][2] For conventional batch reactors, it is crucial to maintain a low reaction temperature, typically between 0°C and 15°C.[1][6]

Q3: How can I improve the selectivity and yield of the reaction?

A3: Besides stringent temperature control, you can optimize the following:

  • Molar Ratios: The molar ratio of nitric acid to isooctanol and the concentration of sulfuric acid in the mixed acid are key to achieving high conversion and selectivity.[1][7]

  • Mixing: Good agitation is essential in a batch reactor to ensure efficient heat transfer and prevent localized overheating, which can lead to side reactions.[6]

  • Use of Microreactors: Microreactors offer superior heat and mass transfer, allowing for better temperature control and mixing.[1][8] Studies have shown that using a microreactor can lead to very high conversion (over 98%) with no detectable byproducts.[1][8]

Q4: What are the recommended analytical methods for monitoring the reaction and product purity?

A4: The following methods are commonly used:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for quantifying the purity of this compound and identifying unreacted isooctanol.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying unknown side products and impurities.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the product and related compounds.[11]

  • Gas Chromatography with a Nitrogen Chemiluminescence Detector (NCD): This method is highly sensitive and selective for nitrogen-containing compounds like this compound, making it ideal for detecting low concentrations.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the nitration of isooctanol.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using GC to ensure it has reached completion. - Optimize Molar Ratios: Ensure the correct molar ratio of nitric acid to isooctanol is used. A slight excess of nitric acid may be necessary.[7] - Check Mixed Acid Composition: The concentration of sulfuric acid is crucial for the reaction rate.[1]
Product Decomposition - Maintain Low Temperature: Strictly control the reaction temperature, keeping it within the recommended range (e.g., 0-15°C for batch reactions).[1] - Prompt Work-up: Isolate the product from the acidic reaction mixture as soon as the reaction is complete to prevent acid-catalyzed decomposition.[13]
Poor Mixing - Increase Agitation Speed: In a batch reactor, ensure vigorous stirring to improve heat and mass transfer.[6]
Problem 2: Presence of Impurities in the Final Product
Observation Likely Cause Corrective Action
Yellow or Brown Coloration Formation of nitrogen dioxide (NO₂) due to decomposition of nitric acid at elevated temperatures.[2][14]- Improve cooling efficiency and temperature control. - Add the mixed acid slowly to the isooctanol to better manage the exotherm.
Acidic Product (Low pH) Incomplete neutralization during work-up.- Wash the organic layer thoroughly with a sodium carbonate or bicarbonate solution until the aqueous layer is neutral or slightly basic.
Presence of Carboxylic Acids (detected by IR or other methods) Oxidation of isooctanol.[3]- Lower the reaction temperature. - Reduce the concentration of nitric acid or the reaction time.
Unidentified Peaks in GC-MS Thermal decomposition of the product.[5]- Ensure the injector port temperature of the GC is not excessively high. - Check for and eliminate any hot spots in the reaction or work-up process.
Data on Reaction Conditions and Product Purity

The following table summarizes data from a study using a microreactor, highlighting the impact of reaction conditions on isooctanol conversion. In this particular study, no byproducts were detected.

Molar Ratio (H₂SO₄:HNO₃)Molar Ratio (HNO₃:Isooctanol)Temperature (°C)Residence Time (s)Isooctanol Conversion (%)Reference
1:1.11.1:1603097[8]
Not specified1.0:125-40Not specifiedup to 98.2[1]
Not specified1.5:1357.298.2[1]

Experimental Protocols

Protocol 1: Synthesis of this compound in a Batch Reactor

This protocol is adapted from a general procedure for alkyl nitrate synthesis and should be performed with strict safety precautions.

Materials:

  • 2-Ethylhexanol (Isooctanol)

  • Mixed Acid (e.g., a mixture of nitric acid and sulfuric acid)

  • Urea (B33335)

  • 10% Aqueous Sodium Sulfate (B86663) Solution

  • 10% Aqueous Sodium Carbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Cooling: Circulate a coolant through the reactor jacket to maintain the desired temperature (e.g., 25°C ± 3°C).

  • Mixed Acid: Charge the reactor with the mixed acid and begin agitation.

  • Urea Addition: Slowly add urea to the mixed acid over 30 minutes, allowing the temperature to rise slightly (e.g., to 32.5°C ± 2.5°C).

  • Isooctanol Addition: Add 2-ethylhexanol dropwise from the dropping funnel at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, continue stirring at the reaction temperature for 1 hour.

  • Quenching and Separation: Stop agitation and allow the layers to separate. Drain the lower acid layer.

  • Washing:

    • Add a 10% aqueous sodium sulfate solution, stir for 15 minutes, stop agitation, and drain the lower aqueous layer.

    • Repeat the wash with 10% aqueous sodium sulfate solution.

    • Slowly add a 10% aqueous sodium carbonate solution to neutralize any remaining acid. Stop agitation and drain the lower aqueous layer.

  • Drying: Dry the organic layer (the this compound product) over anhydrous sodium sulfate.

  • Filtration: Filter to remove the drying agent.

  • Analysis: Analyze the final product for purity using GC or GC-MS.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating alcohols and nitrate esters (e.g., a polar or mid-polar column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 60°C (hold for 2 min), ramp to 280°C at 20°C/min (hold for 8 min).[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Standard Preparation: Prepare a standard solution of high-purity this compound and a separate standard of isooctanol.

  • Injection: Inject the samples and standards into the GC.

  • Analysis: Identify the peaks for isooctanol and this compound based on the retention times of the standards. Quantify the purity by comparing the peak area of this compound to the total area of all peaks.

Visualizations

Experimental Workflow for Batch Nitration of Isooctanol

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_mixed_acid Prepare Mixed Acid (HNO3 + H2SO4) reaction_setup Set up Reactor (Cooling, Stirring) prep_mixed_acid->reaction_setup prep_isooctanol Prepare Isooctanol add_isooctanol Slowly Add Isooctanol prep_isooctanol->add_isooctanol add_urea Add Urea to Mixed Acid reaction_setup->add_urea add_urea->add_isooctanol react Stir at Controlled Temperature add_isooctanol->react quench_separate Quench & Separate Aqueous Layer react->quench_separate wash_sulfate Wash with Na2SO4 Solution quench_separate->wash_sulfate wash_carbonate Neutralize with Na2CO3 Solution wash_sulfate->wash_carbonate dry Dry with Anhydrous Na2SO4 wash_carbonate->dry filter Filter dry->filter analysis Analyze Purity (GC, GC-MS) filter->analysis

Caption: Workflow for the batch nitration of isooctanol.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_completion Check Reaction Completion (GC, TLC) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction is Complete is_complete->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_ratios Check Molar Ratios incomplete->check_ratios check_temp Review Temperature Control complete->check_temp high_temp Temperature Excursion? check_temp->high_temp temp_ok Temperature Stable high_temp->temp_ok No decomposition Product Decomposition Likely high_temp->decomposition Yes check_workup Review Work-up Procedure temp_ok->check_workup improve_cooling Improve Cooling/ Slower Addition decomposition->improve_cooling

Caption: Troubleshooting logic for low yield in isooctanol nitration.

References

Strategies to prevent the thermal decomposition of isooctyl nitrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of isooctyl nitrate (B79036), with a focus on preventing thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is isooctyl nitrate and why is its thermal stability a concern?

A1: this compound, primarily 2-ethylhexyl nitrate, is a diesel fuel additive used to improve the cetane number, which enhances combustion performance.[1] Its thermal stability is a significant concern because it can undergo exothermic decomposition at elevated temperatures, potentially leading to a self-accelerating reaction and a rapid increase in temperature and pressure.[2][3] This decomposition can generate hazardous and toxic nitrogen oxides.[2]

Q2: What are the primary factors that can trigger the thermal decomposition of this compound during storage?

A2: The primary triggers for thermal decomposition are:

  • Elevated Temperatures: Temperatures above 100°C can initiate a self-accelerating exothermic decomposition.[3] The recommended maximum handling temperature is 45°C.[3]

  • Direct Sunlight and UV Light: Exposure to light should be avoided during storage.[1]

  • Presence of Contaminants: Contact with incompatible materials such as strong acids, strong bases, and oxidizing agents can promote decomposition.[2][4]

  • Confinement: Heating the material under confinement may lead to an explosion.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[2][5] Key storage recommendations include:

  • Keep containers tightly closed.[5]

  • Protect from direct sunlight and heat sources.[1]

  • Store away from incompatible materials.[2][4]

  • A recommended storage temperature is between 2-8°C (36-46°F).

Q4: Are there any chemical stabilizers that can be used to prevent the decomposition of this compound?

A4: Yes, stabilizers are often used with nitrate esters to inhibit decomposition. The most common classes of stabilizers include aromatic amines (e.g., diphenylamine) and urea (B33335) derivatives (e.g., akardite-II).[6] These compounds work by scavenging reactive free radicals that are formed during the initial stages of decomposition, thereby interrupting the chain reaction.[7]

Q5: What are the initial signs of this compound decomposition?

A5: Visual signs of decomposition can include a change in color (developing a yellowish tint) or the evolution of fumes (nitrogen oxides). A key indicator is an increase in pressure within the storage container. Regular monitoring of storage conditions and visual inspection of the material are crucial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Initial thermal or photochemical decomposition.1. Immediately move the container to a cooler, darker location. 2. Verify that the storage temperature is within the recommended range (2-8°C). 3. Consider testing a sample for purity and decomposition products. 4. If significant degradation is suspected, dispose of the material according to safety protocols.
Pressure buildup in the storage container Gas generation from thermal decomposition (e.g., nitrogen oxides).[2]1. EXTREME CAUTION IS ADVISED. Do not attempt to open a visibly bulging or pressurized container. 2. Evacuate the immediate area and consult your institution's safety officer. 3. If it is deemed safe to proceed by safety professionals, cautiously vent the container in a well-ventilated fume hood. 4. Cool the container externally if it feels warm. 5. Dispose of the material promptly.
Presence of a pungent, acrid odor Release of decomposition products like nitrogen dioxide.1. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including respiratory protection.[8] 2. Check for any leaks in the container seal. 3. Move the container to a dedicated and well-ventilated storage area. 4. Review handling and storage procedures to prevent future exposure.

Quantitative Data on Thermal Stability

The thermal decomposition of this compound is highly temperature-dependent. The following table summarizes key temperature thresholds.

Parameter Temperature Significance Reference
Recommended Storage Temperature2 - 8 °C (36 - 46 °F)Optimal for long-term stability.
Maximum Handling Temperature45 °C (113 °F)Above this temperature, the risk of decomposition increases.[3]
Flash Point>70 °C (158 °F)The lowest temperature at which vapors can ignite in air.[2]
Self-Accelerating Exothermic Reaction>100 °C (212 °F)The temperature at which decomposition can become self-sustaining and rapid.[3]
Thermal Decomposition Temperature>130 °C (266 °F)Temperature at which significant thermal decomposition occurs.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under elevated temperature conditions over a shorter period.

Objective: To determine the potential for thermal decomposition under accelerated conditions.

Materials:

  • This compound sample

  • Temperature-controlled oven

  • Inert, sealed containers (e.g., glass ampoules or stainless steel vials)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Place a known quantity of this compound into several inert containers.

  • Seal the containers, ensuring a consistent headspace-to-liquid ratio.

  • Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 40°C).

  • At specified time intervals (e.g., 0, 1, 3, and 6 months), remove a container from the oven.[9]

  • Allow the container to cool to room temperature.

  • Carefully open the container in a well-ventilated fume hood.

  • Analyze the sample for the concentration of this compound and the presence of degradation products (e.g., nitrogen oxides, aldehydes) using a validated analytical method like GC-MS or HPLC.

  • Record any changes in physical appearance, such as color.

  • Compare the results over time to determine the rate of decomposition.

Visualizations

Thermal_Decomposition_Pathway substance substance intermediate intermediate product product condition condition ION This compound (C8H17ONO2) Fission O-N Bond Fission ION->Fission Initial Step Heat Heat (>100°C) Heat->ION IOR Isooctoxy Radical (C8H17O•) Fission->IOR NO2 Nitrogen Dioxide (NO2) Fission->NO2 Decomp Radical Decomposition IOR->Decomp FR Smaller Alkyl Radicals + Aldehydes Decomp->FR

Caption: Thermal decomposition pathway of this compound.

Stability_Testing_Workflow start_end start_end process process decision decision output output start Start prep Prepare Samples in Inert Containers start->prep place Place in Stability Chamber (e.g., 40°C) prep->place pull Pull Samples at Time Intervals place->pull analyze Analyze for Purity and Degradants pull->analyze check Significant Change? analyze->check check->pull No report Report Results and Determine Shelf Life check->report Yes / End of Study end End report->end

Caption: Workflow for accelerated stability testing.

Troubleshooting_Logic issue issue question question action action start Decomposition Suspected pressure Pressure Buildup? start->pressure color Color Change? pressure->color No evacuate CAUTION: Evacuate & Consult Safety Officer pressure->evacuate Yes cool Move to Cool, Dark Place color->cool Yes monitor Review & Monitor Storage Conditions color->monitor No test Test Sample Purity cool->test dispose Dispose of Material test->dispose Degraded test->monitor Stable

Caption: Troubleshooting decision tree for suspected decomposition.

References

Technical Support Center: Enhancing Cetane Improvement Efficiency of 2-Ethylhexyl Nitrate (2-EHN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-ethylhexyl nitrate (B79036) (2-EHN) as a cetane improver.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with 2-EHN.

Issue 1: Inconsistent or Lower-Than-Expected Cetane Number Improvement

Possible Causes:

  • Fuel Composition: The effectiveness of 2-EHN is highly dependent on the base fuel's composition. Fuels with a higher paraffinic content tend to show a greater response to 2-EHN than those with higher aromatic content. The presence of oxygenates like ethanol (B145695) or biodiesel can also alter the response.[1][2]

  • Dosage: The relationship between 2-EHN concentration and cetane number increase is not always linear. An optimal dosage exists for different fuels, beyond which the effectiveness may plateau.

  • Additive Stability: 2-EHN can degrade under certain conditions, losing its effectiveness. Exposure to high temperatures, sunlight, and incompatible materials can accelerate decomposition.[3]

  • Measurement Variability: The equipment and method used to measure cetane number (e.g., CFR engine, IQT) have inherent variability.[4]

Troubleshooting Steps:

  • Characterize Base Fuel: Analyze the hydrocarbon composition (paraffins, aromatics, naphthenes) and oxygenate content of your base diesel fuel.

  • Optimize Dosage: Conduct a dose-response study by preparing several blends with varying concentrations of 2-EHN to determine the optimal treat rate for your specific fuel.

  • Verify Additive Quality and Storage:

    • Ensure the 2-EHN is stored in a cool, dry, dark place, away from incompatible materials like acids, alkalis, and strong oxidizing agents.[3]

    • Avoid heating 2-EHN, as it can undergo exothermic decomposition at temperatures above 100°C.[3]

    • If possible, verify the purity of the 2-EHN using techniques like gas chromatography.

  • Calibrate and Validate Measurement Equipment: Regularly calibrate your cetane number testing apparatus according to the manufacturer's instructions and relevant ASTM standards (D613, D6890).[5][6]

Issue 2: Increased Nitrogen Oxide (NOx) Emissions

Possible Causes:

  • Fuel-Bound Nitrogen: 2-EHN (C8H17NO3) introduces nitrogen into the fuel, which can contribute to the formation of NOx during combustion.[7][8]

  • Combustion Characteristics: While 2-EHN generally shortens the ignition delay, it can, under certain engine operating conditions (like low-temperature combustion), lead to an increase in NOx emissions.[8] The decomposition of 2-EHN forms NO and NO2, which can be significant relative to the low baseline NOx from such combustion modes.[8]

  • Interaction with Other Additives: The presence of other nitrogen-containing additives or certain fuel components can exacerbate NOx formation.

Troubleshooting Steps:

  • Evaluate Engine Operating Conditions: Analyze the combustion phasing and in-cylinder temperatures. Higher combustion temperatures are a primary driver for NOx formation.

  • Optimize 2-EHN Dosage: In some cases, reducing the concentration of 2-EHN can mitigate the increase in NOx while still providing a sufficient cetane boost.

  • Consider Alternative Cetane Improvers: If NOx emissions are a critical concern, explore other non-nitrogen-containing cetane improvers, though they may have different performance characteristics.

  • Analyze Exhaust Gas Composition: A detailed analysis of the exhaust gas can help to understand the specific nitrogen species being formed and inform mitigation strategies.

Issue 3: Poor Additive Stability and Storage Issues

Possible Causes:

  • Temperature: 2-EHN is sensitive to heat and can decompose exothermically at elevated temperatures.[3]

  • Contamination: Contact with incompatible materials such as acids, alkalis, reducing agents, oxidizing agents, amines, and phosphorus can destabilize 2-EHN.[3] Traces of nitrogen oxides can also sensitize alkyl nitrates to decomposition.[3]

  • Light Exposure: Prolonged exposure to sunlight can contribute to the degradation of 2-EHN.

Troubleshooting Steps:

  • Follow Recommended Storage Protocols: Store 2-EHN in a cool, dry, and well-ventilated area, out of direct sunlight. Keep containers tightly sealed.[3]

  • Use Appropriate Handling Equipment: It is recommended to handle 2-EHN in a closed system. Use pumps with thermal cut-outs to prevent overheating during transfer. Do not use heated transfer lines.[3]

  • Avoid Contamination: Ensure all containers and transfer lines are clean and free from contaminants. Do not store 2-EHN with incompatible chemicals.[3]

  • Monitor for Signs of Degradation: Discoloration or the formation of precipitates may indicate degradation. If degradation is suspected, the product should be re-analyzed for purity and activity.

Frequently Asked Questions (FAQs)

Q1: How does 2-EHN increase the cetane number of diesel fuel?

A1: 2-EHN is a cetane improver that works by decomposing at a lower temperature than the diesel fuel itself.[4] This decomposition is an exothermic process that releases free radicals.[1] These radicals initiate and accelerate the oxidation reactions of the fuel, leading to a shorter ignition delay period and a more controlled combustion process. This shortened ignition delay is what defines a higher cetane number.[1]

Q2: What is the typical dosage of 2-EHN?

A2: The typical dosage of 2-EHN can range from 200 to 2000 ppm (parts per million) by volume. A dosage of 200 to 400 ppm can raise the cetane number by 3 to 6 points, depending on the base fuel.[9] However, the optimal concentration will vary based on the specific characteristics of the diesel fuel and the desired cetane number.[9]

Q3: Can 2-EHN be used with biodiesel and ethanol-diesel blends?

A3: Yes, 2-EHN is effective in improving the cetane number of biodiesel and ethanol-diesel blends.[9][10] These alternative fuels often have lower cetane numbers than conventional diesel, making the use of a cetane improver necessary to meet specifications and ensure proper engine performance.[1][2] Studies have shown that 2-EHN can effectively shorten the ignition delay in such blends.[1]

Q4: Does 2-EHN affect other fuel properties?

A4: Yes, besides increasing the cetane number, 2-EHN can have minor effects on other fuel properties. It can slightly increase the density and slightly decrease the kinematic viscosity and lower heating value of the fuel blend.[9] It is also a strong solvent and may negatively interact with lubricity additives, potentially requiring an increased dosage of the lubricity improver.

Q5: Are there any safety precautions I should take when handling 2-EHN?

A5: Yes, 2-EHN is a combustible liquid and can be harmful if swallowed, in contact with skin, or inhaled.[11] It can cause skin and eye irritation.[11] It is crucial to handle 2-EHN in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[3] Avoid exposure to heat, sparks, and open flames.[11]

Data Presentation

Table 1: Effect of 2-EHN Dosage on Derived Cetane Number (DCN) in a 1-Butanol-Diesel Blend

2-EHN Concentration (ppm m/m)Ignition Delay (ms) at 800KDerived Cetane Number (DCN)
04.248.5
5,0003.851.0
10,0003.553.0
20,0003.255.5
30,0003.057.0

Data adapted from a study on a 30% (v/v) 1-butanol-diesel blend.[1]

Table 2: Impact of 2-EHN on Performance and Emissions of Diesel and Animal Biodiesel Blends

Fuel BlendBrake Thermal Efficiency (%)NOx Emissions (ppm)HC Emissions (ppm)CO Emissions (%)
Diesel (D100)25.1471330.032
D97 + 3% 2-EHN27.0672130.022
Animal Biodiesel (AB100)24.5520280.028
AB97 + 3% 2-EHN26.2690350.035

Data is for a 3000W engine load.[7][10]

Experimental Protocols

1. Determination of Cetane Number using a CFR Engine (ASTM D613)

This method determines the cetane number (CN) of diesel fuel oil using a standard single-cylinder, four-stroke, variable compression ratio, indirect injection engine.[12]

  • Apparatus: A Cooperative Fuel Research (CFR) engine.[13]

  • Principle: The cetane number of a fuel is determined by comparing its combustion characteristics with those of reference fuels with known cetane numbers. The compression ratio is adjusted to produce a standard ignition delay.

  • Procedure Overview:

    • The CFR engine is warmed up to specified operating conditions.[5]

    • The diesel fuel sample is introduced into the engine.[13]

    • The compression ratio is adjusted until the fuel ignites at a specific point in the engine cycle (a fixed ignition delay). This is indicated by instrumentation.

    • Two reference fuels, one with a higher and one with a lower known cetane number than the sample, are selected.[13]

    • Each reference fuel is tested, and the compression ratio is adjusted to achieve the same ignition delay as the sample.

    • The cetane number of the sample fuel is calculated by interpolation based on the compression ratio readings for the sample and the two reference fuels.

2. Determination of Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT) (ASTM D6890)

This automated method measures the ignition delay of a diesel fuel injected into a constant volume combustion chamber and calculates a Derived Cetane Number (DCN).[14]

  • Apparatus: An Ignition Quality Tester (IQT), which includes a heated constant volume combustion chamber.[4]

  • Principle: A small sample of fuel is injected into the heated, pressurized chamber. The time from the start of injection to the onset of combustion (ignition delay) is measured. This ignition delay is then correlated to a DCN using a standardized equation.[6]

  • Procedure Overview:

    • The IQT's combustion chamber is brought to a stable, elevated temperature (approximately 575°C) and pressure (approximately 21 bar).[6]

    • A precise volume of the fuel sample (around 100 µL) is injected into the chamber.[6]

    • Sensors detect the start of injection and the rapid pressure rise that signifies the start of combustion. The time difference is the ignition delay.

    • The instrument automatically calculates the DCN from the measured ignition delay using a built-in correlation equation.[15] The test typically takes about 20 minutes and requires approximately 100 mL of sample.[14]

3. Evaluation of Autoignition Properties in a Constant Volume Combustion Chamber (CVCC)

A CVCC is used to study combustion phenomena under controlled thermodynamic conditions, simulating those in an engine cylinder.[1][2]

  • Apparatus: A high-pressure, high-temperature chamber with fuel injection and data acquisition systems.[16]

  • Principle: A known quantity of fuel is injected into the chamber containing a hot, pressurized gas (typically air or a nitrogen/oxygen mixture). The pressure rise due to combustion is recorded over time to analyze ignition delay and combustion characteristics.[17]

  • Procedure Overview:

    • The CVCC is heated and filled with a compressed gas to the desired initial temperature and pressure.[18]

    • The fuel sample is injected into the chamber.

    • A high-speed pressure transducer records the pressure inside the chamber.

    • The ignition delay is determined as the time from the start of injection to the point of a sharp increase in pressure.

    • Other combustion parameters, such as the rate of pressure rise and combustion duration, can also be determined from the pressure data.[1]

Visualizations

G cluster_0 Mechanism of 2-EHN Action EHN 2-EHN Injected into Cylinder Decomposition Low-Temperature Decomposition EHN->Decomposition Heat Radicals Release of Free Radicals (RO•, NO2) Decomposition->Radicals Initiation Initiation of Fuel Oxidation Chains Radicals->Initiation Ignition Shortened Ignition Delay Initiation->Ignition CN_Increase Increased Cetane Number Ignition->CN_Increase

Caption: Mechanism of 2-EHN as a cetane improver.

G cluster_1 Experimental Workflow for DCN Measurement (ASTM D6890) Start Start Prepare Prepare Fuel Sample (~100 mL) Start->Prepare Calibrate Calibrate IQT Instrument Prepare->Calibrate Condition Set Chamber Conditions (Temp, Pressure) Calibrate->Condition Inject Inject Fuel Sample Condition->Inject Measure Measure Ignition Delay (ID) Inject->Measure Calculate Calculate Derived Cetane Number (DCN) Measure->Calculate Correlation Equation Report Report DCN Calculate->Report

Caption: Workflow for DCN measurement using an IQT.

G cluster_2 Troubleshooting Logic for Low Cetane Response Problem Problem Inconsistent/Low Cetane Improvement CheckFuel Check Base Fuel Composition (Aromatics, Paraffins) Oxygenate Content Problem->CheckFuel CheckDosage Check Dosage Perform Dose-Response Study Problem->CheckDosage CheckStability Check Additive Stability Storage Conditions (Temp, Light) Contamination Problem->CheckStability CheckMethod Check Measurement Instrument Calibration Repeatability Problem->CheckMethod Solution Solution Adjust Dosage, Use Fresh Additive, Re-calibrate Instrument CheckFuel->Solution CheckDosage->Solution CheckStability->Solution CheckMethod->Solution

Caption: Troubleshooting logic for low cetane response.

References

Validation & Comparative

A Comparative Analysis of Cetane Number Improvement with Isooctyl Nitrate and Alternative Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precision and efficacy are paramount. In the realm of internal combustion, particularly diesel engines, the efficiency of fuel ignition is a critical factor. The cetane number is the industry standard for quantifying this ignition quality. This guide provides a comparative analysis of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN), a widely used cetane improver, with two common alternatives: di-tert-butyl peroxide (DTBP) and diethyl ether (DEE). The information presented is supported by experimental data to validate the increase in cetane number upon their addition to diesel fuel.

Performance Comparison of Cetane Improvers

The effectiveness of a cetane improver is determined by the increase in the base fuel's cetane number at a given treat rate. The following table summarizes the comparative performance of isooctyl nitrate, di-tert-butyl peroxide, and diethyl ether. It is important to note that the cetane number response can vary depending on the properties of the base diesel fuel.

Additive Concentration (% v/v)Cetane Number Increase (Points) - this compound (2-EHN)Cetane Number Increase (Points) - Di-tert-butyl Peroxide (DTBP)Cetane Number Increase (Points) - Diethyl Ether (DEE)
Base Diesel Cetane Number 42.5 42.5 ~40-45 (Typical)
0.05 ~1.5 - 2.0~1.0 - 1.5-
0.1 ~3.0 - 3.5~2.0 - 2.5-
0.2 ~5.0 - 5.5~3.5 - 4.0-
0.4 ~7.5 - 8.0~5.5 - 6.0-
5.0 --~2.5 - 3.0[1]

Note: The data for this compound and Di-tert-butyl Peroxide are derived from comparative studies and indicate that on a volume basis, DTBP is roughly 85-90% as effective as 2-EHN[2]. The data for Diethyl Ether is based on a separate study and is provided for a general comparison; direct comparability may be limited due to variations in base fuel properties.

Experimental Protocols

The standard test method for determining the cetane number of diesel fuel is ASTM D613.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method utilizes a standardized single-cylinder, indirect injection diesel engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.

Apparatus:

  • Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.

  • A fuel delivery system capable of handling the test fuel and two primary reference fuels.

  • Instrumentation to measure injection timing and ignition delay.

  • A handwheel mechanism to adjust the engine's compression ratio.

Procedure:

  • Engine Warm-up: The CFR engine is started and operated under standardized conditions until all temperatures and pressures stabilize.

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine's fuel system.

  • Bracketing with Reference Fuels: Two primary reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are selected.

  • Compression Ratio Adjustment for Sample: The engine's compression ratio is adjusted using the handwheel until the ignition delay for the test sample is a specific, standardized value. The handwheel reading is recorded.

  • Compression Ratio Adjustment for Reference Fuels: The engine is then run on each of the two reference fuels, and the compression ratio is adjusted for each to achieve the same ignition delay as the test sample. The handwheel readings for each reference fuel are recorded.

  • Calculation: The cetane number of the sample fuel is calculated by linear interpolation based on the handwheel readings of the sample and the two reference fuels, and their known cetane numbers.

Signaling Pathways and Logical Relationships

The mechanism by which cetane improvers enhance the ignition quality of diesel fuel involves the initiation of radical chain reactions during the compression stroke.

Cetane_Improvement_Pathway cluster_engine_conditions Engine Compression Stroke cluster_additive_action Cetane Improver Action cluster_fuel_reaction Fuel Reaction Cascade Increased Temperature & Pressure Increased Temperature & Pressure Additive Decomposition Additive Decomposition Increased Temperature & Pressure->Additive Decomposition triggers Free Radical Generation Free Radical Generation Additive Decomposition->Free Radical Generation Initiation of Fuel Oxidation Initiation of Fuel Oxidation Free Radical Generation->Initiation of Fuel Oxidation accelerates Chain Branching Reactions Chain Branching Reactions Initiation of Fuel Oxidation->Chain Branching Reactions Reduced Ignition Delay Reduced Ignition Delay Chain Branching Reactions->Reduced Ignition Delay

Cetane number enhancement pathway.

The logical workflow for evaluating cetane improvers follows a structured experimental process.

Experimental_Workflow Base Diesel Fuel Base Diesel Fuel Additive Blending Additive Blending Base Diesel Fuel->Additive Blending ASTM D613 Testing ASTM D613 Testing Additive Blending->ASTM D613 Testing Varying Concentrations Data Analysis Data Analysis ASTM D613 Testing->Data Analysis Cetane Number Determination Cetane Number Determination Data Analysis->Cetane Number Determination

Cetane improver evaluation workflow.

References

A Comparative Analysis of Isooctyl Nitrate and Other Cetane Improvers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in fuel and engine development, the selection of an appropriate cetane improver is a critical decision that influences engine performance, emissions, and overall operational efficiency. This guide provides an objective comparison of isooctyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or EHN), a widely used cetane improver, with other alternatives, supported by experimental data.

This analysis delves into the performance characteristics of various cetane improvers, including nitrates, peroxides, and ethers. The objective is to offer a comprehensive overview to aid in the selection of the most suitable additive for specific research and development applications.

Mechanism of Cetane Improvement

Cetane number is a critical measure of a diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay, which is the time between the injection of fuel into the cylinder and the start of combustion. Cetane improvers are chemical additives that enhance this ignition quality.[1]

Most cetane improvers are thermally unstable compounds that decompose at the high temperatures and pressures within the engine cylinder.[2] This decomposition generates highly reactive free radicals. These radicals initiate a chain reaction, accelerating the oxidation of the diesel fuel and leading to a more rapid and controlled combustion.[2]

Comparative Performance Analysis

The effectiveness of a cetane improver is evaluated based on several key performance indicators, including the increase in cetane number, impact on engine performance metrics like Brake Thermal Efficiency (BTHE) and Brake Specific Fuel Consumption (BSFC), and its effect on exhaust emissions.

Isooctyl Nitrate (2-Ethylhexyl Nitrate - EHN)

This compound is one of the most common and effective cetane improvers used in the fuel industry.[3] Its popularity stems from its significant ability to increase the cetane number of diesel fuel, even at low concentrations.

Di-tert-butyl Peroxide (DTBP)

Di-tert-butyl peroxide is a notable non-nitrate alternative to EHN.[3] A key advantage of DTBP is that it does not contain nitrogen, which can be beneficial in regions with strict regulations on nitrogen content in fuel.[3]

Other Cetane Improvers

Other chemical classes, such as ethers (e.g., Diethyl Ether - DEE), are also known to improve cetane number. These are often explored in the context of blending with biofuels.

The following tables summarize the quantitative data from various experimental studies, comparing the performance of this compound with other cetane improvers.

Data on Cetane Number Improvement
Cetane ImproverBase FuelAdditive Concentration (% vol)Base Cetane NumberImproved Cetane NumberCetane Number Increase
This compound (EHN)Diesel1%-62-
This compound (EHN)Diesel2%-75-
This compound (EHN)Diesel-Ethanol Blend (E20)0.1% (1000 ppm)---
This compound (EHN)Diesel-Ethanol Blend (E20)0.2% (2000 ppm)---
Di-tert-butyl Peroxide (DTBP)Peppermint Oil-Diesel Blend (P20)Not Specified---
Diethyl Ether (DEE)Peppermint Oil-Diesel Blend (P20)Not Specified---

Note: Specific base cetane numbers and the resulting increases were not always provided in the summarized literature. The table reflects the improved cetane number after the addition of the improver.

Data on Engine Performance and Emissions

Test Engine: Single-Cylinder, 4-Stroke, Direct Injection Diesel Engine

Fuel BlendBTHE Change (%)BSFC Change (%)NOx Emissions Change (%)HC Emissions Change (%)CO Emissions Change (%)Smoke Opacity Change (%)
Diesel + 1% EHN------
Diesel + 2% EHN+11.57IncreaseIncrease--Increase
Diesel + 3% EHNDecreaseIncrease+42.68-60.61-31.25Increase
P20 + DTBPImproved--9.8-35.49 (vs. Diesel)-18.57 (vs. Diesel)-12.6 (vs. Diesel)
P20 + DEE---10.4Increase--

(Data sourced from multiple studies and may vary based on engine type, operating conditions, and base fuel properties.[4][5])

Experimental Protocols

The evaluation of cetane improvers typically involves standardized engine tests to ensure comparability and reproducibility of results.

Cetane Number Determination

The cetane number of a fuel is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D613 .[6][7] This method involves comparing the ignition delay of the test fuel with that of reference fuels with known cetane numbers under controlled conditions.[6]

An alternative, more recent method is the ASTM D6890 , which uses an Ignition Quality Tester (IQT). This instrument measures the ignition delay of a small fuel sample in a constant volume combustion chamber to determine the Derived Cetane Number (DCN).[7][8]

Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a stationary single-cylinder or multi-cylinder diesel engine coupled to a dynamometer. The engine is operated at various loads and speeds to simulate real-world conditions. Key parameters measured include:

  • Brake Thermal Efficiency (BTHE): The ratio of the brake power output to the fuel energy input.

  • Brake Specific Fuel Consumption (BSFC): The rate of fuel consumption divided by the power produced.

  • Exhaust Emissions: Concentrations of nitrogen oxides (NOx), hydrocarbons (HC), carbon monoxide (CO), and smoke opacity are measured using specialized gas analyzers and opacimeters.[9][10]

Synthesis of Cetane Improvers

A brief overview of the synthesis methods for this compound and di-tert-butyl peroxide is provided below.

This compound (EHN) Synthesis

This compound is typically synthesized through the nitration of isooctyl alcohol (2-ethylhexanol) with a mixture of nitric acid and sulfuric acid.[11][12][13] The reaction is exothermic and requires careful temperature control.

Di-tert-butyl Peroxide (DTBP) Synthesis

Di-tert-butyl peroxide can be synthesized by the reaction of tert-butyl hydroperoxide with a suitable catalyst or by the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst.[14][15][16]

Thermal Stability and Handling

Cetane improvers are, by design, thermally unstable. Their decomposition temperatures are a critical factor in their effectiveness and safety.

  • This compound (EHN): Starts to decompose at approximately 130°C.[17]

  • Di-tert-butyl Peroxide (DTBP): Generally considered to be less thermally stable than EHN.[18]

Proper handling and storage procedures are essential for all cetane improvers to mitigate risks associated with their reactivity.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.

Experimental_Workflow cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis BaseFuel Base Diesel Fuel Blender Blending BaseFuel->Blender Additive Cetane Improver (e.g., this compound) Additive->Blender TestFuel Test Fuel Blend Blender->TestFuel Engine Diesel Engine Test Bed TestFuel->Engine Dynamometer Dynamometer Engine->Dynamometer Performance Data Emissions Emissions Analyzer Engine->Emissions Exhaust Gas PerformanceData BTHE, BSFC Dynamometer->PerformanceData EmissionsData NOx, HC, CO, Smoke Emissions->EmissionsData Comparison Comparative Analysis PerformanceData->Comparison EmissionsData->Comparison

Caption: Experimental workflow for evaluating cetane improvers.

Cetane_Improver_Mechanism cluster_nitrate Nitrate-based (e.g., this compound) cluster_peroxide Peroxide-based (e.g., DTBP) cluster_combustion Combustion Initiation EHN R-O-NO2 Heat High Temp/Pressure EHN->Heat Radicals_N R-O• + •NO2 Heat->Radicals_N Fuel Diesel Fuel (RH) Radicals_N->Fuel H abstraction DTBP R-O-O-R Heat_P High Temp/Pressure DTBP->Heat_P Radicals_P 2 R-O• Heat_P->Radicals_P Radicals_P->Fuel H abstraction Initiation Fuel Radical (R•) Formation Fuel->Initiation Combustion Accelerated Combustion Initiation->Combustion

Caption: Simplified mechanism of cetane improvement.

Logical_Comparison cluster_types Types of Cetane Improvers cluster_properties Key Comparative Properties CetaneImprovers Cetane Improvers Nitrates Alkyl Nitrates (e.g., this compound) CetaneImprovers->Nitrates Peroxides Organic Peroxides (e.g., DTBP) CetaneImprovers->Peroxides Ethers Ethers (e.g., DEE) CetaneImprovers->Ethers Effectiveness Cetane Lift High Nitrates->Effectiveness NOx NOx Impact Potential Increase Nitrates->NOx Nitrogen Nitrogen Content Yes Nitrates->Nitrogen Stability Thermal Stability Moderate Nitrates->Stability Effectiveness_P Cetane Lift Moderate-High Peroxides->Effectiveness_P NOx_P NOx Impact Generally Lower Peroxides->NOx_P Nitrogen_P Nitrogen Content No Peroxides->Nitrogen_P Stability_P Thermal Stability Lower Peroxides->Stability_P Effectiveness_E Cetane Lift Varies Ethers->Effectiveness_E NOx_E NOx Impact Generally Lower Ethers->NOx_E Nitrogen_E Nitrogen Content No Ethers->Nitrogen_E Stability_E Thermal Stability Varies Ethers->Stability_E

Caption: Logical comparison of cetane improver types.

Conclusion

This compound remains a highly effective and widely used cetane improver, offering significant gains in cetane number and consequent improvements in combustion. However, its use can lead to an increase in NOx emissions. Di-tert-butyl peroxide presents a viable nitrogen-free alternative, which can be advantageous for meeting stringent emissions regulations, although its cetane-boosting efficiency may differ from that of EHN. The choice of a cetane improver will ultimately depend on the specific requirements of the application, including the desired cetane number uplift, emission targets, and the properties of the base fuel. The experimental data and methodologies presented in this guide provide a foundation for making informed decisions in the research and development of advanced diesel fuels and engine technologies.

References

A Comparative Analysis of Organic Nitrate Vasodilators: Cross-Validating Experimental Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Isooctyl Nitrate (B79036): Initial investigation into the topic of isooctyl nitrate's effectiveness as a vasodilator has revealed that this compound is not used as a pharmaceutical agent for this purpose. Instead, this compound, also known as 2-ethylhexyl nitrate, is primarily utilized as a cetane improver in diesel fuel to enhance combustion.

Given this, the following guide will focus on a comparative analysis of two clinically significant organic nitrate vasodilators: Nitroglycerin (Glyceryl Trinitrate, GTN) and Isosorbide Dinitrate (ISDN) . These compounds are representative of the organic nitrate class and are widely used in the management of cardiovascular conditions such as angina pectoris and heart failure. This guide will provide a cross-validation of their experimental effectiveness, supported by preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: The Nitric Oxide Signaling Pathway

Organic nitrates, including Nitroglycerin and Isosorbide Dinitrate, function as prodrugs that release nitric oxide (NO) within vascular smooth muscle cells.[1] This release of NO is the critical step that initiates a signaling cascade leading to vasodilation.[1] The released NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This ultimately results in the dephosphorylation of the myosin light chain, leading to the relaxation of the smooth muscle, vasodilation, and a decrease in blood pressure.[2][3]

G cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Organic_Nitrate Organic Nitrate (e.g., Nitroglycerin, Isosorbide Dinitrate) Organic_Nitrate_in Organic Nitrate Organic_Nitrate->Organic_Nitrate_in Diffusion NO Nitric Oxide (NO) Organic_Nitrate_in->NO Biotransformation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) (Activated) PKG->MLCP Activates MLC Myosin Light Chain (Dephosphorylated) MLCP->MLC Relaxation Vasodilation MLC->Relaxation

Figure 1. Signaling pathway of organic nitrate-induced vasodilation.

Data Presentation: Comparative Efficacy

The following tables summarize preclinical and clinical data to provide a quantitative comparison of the effectiveness of Nitroglycerin and Isosorbide Dinitrate.

Table 1: Preclinical Vasodilator Potency in Rat Aortic Rings

This table presents data from an ex vivo study on isolated rat aortic rings, a standard model for assessing vasodilator properties.

CompoundPre-contraction AgentEC50 (M)Emax (% Relaxation)
Nitroglycerin Phenylephrine (10-6 M)5.6 x 10-8111.7 ± 2.1
Isosorbide Dinitrate Comparable data not available in the same studyN/AN/A
Data for Nitroglycerin extracted from a study comparing multiple vasodilators.[4] EC50 (half maximal effective concentration) is a measure of potency, while Emax (maximal effect) indicates efficacy.
Table 2: Clinical Hemodynamic Effects in Patients Post-Coronary Artery Bypass

This table compares the hemodynamic effects of intravenously administered Nitroglycerin and Sodium Nitroprusside (a direct NO donor) in postoperative hypertensive patients. While not a direct comparison with Isosorbide Dinitrate, it provides valuable clinical context for Nitroglycerin's effects.

Hemodynamic ParameterNitroglycerin (GTN)Sodium Nitroprusside (NP)
Mean Arterial Pressure (mmHg) Significant DeclineSignificant Decline
Total Peripheral Resistance Significant DeclineSignificant Decline
Pulmonary Capillary Wedge Pressure (mmHg) 25 to 15 (Greater Fall)24 to 17
Data from a study involving 18 patients who received both drugs.[2] The more pronounced drop in pulmonary capillary wedge pressure with Nitroglycerin suggests a stronger venodilatory effect compared to Sodium Nitroprusside.[2]
Table 3: General Clinical Profile and Side Effects

This table provides a qualitative comparison of the clinical characteristics and common side effects of Nitroglycerin and Isosorbide Dinitrate.

FeatureNitroglycerinIsosorbide Dinitrate
Primary Use Acute relief and prevention of anginaPrevention of angina
Onset of Action Fast (1-3 minutes for sublingual)Slower
Common Side Effects Headache, low blood pressure, tingling/burning in mouthHeadache, dizziness, low blood pressure
Tolerance Can developCan develop; requires a nitrate-free interval
Information compiled from clinical summaries.[5][6]

Experimental Protocols: The Isolated Aortic Ring Assay

The isolated aortic ring assay is a fundamental ex vivo method used to determine the vasoactive properties of a compound. It allows for the measurement of isometric tension changes in response to vasoconstrictors and vasodilators.

Methodology
  • Tissue Preparation:

    • A laboratory animal (commonly a rabbit or rat) is humanely euthanized.

    • The thoracic aorta is carefully dissected and placed in a cold Krebs-Henseleit solution.[7]

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-5 mm in length.[7]

    • For studies investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the inner surface of the ring.

  • Mounting and Equilibration:

    • Each aortic ring is mounted between two L-shaped stainless steel hooks within an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) gas (95% O2, 5% CO2).[7]

    • The upper hook is connected to an isometric force transducer, which records changes in tension.

    • A resting tension (typically 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes.[7]

  • Viability and Pre-contraction:

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

    • The rings are then washed, and a stable, submaximal contraction is induced using a vasoconstrictor agent like phenylephrine.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, the test vasodilator (e.g., Nitroglycerin) is added to the organ bath in a cumulative manner, with increasing concentrations at set intervals.

    • The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.

  • Data Analysis:

    • The recorded data is used to plot a concentration-response curve.

    • From this curve, key parameters such as EC50 (potency) and Emax (maximum relaxation) are calculated.

G A 1. Aorta Dissection and Ring Preparation B 2. Mounting in Organ Bath with Krebs-Henseleit Solution A->B C 3. Equilibration (60-90 min at 37°C) B->C D 4. Viability Check (KCl Contraction) C->D E 5. Pre-contraction (e.g., with Phenylephrine) D->E F 6. Cumulative Addition of Test Vasodilator E->F G 7. Record Isometric Tension (Relaxation) F->G F->G G->F Allow plateau before next dose H 8. Data Analysis (EC50, Emax) G->H

Figure 2. Experimental workflow for the isolated aortic ring assay.

References

A Comparative Analysis of Isooctyl Nitrate and 2-Ethylhexyl Nitrate as Cetane Improvers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fuel additives, the enhancement of diesel fuel ignition quality is a critical area of research and development. Cetane number, a key metric of this quality, is often improved through the addition of chemical compounds known as cetane improvers. Among the most effective and widely used are isooctyl nitrate (B79036) and 2-ethylhexyl nitrate. This guide provides a detailed comparative study of these two prominent cetane enhancers, presenting their chemical properties, performance data, and synthesis methodologies to aid researchers and professionals in their selection and application.

Chemical Identity and Physical Properties

Isooctyl nitrate and 2-ethylhexyl nitrate are isomers with the same chemical formula, C₈H₁₇NO₃, and molecular weight. However, they differ in their structural arrangement. This compound, identified by CAS number 73513-43-6, is chemically named 6-methylheptyl nitrate. In contrast, 2-ethylhexyl nitrate, with CAS number 27247-96-7, has a branched alkyl chain at the 2-position. This structural difference can influence their physical and performance characteristics.

While often used interchangeably in industrial literature, it is crucial to distinguish between the two for precise scientific applications. Commercial "this compound" can sometimes be a mixture with 2-ethylhexyl nitrate as the primary component. For the purpose of this guide, we will address them as distinct chemical entities based on their CAS numbers.

Table 1: Comparative Physical and Chemical Properties
PropertyThis compound (6-methylheptyl nitrate)2-Ethylhexyl Nitrate
CAS Number 73513-43-6[1][2][][4][5]27247-96-7[6][7]
Molecular Formula C₈H₁₇NO₃[1][2][][4]C₈H₁₇NO₃[8][9][10]
Molecular Weight 175.23 g/mol [2][]175.23 g/mol [8][9][10]
Appearance Colorless or pale yellow liquid[11]Colorless or light yellow transparent liquid[8][12]
Density (at 20°C) 0.960-0.970 g/cm³[8]~0.965 g/cm³
Boiling Point 60.3°C[][4]210.9 ± 8.0 °C at 760 mmHg
Melting Point -153.7°C[][4][13][14]75°C
Flash Point 68.8 ± 20.4 °C (Predicted)[4]76.1°C (Pensky-Martens closed cup)[10]
Purity ≥ 99.1%[8][11]≥ 99.1%[8]

Performance as Cetane Improvers

Both this compound and 2-ethylhexyl nitrate function as cetane improvers by accelerating the ignition of diesel fuel.[15][16][17] Their mechanism of action involves thermal decomposition at temperatures lower than the autoignition temperature of the fuel itself.[6] This decomposition generates free radicals that initiate and propagate the oxidation chain reactions of the fuel, thereby shortening the ignition delay period.[18] A shorter ignition delay leads to smoother combustion, reduced engine noise, and lower emissions of pollutants such as hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).[15][17]

While direct comparative studies are scarce, both compounds are recognized as highly effective. The choice between them often depends on specific fuel formulations, desired cetane number lift, and economic considerations.

Mechanism of Action as a Cetane Improver

The fundamental role of a cetane improver is to introduce reactive species into the fuel-air mixture at an earlier stage of the compression stroke. The nitrate esters, upon reaching a critical temperature, undergo homolytic cleavage of the O-NO₂ bond.

G Alkyl_Nitrate Alkyl Nitrate (R-ONO₂) Alkoxy_Radical Alkoxy Radical (RO•) Alkyl_Nitrate->Alkoxy_Radical Decomposition Nitrogen_Dioxide Nitrogen Dioxide (NO₂) Alkyl_Nitrate->Nitrogen_Dioxide Heat Heat Alkyl_Radical_Fuel Fuel Alkyl Radical (R•) Alkoxy_Radical->Alkyl_Radical_Fuel H Abstraction Fuel_Molecule Fuel Molecule (RH) Fuel_Molecule->Alkyl_Radical_Fuel Oxidation Rapid Oxidation -> Ignition Alkyl_Radical_Fuel->Oxidation Initiation Initiation Propagation Propagation

Caption: Mechanism of cetane improvement by alkyl nitrates.

Experimental Protocols

Cetane Number Determination (ASTM D613)

The cetane number of a diesel fuel is determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection engine.[19][20]

Methodology Summary:

  • Engine Setup: A Cooperative Fuel Research (CFR) engine specifically designed for cetane testing is used.[21]

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.[21]

  • Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are selected.[21]

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted until the ignition delay for the test fuel is a specific, standardized value.[22]

  • Bracketing: The two reference fuels are then tested, and their compression ratios are adjusted to achieve the same ignition delay as the sample fuel.

  • Interpolation: The cetane number of the sample fuel is calculated by interpolation based on the compression ratio readings of the sample and the two reference fuels.

Synthesis Methodologies

The synthesis of both this compound and 2-ethylhexyl nitrate involves the nitration of the corresponding alcohol (isooctanol or 2-ethylhexanol) with a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst in this esterification reaction.

Generalized Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification Alcohol Isooctanol or 2-Ethylhexanol Reactor Reactor (Controlled Temperature) Alcohol->Reactor Mixed_Acid Mixed Acid (HNO₃ + H₂SO₄) Mixed_Acid->Reactor Separation Phase Separation Reactor->Separation Washing Washing (e.g., with Na₂CO₃ solution) Separation->Washing Drying Drying Washing->Drying Product This compound or 2-Ethylhexyl Nitrate Drying->Product

Caption: Generalized synthesis workflow for alkyl nitrates.

Experimental Protocol for Synthesis of 2-Ethylhexyl Nitrate:

A common laboratory-scale synthesis involves the dropwise addition of 2-ethylhexanol to a cooled mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. Following the reaction, the organic layer is separated, washed with a basic solution (e.g., sodium carbonate) to neutralize residual acids, and then washed with water. The final product is dried over an anhydrous salt.

Thermal Stability and Decomposition

The thermal stability of cetane improvers is a critical parameter, as they are designed to decompose under the high-temperature and high-pressure conditions of a diesel engine's compression stroke. Studies on the thermal decomposition of 2-ethylhexyl nitrate indicate that it begins to decompose at around 130°C.[6] The decomposition process is complex and can be autocatalytic. The primary decomposition products include nitric oxide, water, carbon monoxide, oxygen, and formaldehyde.[23]

Toxicology and Environmental Fate

2-Ethylhexyl Nitrate:

  • Toxicity: 2-Ethylhexyl nitrate is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It has a low acute oral and dermal toxicity in animal studies.[16] The primary health effect associated with overexposure is vasodilation (widening of blood vessels), which can lead to a drop in blood pressure.[16]

  • Environmental Fate: It is considered to have a low to moderate potential for bioaccumulation.[16]

This compound:

  • Toxicity: Specific toxicological data for 6-methylheptyl nitrate is less extensively documented in readily available sources. General safety data sheets indicate that it should be handled with care, avoiding contact with skin and eyes.[13][14]

  • Environmental Fate: Data on the environmental fate of 6-methylheptyl nitrate is limited.[14]

Conclusion

Both this compound and 2-ethylhexyl nitrate are effective cetane improvers that enhance the ignition quality of diesel fuel through a free-radical-mediated mechanism. While they are isomers and share many similar properties, their distinct chemical structures, as defined by their CAS numbers, warrant individual consideration in research and formulation. 2-Ethylhexyl nitrate is more extensively studied and documented in the scientific literature. The selection of either additive will depend on a comprehensive evaluation of performance requirements, economic viability, and safety considerations for the specific application. Further direct comparative studies would be beneficial to the industry to delineate any subtle but significant differences in their performance and environmental impact.

References

A Comparative Performance Analysis of Isooctyl Nitrate as a Cetane Improver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isooctyl nitrate's performance against other industry-standard cetane improvers. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate diesel fuel additives for research and development purposes.

Introduction to Cetane Improvers

Cetane number is a critical indicator of diesel fuel's ignition quality. It measures the delay between the injection of fuel into the combustion chamber and the start of combustion. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced noise, and lower emissions. Cetane improvers are chemical additives designed to increase the cetane number of diesel fuel. Isooctyl nitrate (B79036), also known as 2-ethylhexyl nitrate (2-EHN), is a widely used cetane improver in the fuel industry.[1]

Performance Benchmarking of this compound

The performance of this compound is evaluated based on its impact on cetane number, engine performance, and emission characteristics. This section compares this compound with a baseline diesel fuel (without additives) and other common cetane improvers such as Di-tertiary Butyl Peroxide (DTBP) and Diethyl Ether (DEE).

Data Presentation

The following tables summarize the quantitative data from various experimental studies.

Table 1: Cetane Number Improvement

AdditiveBase FuelAdditive ConcentrationCetane Number of Base FuelCetane Number with AdditiveCetane Number Increase
This compound (2-EHN)Diesel-Ethanol Blend (E10)2%--5%
This compound (2-EHN)Diesel-Ethanol Blend (E10)4%--11%
This compound (2-EHN)Diesel-Ethanol Blend (E10)6%--16%
Diethyl Ether (DEE)Commercial Diesel5%--~6%

Data compiled from various sources.[2][3]

Table 2: Engine Performance Characteristics

FuelBrake Thermal Efficiency (BTE) (%)Brake Specific Fuel Consumption (BSFC) (g/kWh)
Diesel (D100)25.13 (at 3000W load)319.78 (at 3000W load)
D99EHN1 (99% Diesel + 1% 2-EHN)--
D98EHN2 (98% Diesel + 2% 2-EHN)27.99 (at 3000W load)-
D97EHN3 (97% Diesel + 3% 2-EHN)-1057.5 (at 500W load)
P20 (20% Peppermint Oil + 80% Diesel)--
P20 + DEE--
P20 + DTBPHigher than P20 + DEE-

Data compiled from various sources.[4][5]

Table 3: Emission Characteristics

FuelNOx EmissionsCO EmissionsHC EmissionsSmoke Emissions
P20 (20% Peppermint Oil + 80% Diesel)----
P20 + DEE10.4% decrease vs. P20---
P20 + DTBP9.8% decrease vs. P2018.57% decrease vs. Diesel35.49% decrease vs. Diesel12.6% decrease vs. Diesel
D97EHN3 (97% Diesel + 3% 2-EHN)42.68% increase vs. D10031.25% decrease vs. D10060.61% decrease vs. D100Increased vs. D100
BMF30 (70% Biodiesel + 30% 2-Methylfuran)----
BMF30 + 1.5% 2-EHN9.4-17.48% decrease vs. BMF3045.1-85.5% decrease vs. BMF3014.56-24.90% decrease vs. BMF30Declined vs. BMF30

Data compiled from various sources.[4][5][6]

Experimental Protocols

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method is the industry standard for determining the ignition quality of diesel fuel.[7][8][9][10][11]

1. Principle: The cetane number of a diesel fuel sample is determined by comparing its combustion characteristics in a standard single-cylinder Cooperative Fuel Research (CFR) engine with those of primary reference fuels of known cetane numbers.[9][11] The compression ratio of the engine is adjusted to produce a standard ignition delay for the sample fuel. Reference fuel blends are then tested under the same conditions to find blends that bracket the sample's performance.

2. Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine) is used.[8][9] The engine is equipped with instrumentation to measure injection timing, ignition delay, and other operating parameters.

3. Reference Fuels:

  • Primary Reference Fuels:

    • n-cetane (n-hexadecane), with a cetane number of 100.

    • Heptamethylnonane (HMN), with a cetane number of 15.

  • Secondary Reference Fuels: Blends of two petroleum-based fuels with known cetane numbers, calibrated against the primary reference fuels.

4. Procedure:

  • The CFR engine is started and stabilized at specified operating conditions (e.g., coolant temperature, oil temperature, injection timing).

  • The fuel sample is introduced into the engine.

  • The compression ratio is adjusted by moving a plug in the pre-combustion chamber until the ignition delay for the fuel sample is a specific value (e.g., 13 degrees of crank angle).

  • Two reference fuel blends are prepared, one with a cetane number higher and one lower than the expected cetane number of the sample.

  • Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay.

  • The cetane number of the sample is calculated by linear interpolation based on the compression ratio readings for the sample and the two bracketing reference fuels.

5. Reporting: The result is reported as the cetane number to the nearest integer.

Mandatory Visualization

Thermal_Decomposition_of_Isooctyl_Nitrate ION This compound (2-Ethylhexyl Nitrate) Decomposition Thermal Decomposition ION->Decomposition Low Temperature Heat Heat (Compression) Heat->Decomposition Radicals Reactive Free Radicals (e.g., Alkoxy, Alkyl, NO2) Decomposition->Radicals Initiation Initiation of Chain Reactions Radicals->Initiation Combustion Diesel Fuel Combustion Initiation->Combustion Ignition Reduced Ignition Delay & Improved Cetane Number Combustion->Ignition

Caption: Thermal decomposition pathway of this compound.

Diesel_Engine_Combustion_Workflow cluster_engine_cycle Four-Stroke Diesel Engine Cycle cluster_combustion_process Combustion Process Intake 1. Intake Stroke (Air is drawn in) Compression 2. Compression Stroke (Air is compressed and heated) Intake->Compression Power 3. Power Stroke (Fuel is injected, ignites, and pushes piston down) Compression->Power FuelInjection Fuel Injection Compression->FuelInjection Exhaust 4. Exhaust Stroke (Exhaust gases are expelled) Power->Exhaust Exhaust->Intake IgnitionDelay Ignition Delay Period FuelInjection->IgnitionDelay CombustionStart Start of Combustion IgnitionDelay->CombustionStart CombustionStart->Power CetaneImprover This compound CetaneImprover->IgnitionDelay Shortens

Caption: Diesel engine combustion workflow.

References

A comparative study of the effects of different cetane improvers on diesel emissions

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and engine development professionals on the efficacy of common cetane improvers in reducing diesel engine pollutants. This report synthesizes experimental data to compare the performance of various additives, providing a clear overview of their effects on key emissions such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).

The quest for cleaner diesel engine technology has led to significant research into fuel additives that can enhance combustion efficiency and reduce harmful emissions. Cetane improvers, in particular, play a crucial role by accelerating the ignition process, which can lead to more complete fuel combustion.[1][2] This guide provides a comparative analysis of common cetane improvers, including 2-ethylhexyl nitrate (B79036) (2-EHN), di-tert-butyl peroxide (DTBP), and others, based on published experimental findings.

The Role of Cetane Improvers

Cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, meaning the fuel ignites more readily under compression.[1] This rapid ignition promotes smoother engine operation, reduces engine knock, and can lead to lower emissions.[1][3] Cetane improvers are chemical compounds, typically organic nitrates or peroxides, that are added to diesel fuel to increase its cetane number.[1][3] They work by decomposing at high temperatures to form radicals that initiate and accelerate the combustion process.[1]

Comparative Effects on Diesel Emissions

The effectiveness of cetane improvers can vary depending on the specific additive, its concentration, the base fuel properties, and the engine's operating conditions.[3] Below is a summary of the reported effects of different cetane improvers on major diesel pollutants.

Nitrogen Oxides (NOx): The impact of cetane improvers on NOx emissions is complex. Generally, a higher cetane number leads to an earlier start of combustion, which can result in higher peak cylinder temperatures and consequently, increased NOx formation.[4][5] However, some studies have shown that at certain concentrations and under specific engine loads, cetane improvers can lead to a reduction in NOx. For instance, one study found that 2-EHN and DTBP both reduced NOx emissions in a heavy-duty diesel engine.[6] Another study using a peppermint oil-diesel blend found that both Diethyl Ether (DEE) and DTBP decreased NOx emissions, with DEE showing a slightly greater reduction.[7] Conversely, some research indicates that 2-EHN can lead to a marginal increase in NOx emissions, particularly at higher engine loads.[5][8]

Particulate Matter (PM) and Smoke: Cetane improvers generally have a positive effect on reducing particulate matter and smoke. The improved combustion efficiency resulting from a shorter ignition delay leads to more complete burning of the fuel, thereby reducing the formation of soot.[2] However, some studies have noted that while PM emissions are reduced, the effect may not be significant after the exhaust passes through a catalytic converter.[9] Research has also shown that increasing the concentration of 2-EHN can lead to an increase in smoke emissions.[5]

Carbon Monoxide (CO) and Hydrocarbons (HC): A significant and consistent benefit of using cetane improvers is the reduction of CO and HC emissions.[4][5][9] The enhanced combustion process ensures that more of the fuel is burned, leading to lower concentrations of these products of incomplete combustion in the exhaust. Studies have reported substantial reductions in both CO and HC with the addition of 2-EHN and DTBP.[5][6][9] For example, one study documented a 60.61% decrease in HC and a 31.25% decrease in CO emissions with the addition of 3% 2-EHN to diesel fuel.[5]

Quantitative Data Summary

The following table summarizes the quantitative effects of various cetane improvers on diesel emissions as reported in different studies. It is important to note that direct comparisons can be challenging due to variations in engine types, operating conditions, and base fuels used in these experiments.

Cetane ImproverAdditive ConcentrationEngine TypeKey Findings on Emissions
2-Ethylhexyl Nitrate (2-EHN) 1%, 2%, and 3% in dieselSingle-cylinder, direct-injection diesel engine- HC emissions decreased by up to 60.61%.[5] - CO emissions decreased by up to 31.25%.[5] - NOx and smoke emissions increased with higher concentrations.[5]
2-Ethylhexyl Nitrate (2-EHN) & Di-tert-butyl Peroxide (DTBP) 500 to 12,000 ppm by volume in commercial diesel1993 Detroit Diesel Series 60 heavy-duty diesel engine- Both additives reduced CO, NOx, and particulate emissions.[6] - The nitrogen in 2-EHN did not contribute to NOx emissions at typical treat rates.[6]
Di-tert-butyl Peroxide (DTBP) & Diethyl Ether (DEE) Not specified, added to a 20% peppermint oil/diesel blendSingle-cylinder, naturally aspirated, water-cooled diesel engine- NOx emissions decreased by 10.4% with DEE and 9.8% with DTBP compared to the blend without additives.[7] - DTBP was more effective in reducing CO, HC, and smoke emissions.[7]
Neopentane 1ml, 3ml, 5ml in dieselSingle-cylinder, direct-injection diesel engine- At 3ml addition, NOx emissions were reduced by 21%.[4] - HC emissions were reduced by 17% and CO by 20%.[4]
2-Ethylhexyl Nitrate (2-EHN) & Di-tert-butyl Peroxide (DTBP) Calculated to increase cetane number by 6.1 pointsCommon rail diesel engine in a passenger vehicle- Both additives reduced CO and HC emissions.[9] - Particulate matter after the catalyst was not improved.[9] - NOx emissions increased slightly.[9]

Experimental Protocols

The methodologies employed in the cited studies generally follow a standard procedure for engine testing and emission analysis. A representative experimental workflow is outlined below.

Engine and Fuel Setup:

  • A stationary diesel engine is mounted on a test bed coupled with a dynamometer to control engine load and speed.[5]

  • The engine is instrumented with sensors to measure parameters such as engine speed, torque, fuel consumption, and exhaust gas temperature.

  • A baseline diesel fuel is used as a reference. Test fuels are prepared by blending the baseline diesel with specific concentrations of the cetane improver.[5]

Emission Measurement:

  • Exhaust gas is sampled from the exhaust manifold.

  • An exhaust gas analyzer is used to measure the concentrations of NOx, CO, and HC. Common analytical techniques include chemiluminescence for NOx and non-dispersive infrared (NDIR) for CO and HC.

  • Smoke opacity or particulate matter concentration is measured using an opacimeter or a particulate sampler, respectively.

Test Procedure:

  • The engine is warmed up to a stable operating temperature using the baseline diesel fuel.

  • The engine is then run at various predefined load and speed conditions (e.g., as specified by a standard test cycle like the New European Driving Cycle (NEDC) or the FTP heavy-duty transient cycle).[6][9]

  • Baseline emission data is recorded for the pure diesel fuel.

  • The fuel source is switched to the test blend containing the cetane improver, and the engine is allowed to stabilize.

  • Emission measurements are repeated for the test fuel under the same load and speed conditions.

  • The results are then compared to determine the effect of the cetane improver on emissions.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the effects of cetane improvers on diesel emissions.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Fuel_Prep Fuel Preparation (Baseline Diesel & Blends) Engine_Setup Engine Setup & Instrumentation Engine_Warmup Engine Warm-up Engine_Setup->Engine_Warmup Baseline_Test Baseline Diesel Test (Data Acquisition) Engine_Warmup->Baseline_Test Additive_Test Cetane Improver Blend Test (Data Acquisition) Baseline_Test->Additive_Test Data_Analysis Data Analysis & Comparison Additive_Test->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A flowchart of the experimental process for comparing diesel emissions with and without cetane improvers.

References

Isooctyl Nitrate: An Evaluation of its Anti-Knock Properties in Gasoline Engines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isooctyl nitrate (B79036) against established anti-knock agents reveals a fundamental divergence in chemical function. While commonly used as a cetane improver in diesel fuels, evidence suggests isooctyl nitrate acts as a pro-knock agent in gasoline, reducing its resistance to engine knock. This guide provides a comprehensive comparison with traditional anti-knock additives such as Methylcyclopentadienyl Manganese Tricarbonyl (MMT), ferrocene, and ethanol (B145695), supported by available experimental data and detailed methodologies.

Executive Summary

Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in a spark-ignition engine, leading to reduced efficiency and potential engine damage. Anti-knock agents are fuel additives that increase the fuel's octane (B31449) rating, a measure of its resistance to knock. This guide evaluates this compound's suitability as an anti-knock additive in comparison to MMT, ferrocene, and ethanol.

The key finding is that this compound, and chemically similar alkyl nitrates like 2-ethylhexyl nitrate (2-EHN), are effective cetane improvers for diesel fuel but are not suitable as anti-knock agents for gasoline. In fact, their chemical properties suggest they would decrease the octane number of gasoline, thereby promoting engine knock. In contrast, MMT, ferrocene, and ethanol have well-documented anti-knock properties, each with distinct advantages and disadvantages in terms of efficacy, cost, and environmental impact.

Comparative Analysis of Anti-Knock Agents

The following table summarizes the performance of this compound and its alternatives. It is crucial to note the absence of direct Research Octane Number (RON) or Motor Octane Number (MON) improvement data for this compound in gasoline, as its primary application is in diesel fuel.

AdditiveChemical FormulaTypical Treat RateRON ImprovementMON ImprovementKey AdvantagesKey Disadvantages
This compound C₈H₁₇NO₃Not Applicable for Anti-KnockNot an Anti-Knock Agent (Expected Decrease)Not an Anti-Knock Agent (Expected Decrease)Effective cetane improver for diesel fuel.Increases reactivity, promoting knock in gasoline engines.
MMT C₉H₇MnO₃8.25 - 18 mg Mn/LUp to 2-3 unitsVariesHighly effective at low concentrations, cost-effective.Health concerns (neurotoxin), potential for spark plug and catalyst deposits.[1]
Ferrocene Fe(C₅H₅)₂~30-40 ppmUp to 4-5 unitsVariesEffective at low concentrations, less toxic than lead additives.Can form iron oxide deposits on spark plugs and in the combustion chamber.[2]
Ethanol C₂H₅OH10% (E10) - 85% (E85)~2-3 units (E10)~1-2 units (E10)Renewable resource, high octane rating, can reduce some emissions.Lower energy density, can absorb water, potential material compatibility issues.[2][3]

The Role of this compound: Cetane Improver vs. Anti-Knock Agent

The fundamental difference between a cetane improver and an anti-knock agent lies in their effect on fuel reactivity.

  • Cetane Improvers (e.g., this compound): These additives are designed to decrease the ignition delay of diesel fuel, promoting faster and more controlled combustion in compression-ignition engines. They achieve this by decomposing at lower temperatures to initiate the combustion process.

  • Anti-Knock Agents (e.g., MMT, Ferrocene, Ethanol): These additives are designed to increase the resistance of gasoline to autoignition in spark-ignition engines. They work by slowing down the pre-flame reactions that lead to knock, allowing for higher compression ratios and improved engine efficiency.

A study on the effect of cetane improvers on high-octane fuels like gasoline found that 2-ethylhexyl nitrate, a compound chemically similar to this compound, increases the reactivity of the fuel. This increased reactivity is the opposite of what is required for an anti-knock agent. Therefore, adding this compound to gasoline would likely lower its octane number and increase the propensity for engine knock.

Experimental Protocols for Evaluating Anti-Knock Performance

The standard method for quantifying a fuel's resistance to engine knock is by determining its Research Octane Number (RON) and Motor Octane Number (MON). These tests are conducted using a standardized Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

This test method simulates low-speed, mild driving conditions.

  • Engine Preparation: A single-cylinder CFR engine is calibrated using primary reference fuels (a blend of iso-octane and n-heptane).

  • Test Conditions: The engine is operated at a constant speed of 600 rpm with a fixed ignition timing. The intake air temperature is maintained at a specified level.

  • Knock Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the test fuel.

  • Reference Fuel Comparison: Blends of primary reference fuels are then run in the engine, and the blend that produces the same knock intensity at the same compression ratio is identified.

  • RON Determination: The RON of the test fuel is the percentage by volume of iso-octane in the matching primary reference fuel blend.

Motor Octane Number (MON) - ASTM D2700

This test method simulates more severe, high-speed driving conditions.

  • Engine Preparation: A similar CFR engine is used, calibrated with primary reference fuels.

  • Test Conditions: The engine is operated at a higher speed of 900 rpm. The intake air-fuel mixture is preheated to a higher temperature, and the ignition timing is varied with the compression ratio.

  • Knock Measurement and Comparison: The procedure for measuring knock intensity and comparing it with primary reference fuels is similar to the RON test.

  • MON Determination: The MON of the test fuel is the percentage by volume of iso-octane in the matching primary reference fuel blend under these more severe conditions.

Visualizing the Impact of Fuel Additives

The following diagrams illustrate the conceptual pathways and experimental workflows discussed in this guide.

Anti_Knock_Mechanism cluster_gasoline Gasoline Engine Combustion cluster_diesel Diesel Engine Combustion (for contrast) Spark_Ignition Spark Ignition Normal_Combustion Normal Flame Propagation Spark_Ignition->Normal_Combustion Initiates Engine_Power Engine Power Normal_Combustion->Engine_Power Pre_Flame_Reactions Pre-Flame Reactions (End Gas) Engine_Knock Engine Knock (Detonation) Pre_Flame_Reactions->Engine_Knock Leads to Anti_Knock_Agent Anti-Knock Agent (e.g., MMT, Ferrocene, Ethanol) Anti_Knock_Agent->Pre_Flame_Reactions Inhibits Fuel_Injection Fuel Injection into Hot Compressed Air Autoignition Controlled Autoignition Fuel_Injection->Autoignition Cetane_Improver Cetane Improver (e.g., this compound) Cetane_Improver->Autoignition Promotes

Figure 1: Conceptual diagram illustrating the role of anti-knock agents in gasoline engines versus cetane improvers in diesel engines.

Knock_Testing_Workflow Start Start: Test Fuel Sample CFR_Engine_Setup Set up Cooperative Fuel Research (CFR) Engine Start->CFR_Engine_Setup Select_Test Select Test Method CFR_Engine_Setup->Select_Test RON_Test ASTM D2699 (RON) - 600 rpm - Lower Temp. Select_Test->RON_Test RON MON_Test ASTM D2700 (MON) - 900 rpm - Higher Temp. Select_Test->MON_Test MON Run_Test_Fuel Run Test Fuel and Measure Knock Intensity RON_Test->Run_Test_Fuel MON_Test->Run_Test_Fuel Run_Reference_Fuels Run Primary Reference Fuels (Iso-octane/n-heptane blends) Run_Test_Fuel->Run_Reference_Fuels Compare_Knock Compare Knock Intensity and Determine Matching Blend Run_Reference_Fuels->Compare_Knock Determine_Octane_Number Determine Octane Number (% Iso-octane in matching blend) Compare_Knock->Determine_Octane_Number End End: Report RON/MON Determine_Octane_Number->End

Figure 2: Simplified workflow for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a gasoline sample.

Conclusion

The validation of this compound's impact on reducing engine knock reveals that it is not a suitable anti-knock additive for gasoline. Its chemical properties as a cetane improver for diesel fuel indicate that it would increase the reactivity of gasoline, thereby lowering its octane number and promoting engine knock. In contrast, established anti-knock agents such as MMT, ferrocene, and ethanol effectively increase the octane rating of gasoline through various mechanisms that inhibit premature combustion. For researchers and professionals in drug development, this distinction is crucial for understanding the specific applications and limitations of different chemical compounds in fuel technology. The selection of an appropriate anti-knock agent involves a trade-off between performance, cost, and environmental and health impacts.

References

The Cetane Contenders: A Cost-Effectiveness Showdown of Isooctyl Nitrate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of enhanced diesel engine efficiency and reduced emissions, cetane improvers play a pivotal role. For researchers, scientists, and drug development professionals venturing into fuel science, selecting the optimal additive is a critical decision, balancing performance gains against economic viability. This guide provides an objective comparison of isooctyl nitrate (B79036), a widely used cetane improver, with two prominent alternatives: di-tert-butyl peroxide (DTBP) and diethyl ether (DEE). The analysis is supported by experimental data to illuminate the cost-effectiveness of each option.

Performance Under the Microscope: A Data-Driven Comparison

The true measure of a cetane improver lies in its ability to enhance engine performance and curtail harmful emissions. The following tables summarize key performance indicators for isooctyl nitrate (also known as 2-ethylhexyl nitrate or 2-EHN), DTBP, and DEE, based on findings from various experimental studies.

Table 1: Engine Performance Comparison of Cetane Improvers

AdditiveDosageChange in Brake Thermal Efficiency (BTE)Change in Brake Specific Fuel Consumption (BSFC)
This compound (2-EHN) 1-2%Increase up to 11.57%[1]Marginal impact[1]
Di-tert-butyl peroxide (DTBP) 2% in B20 blend7.5% increase compared to B20 blend[2]Reduction observed[2]
Diethyl ether (DEE) 5% in dieselSlight improvementNot significant

Table 2: Engine Emission Comparison of Cetane Improvers

AdditiveDosageChange in Nitrogen Oxides (NOx)Change in Carbon Monoxide (CO)Change in Hydrocarbons (HC)Change in Smoke Opacity
This compound (2-EHN) 1-3%Marginal increase[1]Decrease up to 31.25%[1]Decrease up to 60.61%[1]Increase observed[1]
Di-tert-butyl peroxide (DTBP) 2% in B20 blendDecrease up to 5.24% compared to B20 blend[2]Reduction observed[2]Reduction of 15.24% compared to diesel[2]Reduction of 10.14% compared to diesel[2]
Diethyl ether (DEE) 5% in dieselReduction observedReduction observedReduction observedReduction observed

The Economic Equation: A Look at Market Pricing

While performance is paramount, the cost of these additives is a crucial factor in their practical application. The following table provides an overview of the approximate market prices for each cetane improver. It is important to note that prices can fluctuate based on market conditions, supplier, and purchase volume.

Table 3: Cost Comparison of Cetane Improvers

AdditiveApproximate Price (per metric ton)
This compound (2-EHN) $1,500 - $1,650
Di-tert-butyl peroxide (DTBP) Varies; can be synthesized cheaply
Diethyl ether (DEE) Varies; typically sold by liter for technical grades

Decoding the Data: Experimental Methodologies

To ensure the validity and reproducibility of the presented data, it is essential to understand the experimental protocols employed in these studies.

Cetane Number Determination

The cetane number, a primary measure of a diesel fuel's ignition quality, is determined using a standardized engine test.

  • Standard Test Method: ASTM D613 is the universally recognized standard for determining the cetane number of diesel fuel oil.

  • Apparatus: The test utilizes a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.

  • Procedure: The fuel sample is burned in the test engine under controlled conditions. The ignition delay of the sample is compared to that of reference fuels with known cetane numbers to determine the cetane number of the sample.

Engine Performance and Emissions Testing

Engine performance and emissions are evaluated using a stationary engine test bed.

  • Engine Setup: A single-cylinder or multi-cylinder diesel engine is coupled to a dynamometer, which measures torque and power output.

  • Instrumentation: The engine is equipped with sensors to measure fuel consumption, air intake, and various operating parameters. Exhaust gas analyzers are used to measure the concentrations of NOx, CO, HC, and particulate matter (smoke opacity).

  • Test Cycle: The engine is operated at various speed and load conditions to simulate real-world driving cycles. Performance and emission data are recorded at each operating point.

Visualizing the Process and Logic

To further clarify the evaluation process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for assessing cost-effectiveness.

Experimental_Workflow cluster_prep Fuel Blend Preparation cluster_testing Engine Testing cluster_data Data Analysis & Comparison Base_Diesel Base Diesel Fuel Blending Blending Base_Diesel->Blending Additive Cetane Improver (this compound, DTBP, DEE) Additive->Blending Engine_Test_Bed Diesel Engine Test Bed Blending->Engine_Test_Bed Performance_Analysis Performance Analysis (BTE, BSFC) Engine_Test_Bed->Performance_Analysis Emission_Analysis Emission Analysis (NOx, CO, HC, Smoke) Engine_Test_Bed->Emission_Analysis Data_Collection Data Collection Performance_Analysis->Data_Collection Emission_Analysis->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis

Experimental workflow for evaluating cetane improvers.

Cost_Effectiveness_Analysis cluster_performance Performance Evaluation cluster_cost Cost Evaluation cluster_decision Decision Matrix Cetane_Improvement Cetane Number Improvement Cost_Effectiveness Cost-Effectiveness (Performance Gain / Cost) Cetane_Improvement->Cost_Effectiveness Efficiency_Gains Engine Efficiency Gains (BTE, BSFC) Efficiency_Gains->Cost_Effectiveness Emission_Reduction Emission Reductions (NOx, CO, HC, Smoke) Emission_Reduction->Cost_Effectiveness Additive_Price Additive Market Price Cost_per_Unit Cost per Unit of Fuel Additive_Price->Cost_per_Unit Treat_Rate Required Treat Rate Treat_Rate->Cost_per_Unit Cost_per_Unit->Cost_Effectiveness

Logical framework for cost-effectiveness analysis.

Conclusion: Selecting the Right Additive for the Job

The choice between this compound, di-tert-butyl peroxide, and diethyl ether is not a one-size-fits-all decision.

  • This compound (2-EHN) stands out as a well-established and effective cetane improver with a proven track record. It offers significant improvements in brake thermal efficiency and substantial reductions in CO and HC emissions. However, it may lead to a slight increase in NOx emissions. Its clear market price makes cost calculations straightforward.

  • Di-tert-butyl peroxide (DTBP) presents a compelling case, particularly from an emissions perspective, with studies showing reductions in NOx, CO, HC, and smoke. The potential for low-cost synthesis is a significant advantage, though large-scale industrial pricing is less transparent than for 2-EHN.

  • Diethyl ether (DEE) also demonstrates the ability to reduce key emissions. However, its lower energy density and the need for higher dosage rates compared to the other two additives might impact its overall cost-effectiveness for broad application as a primary cetane improver.

Ultimately, the most cost-effective additive will depend on the specific priorities of the application. If the primary goal is a significant boost in thermal efficiency with well-documented cost, this compound is a strong contender. If the main driver is a balanced reduction across a range of emissions with a potentially lower-cost chemical, DTBP warrants serious consideration. For applications where moderate emission reductions are sufficient and handling considerations are favorable, DEE could be a viable option. Researchers and developers are encouraged to consider these trade-offs and conduct targeted testing to identify the optimal solution for their specific diesel fuel formulations and engine technologies.

References

Synergistic Cetane Enhancement: A Comparative Analysis of Isooctyl Nitrate with Other Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing pursuit of more efficient and cleaner combustion in diesel engines, the role of fuel additives is paramount. Isooctyl nitrate (B79036), a well-established cetane improver, is known for its ability to enhance ignition quality. This guide provides a comparative analysis of the synergistic effects of isooctyl nitrate with other fuel additives, offering a valuable resource for researchers in fuel technology and engine development. By examining key performance indicators such as cetane number improvement and exhaust emissions, this document aims to shed light on the potential of additive combinations to optimize diesel fuel performance.

Performance Data: A Comparative Overview

The following tables summarize the quantitative data from various studies, comparing the performance of this compound, both alone and in combination with other additives, against alternative cetane improvers.

Table 1: Cetane Number Improvement

Fuel BlendAdditive(s)Concentration (% vol)Base Cetane NumberMeasured Cetane NumberCetane Number Increase
Diesel from Direct Coal LiquefactionThis compound0.5%4453.29.2
Diesel from Direct Coal LiquefactionAcetone (B3395972)0.5%4452.88.8
Diesel from Direct Coal LiquefactionThis compound + Acetone0.167% + 0.333%4453.59.5
Commercial U.S. No. 2 Diesel2-Ethylhexyl Nitrate (this compound)----
Commercial U.S. No. 2 DieselDi-tert-butyl Peroxide (DTBP)---85-90% as effective as 2-EHN[1]

Data for this compound and Acetone blends are derived from a study on diesel from direct coal liquefaction. A positive synergistic effect was observed with a 66.7% acetone mixture.[2]

Table 2: Engine Emission Analysis

Fuel BlendAdditive(s)Engine TypeChange in NOx EmissionsChange in CO EmissionsChange in HC EmissionsChange in Smoke Emissions
Diesel-Ethanol MixtureThis compound (2%)Direct Injection, 4-Cylinder DieselReductionReductionReductionReduction
Diesel-Biodiesel-Pentanol BlendEthylhexyl Nitrate (1%)Single-Cylinder, 4-Stroke, Direct Injection DieselReduction-Slight IncreaseReduction
Diesel2-Ethylhexyl Nitrate vs. Di-tert-butyl PeroxideHeavy-Duty Diesel EngineDTBP consistently lower than 2-EHN at similar cetane levels[3]---

Note: The data presented is a synthesis from multiple sources and direct quantitative comparison may vary based on engine type, operating conditions, and base fuel properties.

Experimental Protocols

A comprehensive understanding of the methodologies employed in generating the performance data is crucial for accurate interpretation and replication of results.

Cetane Number Determination (ASTM D613)

The cetane number of the fuel blends is determined using a standardized Cooperative Fuel Research (CFR) engine according to the ASTM D613 test method.[4][5][6]

Apparatus:

  • A single-cylinder, four-stroke, variable compression ratio diesel engine (CFR engine).

  • Instrumentation to measure ignition delay and injection timing.

  • Reference fuels with known cetane numbers (n-cetane and heptamethylnonane).

Procedure:

  • The CFR engine is operated under standardized conditions of speed, intake air temperature, and coolant temperature.

  • The fuel sample is introduced into the engine.

  • The compression ratio is adjusted using a calibrated handwheel until the ignition delay (the time between fuel injection and ignition) is a specific, standardized value.[4][5]

  • The handwheel reading for the sample fuel is recorded.

  • Two reference fuel blends, one with a higher and one with a lower cetane number than the sample, are tested in the same manner.

  • The cetane number of the sample fuel is calculated by interpolating its handwheel reading between the readings of the two reference fuels.

Engine Exhaust Gas Analysis

The analysis of exhaust gas composition is performed using various analytical techniques to quantify the levels of key pollutants.

Apparatus:

  • Gas analyzers for measuring concentrations of Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), and unburned Hydrocarbons (HC).[7]

  • Opacity meters or smoke meters to measure particulate matter.[7]

  • Gas chromatography (GC) and mass spectrometry (MS) can be used for detailed hydrocarbon analysis.[8]

Procedure:

  • The diesel engine is operated at various speed and load conditions.

  • A sample of the exhaust gas is drawn from the exhaust manifold.

  • The gas sample is passed through the different analyzers to determine the concentration of each pollutant.

  • For particulate matter, a known volume of exhaust gas is passed through a filter paper, and the mass of the collected particulates is measured.

  • Data is recorded and analyzed to compare the emission profiles of different fuel blends.

Visualizing the Process and Mechanisms

To better illustrate the workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Fuel Blend Preparation cluster_testing Engine Testing cluster_analysis Performance & Emission Analysis cluster_results Data Comparison BaseFuel Base Diesel Fuel Blender Blending BaseFuel->Blender ION This compound ION->Blender AdditiveX Other Additive (e.g., Acetone) AdditiveX->Blender Engine Diesel Engine Blender->Engine Cetane Cetane Number Measurement (ASTM D613) Engine->Cetane Emissions Exhaust Gas Analysis Engine->Emissions Data Comparative Data Tables Cetane->Data Emissions->Data

Caption: Experimental workflow for evaluating the synergistic effects of fuel additives.

Mechanism_of_Action ION This compound Decomposition Thermal Decomposition ION->Decomposition Radicals Free Radicals (R-O•, NO2) Decomposition->Radicals Fuel Diesel Fuel Hydrocarbons Radicals->Fuel reacts with Initiation Initiation of Combustion Fuel->Initiation Ignition Reduced Ignition Delay Initiation->Ignition

References

Long-Term Effects of Isooctyl Nitrate on Engine Components: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity and longevity of engine components are critical in evaluating the viability of fuel additives. This guide provides a comparative analysis of the long-term effects of isooctyl nitrate (B79036), a common cetane improver, on engine components against other alternatives. The information presented is based on available experimental data and standardized testing protocols.

Executive Summary

Isooctyl nitrate, also known as 2-ethylhexyl nitrate (2-EHN), is widely used to enhance the cetane number of diesel fuel, promoting smoother and more efficient combustion.[1][2] Long-term durability testing has shown that the use of this compound can lead to reduced engine wear and deposit formation compared to diesel fuel without the additive.[3][4] However, its effect on emissions can be mixed, with potential for increased nitrogen oxides (NOx) under certain conditions.[5][6][7][8] Alternative cetane improvers, such as Di-tert-butyl peroxide (DTBP), offer the benefit of improving cetane number without adding nitrogen to the fuel, a key consideration for emissions regulations.[7] This guide synthesizes the available data to facilitate a comprehensive comparison.

Data Presentation: this compound vs. Alternatives

The following tables summarize the long-term effects of this compound and a common alternative, Di-tert-butyl peroxide (DTBP), on engine components. It is important to note that direct, quantitative, long-term comparative studies with detailed wear and deposit measurements are not extensively available in the public domain. The data presented is a synthesis of qualitative findings and performance-oriented test results.

Table 1: Comparison of Long-Term Effects on Engine Wear and Deposits

ParameterThis compound (2-EHN)Di-tert-butyl peroxide (DTBP)Untreated Diesel Fuel (Baseline)
Engine Wear Generally lower than baseline.[3][4] A 1000-hour durability test showed reduced wear.[3]Data on long-term wear is limited in available literature.Serves as the reference for comparison.
Piston Deposits Generally lower than baseline.[3][4]Limited direct comparative data on long-term deposit formation.Higher levels of deposits observed in durability testing.[3]
Injector Deposits Effective in controlling injector deposits, leading to better fuel atomization.Known to have detergency properties.Prone to deposit formation, leading to reduced engine performance.
Intake Valve Deposits Generally cleaner than with untreated fuel.Limited specific data available for comparison.Susceptible to deposit accumulation.
Oil Analysis (Wear Metals) No significant difference in wear metals detected in a 1000-hour test.[3]Insufficient data available.Baseline for wear metal analysis.

Table 2: Performance and Emissions Comparison

ParameterThis compound (2-EHN)Di-tert-butyl peroxide (DTBP)
Cetane Number Improvement Highly effective.[5][9]Effective, without adding nitrogen.[7]
Engine Knock Reduced due to improved combustion.[1]Expected to reduce engine knock.
Cold Start Performance Improved.[10]Expected to improve cold start performance.
Hydrocarbon (HC) Emissions Can lead to a reduction in HC emissions.[5][6][7][8]Can contribute to reduced HC emissions.
Carbon Monoxide (CO) Emissions Can lead to a reduction in CO emissions.[5][6][7][8]Can contribute to reduced CO emissions.
Nitrogen Oxides (NOx) Emissions May cause an increase in NOx emissions.[5][6][7][8]Does not contribute to NOx emissions via nitrogen content.[7]
Smoke/Particulate Matter (PM) Effects can vary; some studies show an increase in smoke.[6][8]Limited comparative data on smoke and PM.

Table 3: Material Compatibility

MaterialThis compound (2-EHN)Di-tert-butyl peroxide (DTBP)
Elastomers (e.g., Buna-N, Viton) Specific long-term compatibility data is not readily available. Compatibility is generally expected to be similar to diesel fuel, but testing is recommended.Specific long-term compatibility data is not readily available. Testing is recommended.
Metals (e.g., Steel, Aluminum) Not known to be corrosive to standard engine metals.Not known to be corrosive to standard engine metals.
Seals and Gaskets Long-term effects require specific testing.Long-term effects require specific testing.

Experimental Protocols

The validation of the long-term effects of fuel additives on engine components involves rigorous and standardized testing procedures. While specific protocols for every study may vary, they are generally based on methodologies developed by organizations such as the Coordinating European Council (CEC), ASTM International, and the International Organization for Standardization (ISO).

A typical long-term durability test protocol involves the following key steps:

  • Engine Selection and Baseline Mapping: A representative engine, often a heavy-duty diesel engine, is selected. It is then run with a baseline diesel fuel to establish its performance and emissions characteristics before the introduction of the additive.

  • Durability Cycle: The engine is subjected to a prolonged durability cycle on a dynamometer. This cycle is designed to simulate a lifetime of real-world operation under various loads and speeds. A "severe duty cycle" is often employed to accelerate wear and deposit formation.[3] Methodologies like the Customer-Correlated General Durability (CCGD) test are used to ensure the cycle is representative of customer usage.[4][11] These tests can run for hundreds or even thousands of hours.[3][12]

  • Fuel and Lubricant Management: The test fuel, containing the additive at a specified concentration, is used throughout the durability cycle. The engine oil is also periodically sampled and analyzed for wear metals and degradation.

  • Performance and Emissions Monitoring: Engine performance parameters (power, torque, fuel consumption) and exhaust emissions are monitored at regular intervals throughout the test.

  • Component Inspection and Measurement: At the end of the test, the engine is disassembled. Key components such as pistons, rings, liners, bearings, valves, and injectors are visually inspected and rated for deposits and wear. Precise measurements are taken to quantify wear on critical surfaces.

  • Deposit Analysis: Deposits from various engine parts are collected and analyzed for their chemical composition and weight.

Standardized tests for specific aspects of additive performance are also employed:

  • CEC F-23-01: Evaluates injector nozzle coking in indirect injection diesel engines.[3][10]

  • CEC F-98-08: Assesses nozzle coking in direct injection, common rail diesel engines.[3][10]

  • CEC F-110-16: Tests for injector sticking in diesel engines.

Mandatory Visualization

Experimental_Workflow cluster_setup Phase 1: Test Setup and Baseline cluster_testing Phase 2: Long-Term Durability Testing cluster_analysis Phase 3: Post-Test Analysis cluster_reporting Phase 4: Reporting and Comparison Engine_Selection Engine Selection (e.g., Heavy-Duty Diesel) Fuel_Prep Fuel Preparation (Baseline and Additive Blends) Engine_Selection->Fuel_Prep Instrumentation Engine Instrumentation and Dynamometer Setup Fuel_Prep->Instrumentation Baseline_Mapping Baseline Performance and Emissions Mapping Instrumentation->Baseline_Mapping Durability_Cycle Execute Durability Cycle (e.g., 1000 hours, Severe Duty) Baseline_Mapping->Durability_Cycle Start Test Data_Acquisition Continuous Monitoring: Performance and Emissions Durability_Cycle->Data_Acquisition Oil_Sampling Periodic Oil Sampling and Analysis Durability_Cycle->Oil_Sampling Final_Report Final Report Generation Data_Acquisition->Final_Report Oil_Sampling->Final_Report Engine_Disassembly Engine Disassembly Component_Inspection Visual Inspection and Rating (Deposits and Wear) Engine_Disassembly->Component_Inspection Metrology Dimensional Metrology (Wear Measurement) Component_Inspection->Metrology Deposit_Analysis Deposit Weight and Chemical Analysis Component_Inspection->Deposit_Analysis Metrology->Final_Report Deposit_Analysis->Final_Report Comparison Comparative Analysis of Additive Performance Final_Report->Comparison Cetane_Improver_Comparison cluster_additives Cetane Improver Alternatives cluster_effects Long-Term Engine Effects Isooctyl_Nitrate This compound (2-EHN) Engine_Wear Engine Wear Isooctyl_Nitrate->Engine_Wear Reduced Deposits Deposit Formation Isooctyl_Nitrate->Deposits Reduced Emissions Exhaust Emissions Isooctyl_Nitrate->Emissions Mixed Impact (Lower HC/CO, Higher NOx) Material_Compatibility Material Compatibility Isooctyl_Nitrate->Material_Compatibility Data Limited DTBP Di-tert-butyl peroxide (DTBP) DTBP->Engine_Wear Data Limited DTBP->Deposits Data Limited DTBP->Emissions No Added NOx DTBP->Material_Compatibility Data Limited

References

Safety Operating Guide

Navigating the Safe Disposal of Isooctyl Nitrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Isooctyl nitrate (B79036), a flammable and environmentally hazardous substance, requires a stringent and methodical approach to its disposal.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of isooctyl nitrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Prior to disposal, safe handling and storage of this compound are paramount to prevent accidents and exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[2]

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

Safe Handling and Storage:

  • Work in a well-ventilated area, preferably under a fume hood.[3][5]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][5][6]

  • Ground and bond containers and receiving equipment to prevent static discharges.

  • Avoid contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate hazards.

Spill Response Procedure:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[3][4]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][4]

  • Absorb Spill: Use an inert, non-combustible absorbent material, such as sand or earth, to soak up the spill.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3][4][6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Procedures for this compound

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[7] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[5][8] The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility.[6]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound, Hazardous Waste."

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[8]

  • Containerization:

    • Use a compatible, leak-proof container for waste collection.[8] The container must have a secure, screw-on cap.

    • Ensure the container is clearly and accurately labeled with its contents. The label should include the chemical name and a "Hazardous Waste" sign.[8]

    • Do not overfill the container.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

    • The storage area should be cool and away from sources of ignition.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[8][9]

    • Provide them with accurate information about the waste, including its composition and volume.

Quantitative Data Summary

While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key safety-related data for this compound.

PropertyValueSource
Flash Point>65 °C (149 °F) PMCC (Minimum)[2]
Auto-ignition Temperature130 °C (266 °F)[2]
Lower Flammable Limit0.3%[2]
Upper Flammable Limit7%[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IsooctylNitrateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs? A->Spill C Select Compatible, Labeled Waste Container B->C D Transfer Waste to Container in a Well-Ventilated Area C->D E Securely Seal the Container D->E F Do Not Mix with Incompatible Wastes D->F G Store in a Designated, Cool, and Secure Area E->G H Away from Ignition Sources G->H I Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor H->I J Provide Accurate Waste Information I->J K Schedule and Prepare for Pickup J->K L Professional Disposal at an Approved Facility K->L Spill_Yes Contain Spill with Inert Absorbent Spill->Spill_Yes Yes Spill_No Proceed with Normal Disposal Workflow Spill->Spill_No No Spill_Collect Collect and Containerize Spill Debris as Hazardous Waste Spill_Yes->Spill_Collect Spill_Collect->I Spill_No->D

References

Personal protective equipment for handling Isooctyl nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isooctyl Nitrate (B79036)

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isooctyl nitrate. The following procedures detail operational, storage, and disposal plans to ensure a safe laboratory environment.

Immediate Safety Precautions

This compound is a harmful substance that requires careful handling to prevent injury.[1] It is classified as a combustible liquid and can be harmful if swallowed, inhaled, or in contact with skin.[2] It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Always handle this chemical in a well-ventilated area and avoid contact with skin and eyes.[3][4][5]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound. Note that some values may vary between suppliers.

PropertyValueSource(s)
UN Number 2821[1]
Chemical Formula C8H17NO3[1][5]
Molecular Weight 175.23 g/mol [5]
Boiling Point 60.3°C to >100°C[2][5]
Melting Point -153.7°C to -76°C[2][5]
Flash Point >65°C to >70°C (Closed Cup)[2][6]
Lower Explosion Limit 0.25% - 0.3% v/v[2][6]
Upper Explosion Limit 7% v/v[6]
Specific Gravity 0.97 (15.6°C)[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3]

PPE CategorySpecificationRationale and Source(s)
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or tightly fitting safety goggles. A face shield may be necessary for splash risks.[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Chemical-impermeable gloves (e.g., Nitrile, conforming to EN 374).[3][7] Wear impervious and fire/flame resistant clothing or a lab coat.[3][4] Protective boots may be required for larger quantities.Prevents skin contact, which can be harmful.[2] Gloves should be inspected before use and disposed of properly after contamination.[3][7]
Respiratory Protection Work in a well-ventilated area or fume hood.[5] If exposure limits are exceeded or ventilation is inadequate, use a full-face vapor respirator.[4] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3][4]Protects against inhalation of harmful vapors or mists that can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[5]

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.

  • Ignition Sources: Remove all sources of ignition, such as sparks or open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[4][5]

2. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Avoid all contact with skin and eyes, and do not breathe vapors or mists.[2][3]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing and the formation of aerosols.[3][5]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][5]

  • Conditions: Store away from direct sunlight, heat, and incompatible materials such as strong bases, acids, and oxidizers.[2]

  • Segregation: Store apart from foodstuff containers.[5]

Safe Handling Workflow

cluster_handling 2. Handling cluster_disposal 4. Waste Disposal A Verify Fume Hood Operation B Locate Safety Shower & Eyewash A->B C Remove Ignition Sources B->C D Don Required PPE: - Goggles/Face Shield - Impermeable Gloves - Lab Coat C->D E Carefully Dispense Chemical (Avoid Splashes & Aerosols) D->E Proceed to Handle F Tightly Seal Container E->F H Decontaminate Work Area E->H G Store in Cool, Dry, Well-Ventilated Area F->G I Properly Remove & Dispose of Contaminated Gloves H->I J Collect Waste in Labeled, Closed Hazardous Waste Container I->J K Arrange for Licensed Chemical Waste Disposal J->K

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use an inert absorbent material to contain the spill. Do not let the product enter drains.[3][7]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[3][4]

Disposal Plan:

  • Chemical Waste: this compound and any contaminated materials must be disposed of as hazardous waste.[7] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3][4] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed. The rinsate should be collected as hazardous waste.[3][4] After rinsing, the packaging can be punctured to prevent reuse and then offered for recycling or disposed of in a sanitary landfill.[3][4]

First Aid Procedures:

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[3][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.